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  • Product: 2,3-Diaminobutanoic acid
  • CAS: 2643-66-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical Properties of (2R,3S)-2,3-diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2R,3S)-2,3-diaminobutanoic acid, a stereoisomer of 2,3-diaminobutanoic acid (DABA), is a non-proteinogenic amino acid. These types of amino ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-diaminobutanoic acid, a stereoisomer of 2,3-diaminobutanoic acid (DABA), is a non-proteinogenic amino acid. These types of amino acids are not encoded in the genome of organisms but are found in nature, often as components of peptide antibiotics.[1] This guide provides a comprehensive overview of the known chemical properties of (2R,3S)-2,3-diaminobutanoic acid, including its structure, synthesis, and biological significance, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

(2R,3S)-2,3-diaminobutanoic acid possesses two chiral centers, giving rise to its specific stereochemistry. Its chemical structure consists of a four-carbon butanoic acid backbone with amino groups at the C2 and C3 positions.

Table 1: General and Computed Properties of (2R,3S)-2,3-diaminobutanoic acid

PropertyValueSource
IUPAC Name (2R,3S)-2,3-diaminobutanoic acid[2]
Molecular Formula C₄H₁₀N₂O₂[2]
Molecular Weight 118.13 g/mol [2]
Canonical SMILES C--INVALID-LINK--O)N">C@@HN[2]
InChI Key SXGMVGOVILIERA-STHAYSLISA-N[2]
CAS Number 84122-94-1[2]
Predicted pKa 1.79 ± 0.10[3]
Melting Point 178 °C (decomposes)[3]

Synthesis

The asymmetric synthesis of (2R,3S)-2,3-diaminobutanoic acid is a key area of research, as its specific stereochemistry is crucial for its biological activity. Several synthetic routes have been developed to achieve high stereoselectivity.

General Asymmetric Synthesis Strategy

A common approach involves the diastereoselective or enantioselective introduction of the two amino groups onto a butanoic acid precursor. One reported method involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by stereoselective amination.[1][4]

Experimental Protocol: Asymmetric Synthesis (Generalized)

The following is a generalized protocol based on reported synthetic strategies. Specific reagents, conditions, and purification methods may vary and should be optimized based on the specific literature procedure being followed.[4]

  • Formation of the Chiral Amide: A chiral amine is deprotonated with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures to form the chiral lithium amide.

  • Conjugate Addition: The α,β-unsaturated ester (e.g., tert-butyl crotonate) is added to the solution of the chiral lithium amide, leading to a stereoselective 1,4-addition.

  • Electrophilic Amination: An electrophilic aminating agent is introduced to the resulting enolate to install the second amino group stereoselectively.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final (2R,3S)-2,3-diaminobutanoic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product chiral_amine Chiral Amine step1 1. Deprotonation (n-BuLi, THF) chiral_amine->step1 crotonate tert-Butyl Crotonate step2 2. Conjugate Addition crotonate->step2 step1->step2 step3 3. Electrophilic Amination step2->step3 step4 4. Deprotection step3->step4 product (2R,3S)-2,3-diaminobutanoic acid step4->product

Generalized workflow for the asymmetric synthesis of (2R,3S)-2,3-diaminobutanoic acid.

Spectroscopic Data

Detailed experimental spectroscopic data for (2R,3S)-2,3-diaminobutanoic acid is not extensively reported. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Signals corresponding to the methyl, methine, and amine protons. The coupling constants between the C2 and C3 protons would be indicative of the syn relationship.
¹³C NMR Four distinct carbon signals for the methyl, two methine, and the carboxyl carbons.
FT-IR Characteristic absorption bands for N-H stretching (amines), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and N-H bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (118.13 g/mol ) and fragmentation patterns resulting from the loss of functional groups such as the carboxyl and amino groups.

Biological Significance and Signaling

(2R,3S)-2,3-diaminobutanoic acid is a known component of several peptide antibiotics.[1] The incorporation of non-proteinogenic amino acids like DABA into these peptides can confer unique structural properties and biological activities, including resistance to proteolytic degradation.

While a specific signaling pathway directly involving (2R,3S)-2,3-diaminobutanoic acid has not been elucidated in the reviewed literature, non-proteinogenic amino acids can play roles in bacterial communication and defense mechanisms. For instance, they can be involved in quorum sensing or act as precursors for the biosynthesis of secondary metabolites with signaling functions.

The biosynthesis of 2,3-diaminobutanoic acid in bacteria can occur through various enzymatic pathways, often starting from common proteinogenic amino acids. One proposed pathway involves the modification of L-threonine.

Biosynthesis_Pathway L_Threonine L-Threonine Intermediate Enzyme-bound Intermediate L_Threonine->Intermediate Aminotransferase/ Dehydrogenase DABA (2R,3S)-2,3-diaminobutanoic acid Intermediate->DABA Aminotransferase Peptide_Antibiotic Peptide Antibiotic DABA->Peptide_Antibiotic Non-ribosomal Peptide Synthetase (NRPS)

A plausible biosynthetic pathway for the incorporation of DABA into peptide antibiotics.

Conclusion

(2R,3S)-2,3-diaminobutanoic acid is a stereochemically defined non-proteinogenic amino acid with significant relevance in the field of natural product chemistry and drug discovery, particularly in the context of peptide antibiotics. While comprehensive experimental data on its physicochemical properties are still emerging, the synthetic strategies for its stereoselective preparation are well-established. Further research into the specific biological roles and signaling pathways involving this unique amino acid will be crucial for fully harnessing its therapeutic potential.

References

Exploratory

A Technical Deep Dive into the Stereoisomers of (2S,3S)-2,3-diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stereoisomers of 2,3-diaminobutanoic acid (DABA), with a particular focus on the (2S,3S) confi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-diaminobutanoic acid (DABA), with a particular focus on the (2S,3S) configuration. DABA is a non-proteinogenic α,β-diamino acid that serves as a crucial building block in a variety of biologically active molecules, including peptide antibiotics and toxins.[1][2] The presence of two chiral centers in its structure gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Understanding the unique properties and synthesis of each stereoisomer is paramount for their application in research and drug development.

Stereoisomers of 2,3-Diaminobutanoic Acid

The four stereoisomers of 2,3-diaminobutanoic acid are comprised of two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers).

  • Enantiomeric Pairs:

    • (2S,3S)-2,3-diaminobutanoic acid and (2R,3R)-2,3-diaminobutanoic acid

    • (2S,3R)-2,3-diaminobutanoic acid and (2R,3S)-2,3-diaminobutanoic acid

  • Diastereomeric Pairs:

    • (2S,3S) and (2S,3R)

    • (2S,3S) and (2R,3S)

    • (2R,3R) and (2S,3R)

    • (2R,3R) and (2R,3S)

The spatial arrangement of the amino groups defines the syn and anti configurations. The (2S,3S) and (2R,3R) isomers possess the anti configuration, while the (2S,3R) and (2R,3S) isomers have the syn configuration.

Physicochemical Properties

A summary of the available quantitative data for the stereoisomers of 2,3-diaminobutanoic acid is presented below. Sourcing comprehensive and consistent experimental data for all stereoisomers is challenging, and the presented values are based on publicly available information.

Property(2S,3S)-DABA(2R,3R)-DABA(2S,3R)-DABA(2R,3S)-DABA
Molecular Formula C₄H₁₀N₂O₂C₄H₁₀N₂O₂C₄H₁₀N₂O₂C₄H₁₀N₂O₂
Molecular Weight ( g/mol ) 118.13118.13118.13118.13
PubChem CID 11768553[3]1422135911073394[4]11051624[5]
Melting Point (°C) Data not availableData not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not availableData not availableData not available
¹H NMR Data not availableData not availableData not availableData not available
¹³C NMR Data not availableData not availableData not availableData not available
Mass Spectrometry Data not availableData not availableData not availableData not available

Note: The lack of readily available, experimentally determined quantitative data such as melting points, specific rotation, and detailed NMR spectra highlights a significant gap in the literature for these compounds.

Experimental Protocols

Asymmetric Synthesis of N,N'-Protected 2,3-Diaminobutanoic Acid Stereoisomers

A practical and highly enantioselective synthesis for all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid has been reported, utilizing an asymmetric Rh(I)-phosphine-catalyzed hydrogenation of isomeric enamides as the key step.[1] The ability to target a single stereoisomer is achieved through the strategic pairing of catalyst and the geometric isomer of the enamide substrate, which can be controlled through thermal and photochemical isomerization.[1]

A generalized workflow for this synthesis is depicted below:

G cluster_synthesis Asymmetric Synthesis Workflow start Enamide Substrates (Z and E isomers) isomerization Thermal/Photochemical Isomerization start->isomerization Control of geometry hydrogenation Asymmetric Rh(I)-phosphine catalyzed hydrogenation isomerization->hydrogenation Specific isomer separation Purification and Deprotection hydrogenation->separation product Single Stereoisomer of N,N'-protected DABA separation->product

Caption: Asymmetric synthesis workflow.

A detailed experimental protocol, as adapted from the literature, would involve the preparation of the enamide substrates, followed by the asymmetric hydrogenation and subsequent deprotection steps. The specific choice of chiral phosphine ligand (e.g., derivatives of DuPhos or BPE) is critical for achieving high enantioselectivity.

Chiral Separation of 2,3-Diaminobutanoic Acid Stereoisomers by HPLC

The separation of the four stereoisomers of 2,3-diaminobutanoic acid can be achieved using chiral High-Performance Liquid Chromatography (HPLC). A common strategy involves derivatization of the amino groups followed by separation on a chiral stationary phase (CSP).

A typical workflow for chiral HPLC separation is as follows:

G cluster_hplc Chiral HPLC Separation Workflow sample Mixture of DABA Stereoisomers derivatization Derivatization of Amino Groups sample->derivatization injection Injection onto Chiral HPLC Column derivatization->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., UV) separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Chiral HPLC separation workflow.

Key considerations for developing a chiral HPLC method include:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.[6]

  • Mobile Phase: The choice of mobile phase, including the organic modifier and any additives, is crucial for achieving optimal separation.[6][7] Both normal-phase and reversed-phase chromatography can be employed.

  • Derivatization: Derivatizing agents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used to introduce a chromophore for UV detection and to potentially enhance chiral recognition.

Biological Activity and Signaling Pathways

The biological significance of 2,3-diaminobutanoic acid stereoisomers is primarily linked to their incorporation into peptide natural products with antimicrobial properties.[2]

For instance, the (2S,3S)-epimer is a component of several tuberculostatic heptapeptide antibiotics.[1] The specific stereochemistry of the DABA residue can be critical for the biological activity of the parent peptide, influencing its conformation and interaction with its molecular target.[8]

Recent research has also explored the use of diaminobutanoic acid (DAB) dendrons as carriers for the delivery of antisense peptide nucleic acids (PNAs) into Gram-negative bacteria.[9] These DAB dendron-PNA conjugates have shown promising antimicrobial activity by targeting essential genes in bacteria.[9] This suggests a potential role for DABA derivatives in overcoming antibiotic resistance.

At present, specific signaling pathways directly modulated by isolated 2,3-diaminobutanoic acid stereoisomers have not been well-elucidated in the public domain. Their primary known biological role is as structural components of larger bioactive molecules. The mechanism of action is therefore attributed to the parent molecule. For example, many peptide antibiotics that contain DABA target the bacterial ribosome to inhibit protein synthesis.[10]

Logical Relationship of DABA Stereoisomers to Biological Activity:

G cluster_bioactivity Relationship to Biological Activity stereoisomer Specific DABA Stereoisomer peptide Incorporation into Peptide Antibiotic stereoisomer->peptide conformation Defines Peptide Conformation peptide->conformation target Interaction with Biological Target (e.g., Ribosome) conformation->target activity Antimicrobial Activity target->activity

Caption: DABA stereoisomer's role in bioactivity.

Conclusion

The stereoisomers of 2,3-diaminobutanoic acid represent a fascinating and important class of non-proteinogenic amino acids. Their synthesis and incorporation into peptide structures are of significant interest to researchers in medicinal chemistry and drug discovery. While methods for their asymmetric synthesis and chiral separation are established, a comprehensive public database of their specific physicochemical properties is lacking. Furthermore, while their role as components of antimicrobial peptides is recognized, the direct biological activities and interactions with signaling pathways of the individual stereoisomers remain an area ripe for further investigation. The development of novel therapeutics, particularly in the face of rising antibiotic resistance, may well benefit from a deeper understanding of these versatile chiral building blocks.

References

Foundational

The Enigmatic Natural Occurrence of 2,3-Diaminobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diaminobutanoic acid (DABA), a non-proteinogenic α,β-diamino acid, stands as a molecule of significant interest in the realms of natural pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobutanoic acid (DABA), a non-proteinogenic α,β-diamino acid, stands as a molecule of significant interest in the realms of natural product chemistry and drug development. Its presence in various natural sources, albeit not widespread, and its incorporation into bioactive peptides highlight its potential as a versatile chemical scaffold. This technical guide provides an in-depth exploration of the natural occurrence of 2,3-DABA, detailing its known sources, biosynthetic origins, and the analytical methodologies requisite for its study.

Natural Occurrence of 2,3-Diaminobutanoic Acid

The confirmed natural occurrence of 2,3-diaminobutanoic acid is relatively limited, with the most definitive evidence pointing to its presence in the plant kingdom.

In Plants

The primary documented natural source of 2,3-DABA is the plant species Lotus tenuis.[1][2] This perennial legume, commonly known as narrow-leaf trefoil, has been reported to contain various stereoisomers of the amino acid. However, quantitative data regarding the concentration of 2,3-DABA in Lotus tenuis remains to be extensively documented in publicly available literature.

In Microorganisms

While not a direct natural source of the free amino acid, 2,3-DABA is a crucial building block in the biosynthesis of several complex secondary metabolites produced by bacteria, particularly those of the Streptomyces genus. For instance, it is a component of the peptidylnucleoside antibiotic mureidomycin A, produced by Streptomyces flavidovirens.[1]

Quantitative Data

As of the latest available data, specific quantitative measurements of 2,3-diaminobutanoic acid in its primary natural source, Lotus tenuis, are not well-documented in peer-reviewed literature. The table below is structured to accommodate such data as it becomes available through future research.

Natural SourceOrganismPart of OrganismConcentration (μg/g dry weight)Method of QuantificationReference
Lotus tenuisPlantNot SpecifiedData Not AvailableNot Applicable[1][2]

Biosynthesis of 2,3-Diaminobutanoic Acid

The biosynthetic pathway of 2,3-diaminobutanoic acid has been elucidated in the context of mureidomycin A production in Streptomyces flavidovirens. The pathway involves a key enzymatic step converting a common amino acid into 2,3-DABA.

The biosynthesis initiates with the amino acid L-threonine.[1][3] A pyridoxal 5'-phosphate (PLP)-dependent β-replacement enzyme catalyzes the substitution of the β-hydroxyl group of L-threonine with an amino group, derived from ammonia.[1][3] This reaction directly yields 2,3-diaminobutanoic acid.

Below is a Graphviz diagram illustrating this biosynthetic pathway.

G cluster_0 Biosynthesis of 2,3-Diaminobutanoic Acid L_Threonine L-Threonine DABA 2,3-Diaminobutanoic Acid L_Threonine->DABA β-replacement Ammonia Ammonia (NH3) Ammonia->DABA Enzyme PLP-dependent β-replacement enzyme Enzyme->DABA G cluster_1 Experimental Workflow for 2,3-DABA Analysis cluster_2 Analytical Techniques Start Plant Material (e.g., Lotus tenuis) Extraction Extraction of Free Amino Acids Start->Extraction Derivatization Derivatization Extraction->Derivatization Analysis Chromatographic Analysis Derivatization->Analysis HPLC HPLC-UV/Fluorescence Analysis->HPLC GCMS GC-MS Analysis->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification

References

Exploratory

biological significance of vicinal diamino acids

An In-depth Technical Guide to the Biological Significance of Vicinal Diamino Acids Introduction Vicinal diamines, or 1,2-diamines, are organic compounds featuring two amino groups attached to adjacent carbon atoms. This...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Vicinal Diamino Acids

Introduction

Vicinal diamines, or 1,2-diamines, are organic compounds featuring two amino groups attached to adjacent carbon atoms. This structural motif is a cornerstone in a multitude of biologically active molecules, ranging from natural products to synthetic pharmaceuticals and chiral catalysts.[1][2][3] Their importance is underscored by their designation as a "privileged structural element" in medicinal chemistry, a status owed to their unique ability to form stable metal chelates, participate in intricate hydrogen-bonding networks, and, most critically, impose conformational constraints on molecular structures.[2][3] These properties allow vicinal diamines to serve as versatile scaffolds in drug design, enabling the precise spatial arrangement of functional groups to optimize interactions with biological targets.[4] This technical guide provides a comprehensive overview of the , detailing their structural influence, key synthetic strategies, and diverse pharmacological applications for an audience of researchers, scientists, and drug development professionals.

Structural and Conformational Influence in Peptides

The incorporation of a vicinal diamino acid into a peptide backbone introduces significant structural rigidity.[4] The two adjacent amine groups restrict the rotational freedom around the Cα-Cβ bond, making these compounds powerful tools for modulating the secondary and tertiary structures of peptides.[5] This conformational constraint can be leveraged to design peptidomimetics with specific, predictable folds, such as β-turns or stabilized helices, which can lead to enhanced biological activity and increased resistance to proteolytic degradation.[4][6] For example, certain conformationally restricted cyclic diamines are designed to mimic the anti-configuration characteristic of β-sheet secondary structures, a common motif in protein-protein interactions.[4] The capacity to pre-organize a molecule into its bioactive conformation is a fundamental strategy in modern drug design, and vicinal diamines provide an exemplary scaffold for achieving this.[4]

G cluster_0 Standard Peptide Chain cluster_1 Peptide with Vicinal Diamine A Free Rotation (φ, ψ angles) B Multiple Low-Energy Conformations A->B leads to F Enhanced Stability & Bioactivity C Incorporated Vicinal Diamine D Constrained Rotation C->D causes E Defined Structure (e.g., β-Turn Mimic) D->E induces E->F Start Peptide Backbone Modification Start->A Start->C

Diagram 1: Conformational influence of vicinal diamines in peptides.

Synthetic Methodologies

The stereocontrolled synthesis of vicinal diamines presents a formidable challenge due to the need to control the stereochemistry at two adjacent chiral centers.[5][7] Consequently, a wide range of synthetic strategies has been developed.[8] Modern, highly effective methods often rely on catalytic asymmetric reactions, including the diamination of alkenes, hydroamination of allylic amines, and the nucleophilic ring-opening of aziridines.[1][9][10] These advanced techniques provide access to enantiomerically pure vicinal diamines, which are critical for use as chiral auxiliaries and for the synthesis of single-isomer pharmaceutical agents.[11]

G Alkene Alkene Precursor Aziridination Catalytic Aziridination Alkene->Aziridination Aziridine Aziridine Intermediate Aziridination->Aziridine RingOpening Nucleophilic Ring-Opening Aziridine->RingOpening VicinalDiamine Vicinal Diamine (Differentially Protected) RingOpening->VicinalDiamine

Diagram 2: Common synthetic workflow for vicinal diamines via aziridination.
Quantitative Data on Vicinal Diamine Synthesis

The efficiency of modern synthetic methods is highlighted by the high yields and stereoselectivities achieved.

MethodCatalyst/Reagent SystemTypical YieldsStereoselectivityReference
NiH-Catalyzed HydroamidationNiH/BOXUp to 87%Up to 99% ee[11]
Rh-Catalyzed Hydroamination[Rh(COD)2]+BF4– / dppe70-89%>20:1 dr[1]
Aziridine Ring-OpeningYttrium–salen complex73-95%83-94% ee[9]

Table 1: Summary of quantitative yields and selectivities for key synthetic methods.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Directed Hydroamination of Primary Allyl Amines [1] This protocol describes a general and atom-economical method for synthesizing unsymmetrical vicinal diamines.

  • Reaction Setup : To an oven-dried vial under an inert atmosphere, add the N-allyl amine (1.0 equiv), the amine nucleophile (5.0 equiv), [Rh(COD)2]+BF4– (5.0 mol %), and dppe (1,2-Bis(diphenylphosphino)ethane, 5.0 mol %).

  • Solvent Addition : Add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of 4.0 M with respect to the N-allyl amine.

  • Reaction Conditions : Seal the vial and heat the reaction mixture to 60 °C.

  • Monitoring and Workup : Stir the reaction for 24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled, and the product is isolated and purified using standard chromatographic techniques.

Protocol 2: Asymmetric Ring-Opening of meso-Aziridines [9] This method provides access to chiral 1,2-diamines through the desymmetrization of meso-aziridines.

  • Catalyst Activation : In a dry flask under an inert atmosphere, the chiral catalyst (e.g., a dimeric yttrium–salen complex, 1-5 mol %) is dissolved in a suitable anhydrous solvent (e.g., toluene or CH2Cl2).

  • Reaction Assembly : The meso-aziridine substrate (1.0 equiv) is added to the catalyst solution.

  • Nucleophile Addition : Trimethylsilyl azide (TMSN3, 1.1-1.5 equiv) is added dropwise to the mixture at room temperature.

  • Reaction and Isolation : The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC). The resulting azidoamine product can then be purified. The azide is subsequently reduced (e.g., via Staudinger reduction or catalytic hydrogenation) to afford the final chiral vicinal diamine.

Pharmacological Applications and Biological Roles

The vicinal diamine framework is a recurring feature in molecules with significant therapeutic potential, acting as enzyme inhibitors, components of antibiotics, and scaffolds for novel drugs.[1][3]

Enzyme and Protein-Protein Interaction Inhibitors

Vicinal diamines are particularly effective at targeting enzyme active sites and disrupting protein-protein interactions.

  • Lysyl Oxidase Inhibition : Ethylenediamine and cis-1,2-diaminocyclohexane serve as potent, irreversible inhibitors of lysyl oxidase, an enzyme critical for collagen and elastin cross-linking.[12] The inhibitory mechanism involves the interaction of both amino groups with the enzyme's pyrroloquinoline quinone (PQQ) cofactor, forming a stable, inactive complex.[12] This mode of inhibition is stereospecific, as the trans isomer of 1,2-diaminocyclohexane is not a potent inhibitor.[12]

  • p53-MDM2 Interaction : The p53 tumor suppressor protein is negatively regulated by MDM2, which targets it for degradation. Disrupting this interaction is a key strategy in cancer therapy. The potent cis-imidazoline inhibitor (-)-nutlin-3, which was developed from a chiral vicinal diamine precursor, effectively blocks the p53-MDM2 interaction.[9] This inhibition stabilizes p53, allowing it to accumulate and trigger apoptosis in cancer cells.[9]

G cluster_0 Normal Cell Regulation cluster_1 Therapeutic Intervention (Cancer Cell) p53_A p53 MDM2_A MDM2 p53_A->MDM2_A binds Degradation Ubiquitination & Degradation MDM2_A->Degradation promotes Degradation->p53_A targets Inhibitor Vicinal Diamine-Derived Inhibitor (e.g., Nutlin-3) MDM2_B MDM2 Inhibitor->MDM2_B blocks binding site p53_B p53 (Stabilized) Apoptosis Apoptosis (Cell Death) p53_B->Apoptosis induces

Diagram 3: Inhibition of the p53-MDM2 interaction by a vicinal diamine-derived drug.
Applications in Drug Design and Development

The utility of the vicinal diamine scaffold extends to a variety of therapeutic areas.

  • Antitubercular Agents : The drug candidate SQ109, which has a novel mechanism of action against Mycobacterium tuberculosis, is built upon an adamantyl-substituted vicinal diamine structure.[1]

  • Central Nervous System (CNS) Agents : The potent GlyT1 (glycine transporter 1) inhibitor GSK1018921, which has been studied for its potential in treating schizophrenia by modulating glycine levels in the brain, contains a vicinal diamine moiety.[1]

  • The "Magic Methyl Effect" : A fascinating phenomenon in medicinal chemistry, the "magic methyl effect," has been observed with vicinal diamine-containing drugs. A minor structural change—substituting a 1,2-propylene diamine for an ethylene diamine scaffold—has been correlated with a dramatic increase in drug potency, highlighting the profound impact of subtle structural modifications on biological activity.[1]

Conclusion

Vicinal diamino acids are far more than simple chemical building blocks; they are functionally significant motifs that impart critical structural and electronic properties to a vast range of bioactive molecules. Their ability to constrain molecular conformation makes them invaluable tools in the design of peptidomimetics and other structurally defined therapeutic agents. The development of robust and highly stereoselective synthetic methods has further expanded their accessibility and application. From inhibiting key enzymes and disrupting pathological protein-protein interactions to forming the core of novel antibiotics and CNS-active drugs, the vicinal diamine unit continues to be a focal point of research and development. Future exploration will likely uncover new biological roles and lead to the creation of next-generation therapeutics built upon this privileged and versatile scaffold.

References

Foundational

The Discovery and Isolation of 2,3-Diaminobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diaminobutanoic acid (2,3-DAB), a non-proteinogenic α,β-diamino acid, is a fascinating molecule with a historical presence in phytochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobutanoic acid (2,3-DAB), a non-proteinogenic α,β-diamino acid, is a fascinating molecule with a historical presence in phytochemical studies and contemporary relevance in the development of novel therapeutics. Unlike the 20 common protein-forming amino acids, 2,3-DAB is not incorporated into proteins via ribosomal synthesis but plays a role as a structural component in various natural products, including certain peptide antibiotics and toxins. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of 2,3-diaminobutanoic acid, offering detailed experimental protocols and quantitative data for the scientific community.

Historical Discovery and Initial Isolation

The initial discovery and isolation of a diaminobutanoic acid isomer from a natural source can be traced back to the pioneering work on non-protein amino acids in legumes. While the presence of its isomer, 2,4-diaminobutanoic acid, was identified in various Lathyrus species, the specific first report of 2,3-diaminobutanoic acid in nature is less prominently documented in readily available literature. However, it has been reported to be a constituent of the plant species Lotus tenuis.

Further research into the biosynthesis of related compounds in Lathyrus sylvestris has provided insights into the metabolic pathways that may lead to the formation of diaminobutanoic acid isomers. These early investigations were crucial in laying the groundwork for understanding the diversity and distribution of these unusual amino acids in the plant kingdom.

Physicochemical Properties

2,3-Diaminobutanoic acid is a chiral molecule possessing two stereocenters, leading to the existence of four possible stereoisomers. Its fundamental properties are summarized in the table below.

PropertyData
Molecular FormulaC₄H₁₀N₂O₂
Molecular Weight118.13 g/mol
IUPAC Name2,3-diaminobutanoic acid
CAS Number2643-66-5 (unspecified stereochemistry)
Stereoisomer CAS Numbers(2S,3S): 80999-51-5, (2R,3R): 25023-78-3, (2S,3R): 25023-80-7, (2R,3S): 84122-94-1

Experimental Protocols: From Natural Source to Purified Compound

General Workflow for Isolation from Plant Material

G start Plant Material (e.g., Lotus tenuis seeds) extraction Extraction with aqueous ethanol start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract filtration->concentration ion_exchange Cation-Exchange Chromatography concentration->ion_exchange elution Elution with aqueous ammonia or pyridine ion_exchange->elution fraction_collection Fraction Collection elution->fraction_collection analysis Paper Chromatography or TLC for initial identification fraction_collection->analysis purification Further purification (e.g., recrystallization) analysis->purification characterization Structural Characterization (e.g., NMR, MS, optical rotation) purification->characterization end Isolated 2,3-Diaminobutanoic Acid characterization->end G start Chiral Precursor step1 Introduction of first nitrogen functionality start->step1 step2 Stereoselective introduction of second nitrogen functionality step1->step2 step3 Modification of functional groups step2->step3 step4 Deprotection step3->step4 end Enantiopure 2,3-Diaminobutanoic Acid step4->end

Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of Diamino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Optically active diamino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and chiral ligands.[1][2] Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active diamino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and chiral ligands.[1][2] Their unique structural features, containing two stereogenic centers, present a significant challenge in synthetic organic chemistry. The precise control of stereochemistry is paramount as the biological activity of molecules containing diamino acid moieties is often dictated by their absolute and relative stereochemistry. This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of diamino acids, with a focus on providing actionable experimental protocols and comparative data to aid researchers in this field.

Core Synthetic Strategies

The asymmetric synthesis of diamino acids can be broadly categorized into several key approaches, each with its own advantages and limitations. These include the use of chiral pool starting materials, diastereoselective reactions employing chiral auxiliaries, enantioselective catalytic methods, and biocatalytic transformations.

Diastereoselective Synthesis Using Chiral Auxiliaries

This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A prominent example is the diastereoselective alkylation of chiral glycine enolates. The pioneering work of Evans and others has demonstrated the utility of oxazolidinone auxiliaries in controlling the stereochemistry of enolate alkylation.

This protocol is adapted from the work of Evans and colleagues and demonstrates the synthesis of a protected syn-α,β-diamino acid precursor.

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. After stirring for 30 minutes, the solution is cooled to -78 °C, and bromoacetyl bromide (1.1 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-bromoacetyl oxazolidinone.

Step 2: Azide Displacement To a solution of the N-bromoacetyl oxazolidinone (1.0 eq) in DMF (0.5 M) is added sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the N-azidoacetyl oxazolidinone, which is often used in the next step without further purification.

Step 3: Diastereoselective Aldol Reaction To a solution of the N-azidoacetyl oxazolidinone (1.0 eq) in dry CH2Cl2 (0.1 M) at -78 °C is added titanium tetrachloride (1.1 eq) followed by diisopropylethylamine (1.2 eq). After stirring for 30 minutes, the desired aldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NH4Cl and saturated aqueous NaHCO3. The mixture is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. The major diastereomer is isolated by flash chromatography.

Step 4: Auxiliary Cleavage The purified aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water (0.2 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the protected diamino acid. The chiral auxiliary can be recovered from the aqueous layer.

Enantioselective Catalytic Methods

Catalytic asymmetric synthesis offers a more atom-economical and efficient approach to chiral molecules. Several powerful catalytic methods have been developed for the synthesis of diamino acids.

The catalytic asymmetric Mannich reaction is a powerful tool for the synthesis of α,β-diamino acids, allowing for the simultaneous formation of two stereocenters.[2][3] Both metal-based and organocatalytic systems have been successfully employed.

Quantitative Data for Asymmetric Mannich Reactions

Catalyst/LigandImine SubstrateNucleophileSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
Cu(I)-FesulphosN-PMP-phenylimineGlycine Schiff baseTHF-2095>95:598
Chiral Phosphoric AcidN-Boc-phenylimineMalonateToluene258890:1095
Proline-derived organocatalystN-Ts-phenylimineAcetaldehydeDMSO2092>99:199

This protocol is a general procedure based on published methods for the organocatalytic asymmetric Mannich reaction.

To a solution of the N-Boc-imine (0.2 mmol) and the chiral phosphoric acid catalyst (10 mol%) in toluene (1.0 mL) at room temperature is added the nucleophile (e.g., diethyl malonate, 0.3 mmol). The reaction mixture is stirred for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Mannich adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Asymmetric hydrogenation of prochiral dehydrodiamino acid derivatives provides a direct route to enantiomerically pure diamino acids. Chiral rhodium and ruthenium complexes with phosphine ligands are commonly used catalysts.

Quantitative Data for Asymmetric Hydrogenation

CatalystSubstrateSolventH2 Pressure (atm)Yield (%)ee (%)
[Rh(COD)(R,R-Me-DuPhos)]BF4N-acetyl-dehydro-α,β-diaminopropionateMeOH3>9998
Ru(OAc)2(S-BINAP)Methyl 2-acetamido-3-aminoacrylateEtOH1095>99
[Ir(COD)(PCy3)(py)]PF6N-Boc-dehydro-2,3-diaminobutanoateCH2Cl2509196

The Sharpless asymmetric aminohydroxylation allows for the direct conversion of olefins into vicinal amino alcohols, which are valuable precursors to diamino acids.[4][5][6] This reaction utilizes an osmium catalyst in the presence of a chiral ligand derived from cinchona alkaloids.

This is a general procedure for the aminohydroxylation of an olefin.

To a tared flask is added AD-mix-β (1.4 g per mmol of olefin). The flask is cooled in an ice bath, and t-butanol (5 mL per mmol of olefin) and water (5 mL per mmol of olefin) are added. The mixture is stirred until both phases are clear. The olefin (1.0 mmol) is added, followed by the nitrogen source (e.g., sodium N-chlorotosylamide, 1.1 mmol). The reaction is stirred vigorously at 0 °C for 6-24 hours. Sodium sulfite (1.5 g) is then added, and the mixture is stirred for an additional hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for asymmetric synthesis. Transaminases and engineered enzymes have been successfully applied to the synthesis of diamino acids.[1][7]

This protocol outlines a typical biocatalytic transamination reaction.

A reaction mixture containing the keto acid precursor (50 mM), a suitable amine donor (e.g., isopropylamine, 500 mM), pyridoxal-5'-phosphate (PLP, 1 mM), and the purified transaminase (1-5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, 100 mM, pH 7.5) is incubated at 30-40 °C with gentle agitation. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is isolated from the supernatant by ion-exchange chromatography or another suitable purification method.

Synthesis from the Chiral Pool

This strategy utilizes readily available chiral starting materials, such as amino acids, to synthesize more complex chiral molecules.

A well-established route to 2,3-diaminopropionic acid involves the Curtius rearrangement of an aspartic acid derivative.[8]

Step 1: Protection of Aspartic Acid N-Boc-L-aspartic acid is converted to its β-benzyl ester using standard procedures.

Step 2: Acyl Azide Formation To a solution of N-Boc-L-aspartic acid α-tert-butyl ester β-benzyl ester (1.0 eq) in dry acetone at 0 °C is added triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of sodium azide (1.5 eq) in water is added. The reaction is stirred for an additional 2 hours at 0 °C. The product is extracted with ethyl acetate, and the organic layer is washed with cold water and brine, dried, and concentrated.

Step 3: Curtius Rearrangement and Trapping The crude acyl azide is dissolved in dry toluene and heated at reflux for 2-4 hours until the evolution of nitrogen ceases. The solution is cooled, and benzyl alcohol (1.2 eq) is added. The mixture is heated at reflux for another 12 hours. The solvent is removed in vacuo, and the residue is purified by chromatography to yield the protected diamino acid derivative.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic strategies discussed.

Diastereoselective Synthesis Workflow

diastereoselective_synthesis start Prochiral Substrate reaction Diastereoselective Reaction start->reaction auxiliary Chiral Auxiliary auxiliary->reaction cleavage Auxiliary Cleavage reaction->cleavage product Enantiomerically Enriched Product cleavage->product

Caption: General workflow for diastereoselective synthesis.

Catalytic Asymmetric Mannich Reaction

mannich_reaction cluster_reactants Reactants imine Imine R1-CH=N-PG product syn-α,β-Diamino Acid Derivative imine->product nucleophile Nucleophile e.g., Glycine Schiff Base nucleophile->product catalyst Chiral Catalyst catalyst->imine catalyst->nucleophile

Caption: Key components of a catalytic asymmetric Mannich reaction.

Biocatalytic Cascade for Diamino Acid Synthesis

biocatalytic_cascade start Keto Acid enzyme1 Transaminase 1 start->enzyme1 intermediate Amino Acid Intermediate enzyme1->intermediate enzyme2 Transaminase 2 intermediate->enzyme2 product Diamino Acid enzyme2->product amine_donor Amine Donor amine_donor->enzyme1 amine_donor->enzyme2

Caption: A two-step biocatalytic cascade using transaminases.

Conclusion

The asymmetric synthesis of diamino acids remains an active and evolving field of research. The choice of synthetic strategy depends on various factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and catalysts. This guide has provided an overview of the core methodologies, along with practical experimental details and comparative data, to serve as a valuable resource for researchers in academia and industry. The continued development of novel catalytic systems and biocatalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of these important molecules.

References

Foundational

An In-depth Technical Guide on 2,3-Diaminobutanoic Acid Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid characterized by the presence of two amino groups at the 2nd and 3rd positions of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid characterized by the presence of two amino groups at the 2nd and 3rd positions of its butanoic acid backbone. As a chiral molecule, it exists in four stereoisomeric forms. The hydrochloride salt of 2,3-diaminobutanoic acid enhances its stability and solubility, making it a subject of interest in various scientific fields, including peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of the core properties of 2,3-diaminobutanoic acid hydrochloride salt, including its physicochemical characteristics, synthesis, and potential biological activities, with a focus on its emerging role in antimicrobial research. While much of the available biological data pertains to its isomer, 2,4-diaminobutanoic acid, this document extrapolates potential applications and experimental designs for the 2,3-isomer based on current scientific understanding.

Physicochemical Properties

The hydrochloride salt of 2,3-diaminobutanoic acid is typically a crystalline solid. Its properties can vary slightly depending on the specific stereoisomer. The presence of two amino groups and a carboxylic acid group makes it a highly polar and water-soluble compound. It is generally supplied as a dihydrochloride salt, reflecting the protonation of both amino groups.

Table 1: Physicochemical Data of 2,3-Diaminobutanoic Acid and its Hydrochloride Salt

PropertyValueSource
Molecular Formula (Free Acid) C4H10N2O2[1][2]
Molecular Weight (Free Acid) 118.13 g/mol [1][2]
Molecular Formula (Hydrochloride Salt) C4H11ClN2O2[3]
Molecular Weight (Hydrochloride Salt) 154.60 g/mol [3]
Molecular Formula (Dihydrochloride Salt) C4H12Cl2N2O2[4]
Molecular Weight (Dihydrochloride Salt) 191.06 g/mol
Appearance White to off-white crystalline powder (inferred)[5]
Solubility Soluble in water[5]
pKa (predicted) Described as a very strong basic compound[6]
Melting Point (Dihydrochloride) Data not available for 2,3-isomer. For L-2,4-diaminobutyric acid dihydrochloride: 195-200 °C[7]

Note: Specific experimental data for the melting point and pKa of 2,3-diaminobutanoic acid hydrochloride salt are limited. Data for the related isomer, 2,4-diaminobutanoic acid, are provided for reference.

Synthesis and Purification

The synthesis of enantiomerically pure stereoisomers of 2,3-diaminobutanoic acid is a key challenge addressed in organic chemistry. Several asymmetric synthesis routes have been developed to achieve high stereoselectivity.

Experimental Protocol: Asymmetric Synthesis of N,N'-Protected 2,3-Diaminobutanoic Acid

This protocol is based on the asymmetric Rh(I)-phosphine-catalyzed hydrogenation of a suitable precursor.

Materials:

  • Isomethyl α-(acetylamino)cinnamate

  • (R,R)-Et-DuPHOS-Rh(I) catalyst

  • Hydrogen gas

  • Methanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, dissolve the isomethyl α-(acetylamino)cinnamate in methanol.

  • Add the (R,R)-Et-DuPHOS-Rh(I) catalyst to the solution.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The resulting N,N'-protected 2,3-diaminobutanoic acid can be purified by column chromatography.

This is a generalized procedure. For detailed reaction conditions and substrate-specific modifications, refer to the primary literature.

Conversion to Hydrochloride Salt and Purification

Materials:

  • N,N'-protected 2,3-diaminobutanoic acid

  • Hydrochloric acid (e.g., in ethanol or as a gas)

  • Anhydrous ether

  • Filtration apparatus

Procedure:

  • Dissolve the purified N,N'-protected 2,3-diaminobutanoic acid in a suitable solvent (e.g., methanol).

  • Add a stoichiometric amount of hydrochloric acid (as a solution in ethanol or by bubbling HCl gas) to protonate the amino groups. The number of equivalents will determine if the mono- or dihydrochloride salt is formed.

  • The hydrochloride salt will precipitate out of the solution. Anhydrous ether can be added to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold anhydrous ether to remove any remaining impurities.

  • Dry the purified 2,3-diaminobutanoic acid hydrochloride salt under vacuum.

A common purification method for the free amino acid involves passing an acidic solution of the compound through an ion-exchange column to remove inorganic acids and unreacted starting materials[8].

Biological Activity and Potential Applications

While extensive research has been conducted on the biological activities of 2,4-diaminobutanoic acid, which is known to be a neurotoxin and an inhibitor of GABA transaminase[9], the specific biological roles of 2,3-diaminobutanoic acid are less well-defined. However, recent studies have highlighted its potential in the development of novel antimicrobial agents.

Antimicrobial Potential

Research has shown that dendrons based on diaminobutanoic acid (DAB) can act as effective carriers for delivering antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, exhibiting significant antimicrobial activity[10][11]. These conjugates target essential genes in bacteria, leading to their demise[10]. This suggests that 2,3-diaminobutanoic acid itself, or its derivatives, could serve as a scaffold for the development of new antibiotics.

Additionally, peptide conjugates of the related N3-(iodoacetyl)-L-2,3-diaminopropanoic acid have been shown to irreversibly inactivate bacterial and fungal glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis, leading to antibacterial and antifungal effects[12]. This points to a potential mechanism of action for derivatives of 2,3-diaminobutanoic acid.

Proposed Signaling Pathway and Experimental Workflows

Given the limited direct evidence for the signaling pathways of 2,3-diaminobutanoic acid hydrochloride, a logical workflow for its investigation as a potential antimicrobial agent is proposed below. This is based on the general mechanisms of action of antimicrobial compounds.

Proposed General Antimicrobial Mechanism

The cationic nature of 2,3-diaminobutanoic acid at physiological pH suggests a potential interaction with the negatively charged bacterial cell membrane, a common mechanism for many antimicrobial peptides. This interaction could lead to membrane depolarization, pore formation, and ultimately, cell lysis.

Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DABA_HCl 2,3-Diaminobutanoic Acid Hydrochloride Membrane Lipid Bilayer DABA_HCl->Membrane Electrostatic Interaction Disruption Membrane Potential Disruption Membrane->Disruption Pore Pore Formation Disruption->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for 2,3-diaminobutanoic acid.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is necessary to validate the antimicrobial potential of 2,3-diaminobutanoic acid hydrochloride.

Antimicrobial_Workflow Start Synthesize and Purify 2,3-DABA HCl MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Cytotoxicity Evaluate Cytotoxicity on Mammalian Cells MIC->Cytotoxicity Mechanism Investigate Mechanism of Action MBC->Mechanism Cytotoxicity->Mechanism Membrane_Perm Membrane Permeability Assays Mechanism->Membrane_Perm Cell_Wall Cell Wall Synthesis Inhibition Assays Mechanism->Cell_Wall Nucleic_Acid Nucleic Acid Synthesis Inhibition Assays Mechanism->Nucleic_Acid Protein_Syn Protein Synthesis Inhibition Assays Mechanism->Protein_Syn End Lead Compound for Further Development Membrane_Perm->End Cell_Wall->End Nucleic_Acid->End Protein_Syn->End

Caption: Experimental workflow for evaluating the antimicrobial properties.

Conclusion

2,3-Diaminobutanoic acid hydrochloride is a compound with interesting chemical properties and untapped potential in drug discovery. While there is a significant need for more detailed characterization of its physicochemical and biological properties, the existing literature on related compounds suggests that it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the antimicrobial field. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full potential of this intriguing molecule. Further investigation is warranted to elucidate its precise mechanisms of action and to establish a comprehensive profile of its biological activities.

References

Exploratory

A Guide to the Theoretical Conformational Analysis of 2,3-Diaminobutanoic Acid

Disclaimer: As of late 2025, a specific, in-depth theoretical conformational analysis of 2,3-diaminobutanoic acid has not been extensively published in peer-reviewed literature. Consequently, this technical guide outline...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, in-depth theoretical conformational analysis of 2,3-diaminobutanoic acid has not been extensively published in peer-reviewed literature. Consequently, this technical guide outlines a robust and widely accepted methodology for such an analysis. The quantitative data presented in the tables is illustrative, drawing parallels from computational studies of structurally similar molecules to provide a practical framework for researchers.

Introduction

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in various bioactive peptides and natural products. The conformational flexibility of DABA is a key determinant of the three-dimensional structure and, consequently, the biological activity of these molecules. A thorough understanding of its conformational landscape is therefore essential for rational drug design and the development of novel therapeutics.

This guide provides a comprehensive overview of the theoretical methods employed in the conformational analysis of 2,3-diaminobutanoic acid. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular modeling.

Computational Methodology

A typical theoretical conformational analysis involves a multi-step process, starting with a broad search of the conformational space and progressively refining the energetics of the identified conformers.

Initial Conformational Search

The initial exploration of the potential energy surface (PES) is often performed using computationally less expensive methods like molecular mechanics (MM). This step aims to identify a wide range of possible low-energy conformations.

Experimental Protocol:

  • Structure Generation: The initial 3D structure of 2,3-diaminobutanoic acid is built using molecular modeling software. For a molecule with multiple chiral centers, each stereoisomer (e.g., (2S,3S), (2R,3R), (2S,3R), (2R,3S)) must be analyzed independently.

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or AMBER, is chosen. The choice of force field can influence the outcome of the conformational search.

  • Systematic or Stochastic Search:

    • Systematic Search: The dihedral angles of rotatable bonds are systematically rotated by a defined increment (e.g., 30°) to generate a comprehensive set of starting conformations.

    • Stochastic Search (e.g., Monte Carlo): Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

Quantum Mechanical Refinement

The geometries and relative energies of the low-energy conformers identified through the molecular mechanics search are then refined using more accurate quantum mechanical (QM) methods.

Experimental Protocol:

  • Selection of Conformers: A subset of the lowest energy conformers from the MM search (e.g., all conformers within 10-15 kcal/mol of the global minimum) is selected for QM calculations.

  • Level of Theory and Basis Set Selection: Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed due to their balance of accuracy and computational cost. A suitable basis set, such as 6-31G(d) or larger, is chosen to provide a good description of the electronic structure.

  • Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen QM level of theory.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations (Optional): For even higher accuracy, single-point energy calculations can be performed on the QM-optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

Data Presentation

The results of the conformational analysis are typically presented in tables that allow for easy comparison of the different conformers.

Illustrative Data for (2S,3S)-2,3-Diaminobutanoic Acid

Disclaimer: The following data is illustrative and intended to represent the type of results obtained from a conformational analysis. It is not based on actual calculations for 2,3-diaminobutanoic acid.

Table 1: Relative Energies and Key Dihedral Angles of (2S,3S)-2,3-Diaminobutanoic Acid Conformers

Conformer IDRelative Energy (kcal/mol)Dihedral Angle τ1 (N-C2-C3-N) (°)Dihedral Angle τ2 (C2-C3-C4-O) (°)
DABA-10.00-65.2175.8
DABA-20.85178.9-70.1
DABA-31.2368.4179.3
DABA-42.57-62.165.4
DABA-53.11175.372.8

Visualization of Workflows and Relationships

Diagrams are essential for visualizing the logical flow of the computational protocol and the relationships between different conformational states.

conformational_analysis_workflow cluster_start Initial Structure cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics cluster_end Analysis start Generate 3D Structure of 2,3-Diaminobutanoic Acid Stereoisomer mm_search Conformational Search (Systematic or Stochastic) start->mm_search Initial Geometry mm_minimize Energy Minimization of All Conformers mm_search->mm_minimize Generated Conformers mm_filter Filter Low-Energy Conformers mm_minimize->mm_filter Minimized Conformers qm_optimize Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mm_filter->qm_optimize Low-Energy Subset qm_freq Frequency Calculation (Confirm Minima & Obtain Thermodynamic Data) qm_optimize->qm_freq Optimized Geometries qm_spe Single-Point Energy (Optional) (Higher Level of Theory) qm_freq->qm_spe Verified Minima end Analyze Relative Energies, Geometries, and Population qm_freq->end qm_spe->end

Caption: Computational workflow for theoretical conformational analysis.

Caption: Energy relationships between illustrative conformers.

Conclusion

The theoretical conformational analysis of 2,3-diaminobutanoic acid is a critical step in understanding its role in the structure and function of larger biomolecules. While specific experimental or computational data for this molecule is not yet widely available, the methodologies outlined in this guide provide a clear and effective pathway for researchers to conduct such an analysis. By combining molecular mechanics for broad conformational searching with quantum mechanics for accurate energy refinement, a detailed picture of the conformational landscape of 2,3-diaminobutanoic acid can be achieved, ultimately aiding in the design of new and more effective therapeutic agents.

Foundational

The Pivotal Role of 2,3-Diaminobutanoic Acid in Peptide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the ongoing battle against antimicrobial resistance, non-proteinogenic amino acids have emerged as crucial components in the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, non-proteinogenic amino acids have emerged as crucial components in the development of novel peptide antibiotics. Among these, 2,3-diaminobutanoic acid (DABA), a non-proteinogenic α,β-diamino acid, is a key structural motif found in several classes of potent peptide antibiotics.[1] The presence of two chiral centers in DABA allows for multiple stereoisomers, such as the (2S,3R), (2R,3R), and (2S,3S) forms, each capable of imparting distinct conformational properties and biological activities to the peptide backbone.[2][3] This technical guide provides an in-depth exploration of the role of 2,3-diaminobutanoic acid in peptide antibiotics, covering its biosynthesis, the mechanism of action of DABA-containing antibiotics, and its significance in structure-activity relationships.

Peptide Antibiotics Containing 2,3-Diaminobutanoic Acid

2,3-Diaminobutanoic acid is a constituent of several important peptide antibiotics, including:

  • Mureidomycins: A family of peptidylnucleoside antibiotics, such as mureidomycin A, that are active against Pseudomonas aeruginosa.[4]

  • Aspartocins: Lipopeptide antibiotics that share a cyclic decapeptide core and exhibit antibacterial activity.[5][6]

  • Glumamycin: A lipopeptide antibiotic closely related to aspartocin.[2]

  • Lavendomycin: A basic peptide antibiotic active against Gram-positive bacteria.[2]

The incorporation of DABA into these peptides is critical for their biological function, contributing to their unique three-dimensional structures and interactions with their bacterial targets.

Biosynthesis of 2,3-Diaminobutanoic Acid

The biosynthesis of the 2,3-diaminobutanoic acid component of mureidomycin A has been elucidated and serves as a key example of the formation of this unusual amino acid.[7] The pathway involves a novel β-replacement reaction catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme.

The key steps are:

  • Precursor: The biosynthesis starts with the proteinogenic amino acid L-threonine.

  • Enzymatic Conversion: A PLP-dependent β-replacement enzyme catalyzes the replacement of the β-hydroxyl group of L-threonine with an amino group.

  • Ammonia as a Nucleophile: The amino group is supplied by ammonia, which acts as the nucleophile in this reaction.[4][7]

This enzymatic strategy is an efficient way for microorganisms to synthesize this non-standard building block for inclusion in non-ribosomal peptide synthesis pathways.

Biosynthesis_of_2_3_Diaminobutanoic_Acid L_Thr L-Threonine PLP_Enzyme PLP-dependent β-replacement enzyme L_Thr->PLP_Enzyme Substrate DABA 2,3-Diaminobutanoic Acid PLP_Enzyme->DABA Product NH3 Ammonia (NH3) NH3->PLP_Enzyme Nucleophile

Biosynthesis of 2,3-Diaminobutanoic Acid from L-Threonine.

Mechanism of Action of DABA-Containing Peptide Antibiotics

The presence of 2,3-diaminobutanoic acid contributes to the diverse mechanisms of action of the antibiotics in which it is found.

Mureidomycins: Inhibition of Peptidoglycan Synthesis

Mureidomycin A exerts its antibacterial effect by specifically inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its primary target is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (also known as MraY), which catalyzes the first membrane-bound step in peptidoglycan synthesis: the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate. By inhibiting this crucial step, mureidomycin A effectively blocks the entire cell wall assembly process, leading to cell lysis.

Mureidomycin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc->MraY C55P_in Undecaprenyl Phosphate (C55-P) C55P_in->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Mureidomycin Mureidomycin A Mureidomycin->MraY Inhibition

Mechanism of Action of Mureidomycin A.
Aspartocins and Glumamycin: Disruption of Lipid Carrier Cycling

Aspartocins, and likely the closely related glumamycin, also target the bacterial cell wall synthesis pathway, but through a more complex mechanism involving the lipid carrier undecaprenyl phosphate (C55-P). Aspartocin D has been shown to not only bind to C55-P, sequestering it from the synthesis pathway, but also to interact directly with UptA, a flippase responsible for translocating C55-P across the cell membrane.[8] This dual mechanism of action, both sequestering the lipid carrier and inhibiting its recycling, leads to a potent disruption of peptidoglycan synthesis.

Structure-Activity Relationships

The stereochemistry of the 2,3-diaminobutanoic acid residues plays a critical role in defining the overall conformation of the peptide and, consequently, its biological activity. For instance, the aspartocin complex contains both D-erythro and L-threo α,β-diaminobutanoic acids.[6] The specific arrangement of these stereoisomers is crucial for the correct folding of the peptide into its bioactive conformation.

The incorporation of D-amino acids, including D-isomers of DABA, is a common strategy in nature to induce turns and cyclic structures in peptides, which are often essential for receptor binding and biological activity.[6] Synthetic studies have also shown that the stereochemistry of diamino acids can significantly influence the conformational properties of peptides, leading to either extended or folded structures. The precise role of each DABA stereoisomer in the activity of these antibiotics is an active area of research, with the synthesis of all four stereoisomers of DABA being a key tool in these investigations.[9]

Quantitative Data on Antibiotic Efficacy

The following tables summarize the available quantitative data on the efficacy of peptide antibiotics containing 2,3-diaminobutanoic acid.

AntibioticOrganismMIC (µg/mL)Reference
Mureidomycin CPseudomonas aeruginosa0.1 - 3.13[8]
LavendomycinStaphylococcus aureus 209P JC-10.39[3]
LavendomycinStaphylococcus aureus 330.78[3]
LavendomycinStaphylococcus aureus 471.56[3]
LavendomycinStaphylococcus epidermidis 590.39[3]
LavendomycinStaphylococcus epidermidis 8712.5[3]
AntibioticInfection ModelPathogenED50 (mg/kg)Reference
LavendomycinMouse (abdominal infection)Staphylococcus aureus 472.33[3]
LavendomycinMouse (abdominal infection)Staphylococcus epidermidis 871.68[3]
LavendomycinMouse (abdominal infection)Streptococcus faecalis 5013.2[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol describes the broth microdilution method for determining the MIC and MBC of a DABA-containing peptide antibiotic.

Materials:

  • Test peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • MIC Assay:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells. Include a growth control (no peptide) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_dilutions Prepare Peptide Serial Dilutions start->prep_dilutions setup_plate Set up 96-well plate: - 100µL bacteria/well - 11µL peptide dilution/well - Controls prep_inoculum->setup_plate prep_dilutions->setup_plate incubate_mic Incubate at 37°C for 18-24h setup_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate aliquots from clear wells onto MHA read_mic->plate_for_mbc incubate_mbc Incubate MHA plates at 37°C for 18-24h plate_for_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC Determination.
Translocase I (MraY) Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of MraY by a test compound like mureidomycin.

Materials:

  • Membrane fraction containing overexpressed MraY

  • Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansyl-labeled)

  • Undecaprenyl phosphate (C55-P)

  • Test inhibitor (e.g., mureidomycin)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and detergent)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, MraY-containing membranes, and C55-P.

    • Add the test inhibitor at various concentrations to the respective wells. Include a no-inhibitor control.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Measurement:

    • Measure the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent substrate to the lipid carrier results in a change in the fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

2,3-Diaminobutanoic acid is a vital component of a unique class of peptide antibiotics. Its incorporation, driven by specialized biosynthetic pathways, imparts critical structural features that enable these antibiotics to effectively inhibit essential bacterial processes, primarily cell wall synthesis. The stereochemistry of DABA plays a crucial role in defining the peptide's conformation and its interaction with molecular targets. A deeper understanding of the structure-activity relationships of DABA-containing peptides, facilitated by detailed experimental protocols and quantitative efficacy data, will be instrumental in the rational design and development of new and more potent antibiotics to combat the growing threat of antimicrobial resistance.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules, including certain antibiotics and peptide-based therapeutics. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,3-diaminobutanoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, best-practice experimental protocols for determining these critical parameters. Furthermore, logical workflows for these experimental investigations are presented using schematic diagrams to aid researchers in their laboratory work.

Introduction

2,3-Diaminobutanoic acid, with the chemical formula C₄H₁₀N₂O₂, is an alpha, beta-diamino acid.[1] The presence of two amino groups and a carboxylic acid moiety imparts amphoteric properties to the molecule, influencing its behavior in different solvent systems and pH environments. The stereochemistry of 2,3-diaminobutanoic acid also plays a significant role in its biological activity and physical properties. A solid understanding of its solubility is critical for formulation development, while knowledge of its stability is essential for ensuring product quality, efficacy, and shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-diaminobutanoic acid is presented in Table 1. These properties are fundamental to understanding its solubility and stability profiles.

Table 1: Physicochemical Properties of 2,3-Diaminobutanoic Acid

PropertyValueReference
Molecular Formula C₄H₁₀N₂O₂[1]
Molecular Weight 118.13 g/mol [1]
Melting Point 178 °C (decomposes)[1]
pKa (Predicted) 1.79 ± 0.10[2]
Appearance White, non-flammable solid[2]
Storage Temperature 2-8°C (protect from light)[2]

Solubility Profile

3.1. Factors Influencing Solubility

  • pH: The solubility of amino acids is highly dependent on the pH of the solution.[3] At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. In acidic or alkaline solutions, the amino and carboxylic acid groups become charged, increasing the molecule's interaction with polar solvents like water and thus enhancing solubility.

  • Solvent Polarity: As a polar molecule with multiple hydrogen bond donors and acceptors, 2,3-diaminobutanoic acid is expected to be more soluble in polar solvents such as water and short-chain alcohols.[3] Its solubility in non-polar organic solvents is anticipated to be low.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. However, the extent of this effect needs to be determined experimentally.

  • Salt Formation: 2,3-Diaminobutanoic acid can form salts with both acids and bases. These salt forms generally exhibit higher aqueous solubility than the zwitterionic form.[3]

Table 2: Predicted Qualitative Solubility of 2,3-Diaminobutanoic Acid

SolventPredicted SolubilityRationale
Water HighPolar nature, ability to form multiple hydrogen bonds.[3]
Methanol/Ethanol ModeratePolar protic solvents capable of hydrogen bonding.
Acetone LowLower polarity compared to water and alcohols.[3]
Hexane Very LowNon-polar solvent.
Dimethyl Sulfoxide (DMSO) Likely SolublePolar aprotic solvent, often used for initial solubilization of compounds for biological screening.[4]

For comparison, the related compound L-2,4-diaminobutyric acid dihydrochloride has a reported aqueous solubility of 0.5 g/10 mL. This suggests that the diaminobutanoic acid scaffold is capable of significant water solubility, especially in its salt form.

Stability Profile

Detailed stability studies on 2,3-diaminobutanoic acid are not widely published. However, potential degradation pathways can be anticipated based on its chemical structure.

4.1. Factors Influencing Stability

  • pH: Extremes in pH can lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes.[5] The melting point of 178 °C with decomposition indicates thermal lability.[1]

  • Light: Photodegradation is a possibility for many organic molecules, and thus, protection from light during storage is recommended.[2]

  • Oxidation: The amino groups may be susceptible to oxidation.

To ensure the stability of 2,3-diaminobutanoic acid, it is recommended to store it at 2-8°C and protected from light.[2]

Experimental Protocols

Given the lack of quantitative data, the following sections provide detailed experimental protocols for researchers to determine the solubility and stability of 2,3-diaminobutanoic acid.

5.1. Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7]

5.1.1. Materials

  • 2,3-Diaminobutanoic acid

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

5.1.2. Procedure

  • Add an excess amount of 2,3-diaminobutanoic acid to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of 2,3-diaminobutanoic acid in the filtrate using a validated analytical method.

5.2. Protocol for Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[8][9]

5.2.1. Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly used for this purpose. The method should be validated according to ICH guidelines.

5.2.2. Forced Degradation Conditions

Expose solutions of 2,3-diaminobutanoic acid to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60 °C for 7 days.

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Analyze the stressed samples at appropriate time points using the developed stability-indicating method. The goal is to achieve 5-20% degradation of the parent compound.[10]

Visualizations

6.1. Experimental Workflow for Solubility Determination

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess 2,3-diaminobutanoic acid to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify concentration using a validated analytical method E->F

Caption: Workflow for Thermodynamic Solubility Determination.

6.2. Logical Flow for Forced Degradation Studies

G cluster_0 Stress Conditions A Develop and validate a stability-indicating analytical method B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Analyze stressed samples at various time points B->G C->G D->G E->G F->G H Identify and characterize significant degradation products G->H I Establish degradation pathways H->I

Caption: Forced Degradation Study Workflow.

Conclusion

While specific quantitative data on the solubility and stability of 2,3-diaminobutanoic acid is limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the key factors that influence these properties and by employing the detailed experimental protocols provided, it is possible to generate the necessary data to support the successful application of this important amino acid in various scientific endeavors. The provided workflows offer a clear and logical path for these experimental investigations. Further research is warranted to populate the scientific literature with empirical data on the solubility and stability of 2,3-diaminobutanoic acid and its various stereoisomers.

References

Foundational

Spectroscopic Analysis of 2,3-Diaminobutanoic Acid: A Technical Guide

Introduction 2,3-Diaminobutanoic acid (2,3-DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules, including certain antibiotics and pept...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diaminobutanoic acid (2,3-DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules, including certain antibiotics and peptide-based pharmaceuticals. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers ((2S,3S), (2R,3R), (2S,3R), and (2R,3S)), each potentially conferring distinct conformational properties and biological activities to the peptides into which they are incorporated. A thorough spectroscopic characterization is therefore essential for the unambiguous identification, purity assessment, and structural elucidation of these isomers and their derivatives in research, drug discovery, and development.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—as they apply to the analysis of 2,3-diaminobutanoic acid. It details generalized experimental protocols for acquiring high-quality data and presents available spectroscopic data in a structured format for easy reference.

Spectroscopic Data

Obtaining complete, experimentally verified spectroscopic data for the free, unprotected forms of 2,3-diaminobutanoic acid stereoisomers is challenging due to their limited commercial availability and the focus of much of the literature on their protected derivatives used in synthesis. The following tables summarize predicted data for the parent molecule and serve as a valuable reference.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3-Diaminobutanoic Acid

ProtonPredicted Chemical Shift (δ) in D₂O (ppm)
H2 (α-proton)3.5 - 3.8
H3 (β-proton)3.2 - 3.5
CH₃ (γ-protons)1.2 - 1.4

Note: Predicted data is based on computational models and may vary from experimental values. The chemical shifts of amine and carboxylic acid protons are highly dependent on the solvent and pH and are often not observed in deuterated solvents due to exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3-Diaminobutanoic Acid

CarbonPredicted Chemical Shift (δ) in H₂O (ppm)
C1 (C=O)175 - 180
C2 (α-carbon)55 - 60
C3 (β-carbon)50 - 55
C4 (CH₃)15 - 20

Note: This data is based on computational predictions from chemical databases.

Table 3: Key Infrared (IR) Absorption Bands for Amino Acids

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3200 - 3500
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Carboxylate)Asymmetric Stretching1550 - 1610
N-H (Amine)Bending1500 - 1640
C-NStretching1020 - 1250

Note: These are general ranges for amino acids. The exact positions of the peaks for 2,3-diaminobutanoic acid will depend on its specific stereochemistry and solid-state packing.

Table 4: Mass Spectrometry (MS) Data for 2,3-Diaminobutanoic Acid

ParameterValue
Molecular FormulaC₄H₁₀N₂O₂
Molecular Weight118.13 g/mol
Exact Mass118.0742 g/mol
Predicted [M+H]⁺119.0815
Predicted [M-H]⁻117.0670

Note: The observed m/z values in an experimental setting will depend on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid amino acid sample like 2,3-diaminobutanoic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule, providing information on its structure and connectivity.

  • Methodology:

    • Sample Preparation:

      • Weigh approximately 5-10 mg of the 2,3-diaminobutanoic acid sample.

      • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial. Deuterium oxide (D₂O) is often preferred for its ability to exchange with labile amine and carboxylic acid protons, simplifying the spectrum.

      • Vortex the mixture until the sample is fully dissolved.

      • Transfer the solution to a standard 5 mm NMR tube.

    • Instrument Setup:

      • The NMR spectrometer is typically a 400 MHz or higher field instrument.

      • The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

      • The temperature is stabilized, typically at 298 K (25 °C).

    • ¹H NMR Acquisition:

      • A standard one-dimensional proton experiment is performed.

      • Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

      • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

    • ¹³C NMR Acquisition:

      • A one-dimensional carbon experiment with proton decoupling is performed.

      • A wider spectral width (e.g., 200-220 ppm) is used.

      • Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).

      • The FID is processed similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology:

    • Sample Preparation (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the 2,3-diaminobutanoic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Place the mixture into a pellet die.

      • Apply pressure using a hydraulic press to form a thin, transparent pellet.

    • Data Acquisition:

      • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

      • Record a background spectrum of the empty sample compartment.

      • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. A typical measurement involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis:

      • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

      • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation:

      • Prepare a dilute solution of the 2,3-diaminobutanoic acid sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

    • Instrument Setup and Data Acquisition:

      • The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

      • A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

      • The solvent evaporates, leading to the formation of gas-phase ions.

      • The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).

      • Mass spectra are acquired over a relevant m/z range in either positive or negative ion mode.

    • Data Analysis:

      • The resulting mass spectrum is analyzed to identify the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

      • The measured m/z of the molecular ion is used to confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid derivative.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Amino Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq ESI-MS Spectrometer Prep_MS->MS_acq NMR_data Analyze Chemical Shifts, Coupling Constants NMR_acq->NMR_data IR_data Identify Functional Group Frequencies IR_acq->IR_data MS_data Determine Molecular Weight & Fragmentation MS_acq->MS_data Structure Structural Elucidation & Purity Assessment NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis of Amino Acids.

Exploratory

The Emerging Therapeutic Potential of 2,3-Diaminobutanoic Acid: A Technical Guide for Drug Development

Executive Summary: 2,3-Diaminobutanoic acid (2,3-DAB), a non-proteinogenic α,β-diamino acid, is gaining recognition as a versatile building block in medicinal chemistry. While direct therapeutic applications of the free...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2,3-Diaminobutanoic acid (2,3-DAB), a non-proteinogenic α,β-diamino acid, is gaining recognition as a versatile building block in medicinal chemistry. While direct therapeutic applications of the free amino acid are not yet established, its presence as a critical structural component in several classes of bioactive molecules, including peptide antibiotics and synthetic nucleopeptides, underscores its significant potential. This technical guide provides an in-depth overview of the current research, potential therapeutic applications, and key experimental methodologies related to 2,3-DAB, with a clear distinction from its more extensively studied isomer, 2,4-diaminobutyric acid (2,4-DABA). The focus is on its role in the development of novel antibiotics and as a scaffold for agents targeting nucleic acids, offering a forward-looking perspective for researchers and drug development professionals.

Introduction to 2,3-Diaminobutanoic Acid

2,3-Diaminobutanoic acid is an aliphatic amino acid with the chemical formula C₄H₁₀N₂O₂. Its structure features two chiral centers, giving rise to four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[1] The specific stereochemistry of 2,3-DAB is crucial for the biological activity of the molecules into which it is incorporated.[1] This is a common theme in pharmacology, where different enantiomers of a drug can have vastly different therapeutic effects and toxicities.

It is imperative to distinguish 2,3-DAB from its structural isomer, 2,4-diaminobutyric acid (2,4-DABA). Much of the available literature on "diaminobutanoic acid" refers to the 2,4-isomer, which has a known, distinct pharmacological profile, including neurotoxic effects and activity as a GABA transaminase inhibitor.[2] This guide will focus specifically on the therapeutic potential stemming from the 2,3-diamino substitution pattern.

Therapeutic Applications

The therapeutic potential of 2,3-DAB is primarily realized through its incorporation into larger, more complex molecules. The following sections detail the key areas where 2,3-DAB is making a significant impact.

A Key Component of Peptide Antibiotics

2,3-Diaminobutanoic acid is a recurring motif in a variety of naturally occurring peptide antibiotics.[1] Its presence is often essential for their antimicrobial activity.

  • Mureidomycin A: This peptidylnucleoside antibiotic, produced by Streptomyces flavidovirens, contains a 2,3-DAB residue.[3] The biosynthesis of this residue has been shown to originate from L-threonine through a novel β-replacement reaction.[3]

  • Other Cyclic Peptides: 2,3-DAB is also found in a range of other cyclic non-ribosomal peptide natural products, including the friulimicins, amphomycins, tsushimycin, and aspartocin.[1][3]

The inclusion of this non-standard amino acid is a common strategy in natural product biosynthesis to confer unique structural and functional properties, such as resistance to enzymatic degradation and specific target binding.

A Scaffold for Nucleic Acid-Targeting Agents

Recent research has highlighted the potential of synthetic nucleopeptides containing 2,3-DAB in antigene and antisense therapies. An oligocationic backbone composed of L-diaminobutanoic acid has been shown to interact with nucleic acids.[4]

  • Binding Affinity: These nucleopeptides exhibit a preference for binding to double-stranded DNA and can also interact with RNA.[4]

  • G-Quadruplex Stabilization: Significantly, a hexathymine 2,3-DAB-nucleopeptide was found to bind to and stabilize the G-quadruplex structure of the c-myc oncogene promoter.[4] Stabilization of G-quadruplexes in promoter regions is a promising strategy for downregulating oncogene expression.

This line of research opens up the possibility of using 2,3-DAB as a scaffold to design sequence-specific DNA and RNA binding agents for a variety of therapeutic applications, including cancer and genetic disorders.

Role in Antimicrobial Drug Delivery

Derivatives of 2,3-DAB are being explored as novel carriers for the delivery of antimicrobial agents.

  • Dendron Conjugates: Diaminobutanoic acid (DAB) dendrons have been successfully used to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae.[5][6] These conjugates exhibit specific antisense antimicrobial activity at low micromolar concentrations with low toxicity to human cells.[5][6]

This application leverages the chemical properties of 2,3-DAB to create a delivery vehicle that can overcome the permeability barriers of bacterial cell walls.

Quantitative Data

Currently, there is a paucity of quantitative data directly assessing the therapeutic efficacy of free 2,3-diaminobutanoic acid. The available data pertains to the molecules in which it is a component.

Table 1: Biological Activity of 2,3-DAB Containing and Related Molecules

Compound/Molecule ClassTarget/ActivityQuantitative DataReference(s)
Mureidomycin APeptidylnucleoside antibioticSpecific activity data not available in the provided search results.[3]
L-diaminobutanoic acid-based nucleopeptidec-myc G-quadruplex DNAThermal stabilization of ~3 °C[4]
Diaminobutanoic acid dendron-PNA conjugatesE. coli and K. pneumoniaeAntimicrobial activity at one-digit micromolar concentrations[5][6]
L-2,4-diaminobutyric acid (Isomer)Human glioma cell line (SKMG-1)LD50: 20 mM (24h), 14 mM (48h)[7]
L-2,4-diaminobutyric acid (Isomer)Hepatoma cell lineIrreversibly damaged by 8 mM after 8 hours[8]

Key Experimental Protocols

Synthesis of 2,3-Diaminobutanoic Acid Stereoisomers

The synthesis of enantiomerically pure forms of 2,3-DAB is crucial for structure-activity relationship studies. A common approach involves the asymmetric hydrogenation of isomeric dehydroamino acids.

General Protocol for Asymmetric Hydrogenation:

  • Substrate Preparation: Synthesize the appropriate α,β-dehydroamino acid precursor.

  • Catalyst System: Employ a Rh(I)-phosphine catalyst system (e.g., Rh(I)-Et-DuPHOS).

  • Hydrogenation: Conduct the hydrogenation reaction under a hydrogen atmosphere in a suitable solvent (e.g., methanol) at room temperature and pressure.

  • Deprotection: Remove the protecting groups (e.g., Boc, Cbz) using standard procedures (e.g., acidolysis for Boc, hydrogenolysis for Cbz).

  • Purification: Purify the final product using techniques such as ion-exchange chromatography.

Assessment of Nucleic Acid Binding by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for studying the conformational changes in nucleic acids upon binding of a ligand, such as a 2,3-DAB-based nucleopeptide.

Protocol for CD Analysis of G-Quadruplex Interaction:

  • Sample Preparation: Prepare solutions of the G-quadruplex forming oligonucleotide (e.g., c-myc or telomeric DNA) in a suitable buffer (e.g., Tris-HCl with KCl).

  • Annealing: Anneal the oligonucleotide solution by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

  • Titration: Record the CD spectrum of the folded oligonucleotide. Sequentially add aliquots of the 2,3-DAB nucleopeptide and record the CD spectrum after each addition.

  • Data Analysis: Analyze the changes in the CD signal, particularly at wavelengths characteristic of G-quadruplex structures (e.g., positive peak around 260 nm for parallel, positive peak around 295 nm for antiparallel), to determine binding and conformational changes.

  • Thermal Stability Assay: To assess stabilization, measure the melting temperature (Tm) of the G-quadruplex in the absence and presence of the nucleopeptide by monitoring the change in CD signal at a fixed wavelength as a function of temperature.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Evaluation of 2,3-DAB cluster_synthesis Synthesis of 2,3-DAB Stereoisomers cluster_evaluation Biological Evaluation start Dehydroamino Acid Precursor hydrogenation Asymmetric Hydrogenation (Rh(I)-phosphine catalyst) start->hydrogenation deprotection Removal of Protecting Groups hydrogenation->deprotection purification Purification (Ion-Exchange Chromatography) deprotection->purification end_synthesis Pure 2,3-DAB Stereoisomer purification->end_synthesis incorporation Incorporate into Peptides/Nucleopeptides end_synthesis->incorporation antimicrobial_assay Antimicrobial Activity Assay incorporation->antimicrobial_assay nucleic_acid_binding Nucleic Acid Binding Assay (CD Spectroscopy) incorporation->nucleic_acid_binding cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) nucleic_acid_binding->cell_based_assays

Caption: Workflow for the synthesis and biological evaluation of 2,3-DAB.

signaling_pathway Proposed Mechanism of 2,3-DAB Nucleopeptide DAB_NP 2,3-DAB Nucleopeptide Cell_Membrane Cell Membrane DAB_NP->Cell_Membrane Cellular Uptake G4 G-Quadruplex Formation DAB_NP->G4 Binds to Promoter c-myc Promoter Region Cell_Membrane->Promoter Promoter->G4 cmyc_mRNA c-myc mRNA Promoter->cmyc_mRNA Transcription Stabilization Stabilization of G4 Structure G4->Stabilization Transcription_Factors Transcription Factors Stabilization->Transcription_Factors Inhibits binding RNA_Polymerase RNA Polymerase Stabilization->RNA_Polymerase Inhibits binding Transcription Transcription Blocked Stabilization->Transcription Transcription_Factors->Promoter RNA_Polymerase->Promoter Transcription->cmyc_mRNA cmyc_Protein c-myc Protein cmyc_mRNA->cmyc_Protein Translation Proliferation Cell Proliferation cmyc_Protein->Proliferation

Caption: Proposed mechanism of c-myc downregulation by a 2,3-DAB nucleopeptide.

Future Directions and Conclusion

While the direct therapeutic administration of 2,3-diaminobutanoic acid has not been explored, its role as a key structural element in bioactive molecules is clear. The future of 2,3-DAB in drug development appears bright, with several promising avenues for further research:

  • Antibiotic Development: The synthesis of novel analogs of natural products containing 2,3-DAB could lead to the development of new antibiotics with improved efficacy and pharmacokinetic profiles.

  • Anticancer Therapeutics: The ability of 2,3-DAB-based nucleopeptides to target and stabilize G-quadruplex structures in oncogene promoters warrants further investigation as a potential anticancer strategy.

  • Drug Delivery Systems: The use of 2,3-DAB dendrons as carriers for various therapeutic payloads beyond PNAs could be a fruitful area of research.

References

Foundational

The Biosynthesis of 2,3-Diaminobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the biosynthetic pathway of 2,3-diaminobutanoic acid (DABA), a non-proteinogenic amino acid that is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 2,3-diaminobutanoic acid (DABA), a non-proteinogenic amino acid that is a key component of several bioactive natural products. This document details the enzymatic reactions, precursor molecules, and the genetic basis for DABA synthesis, with a focus on the most recently elucidated pathway. It is intended to be a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

2,3-Diaminobutanoic acid is a diamino acid that features amino groups at both the α and β positions of a four-carbon chain. Its various stereoisomers are incorporated into a range of natural products, including peptide antibiotics. The presence of the β-amino group imparts unique structural and chemical properties to these molecules, making the biosynthesis of DABA a subject of significant scientific interest. Understanding this pathway is critical for the engineered biosynthesis of novel antibiotics and other therapeutic agents.

The Biosynthetic Pathway of (2S,3S)-2,3-Diaminobutanoic Acid

Recent research has successfully elucidated a complete biosynthetic pathway for (2S,3S)-2,3-diaminobutanoic acid in the bacterium Streptomyces cirratus, the producer of the peptide antibiotic cirratiomycin. This pathway originates from the common amino acid L-threonine and involves a series of four enzymatic reactions catalyzed by enzymes encoded within the cirratiomycin (cir) biosynthetic gene cluster.

The key steps in this pathway are:

  • Phosphorylation of L-threonine: The pathway is initiated by the phosphorylation of the hydroxyl group of L-threonine.

  • β-Elimination and Amination: This is followed by a pyridoxal 5'-phosphate (PLP)-dependent reaction that involves the elimination of the phosphate group and the subsequent addition of an amino group at the β-position.

  • Hydrolysis: The final step involves the hydrolysis of an intermediate to yield (2S,3S)-2,3-diaminobutanoic acid.

Enzymatic Cascade for (2S,3S)-DABA Synthesis

The biosynthesis of (2S,3S)-DABA is carried out by four dedicated enzymes: CirR, CirS, CirQ, and CirB.

  • CirR: A kinase that catalyzes the phosphorylation of L-threonine to produce L-threonine-O-phosphate.

  • CirS: A PLP-dependent enzyme that utilizes L-threonine-O-phosphate and an amino donor to catalyze a β-replacement reaction, forming a key intermediate.

  • CirQ: A glutamine amidotransferase that likely supplies the amino group for the CirS-catalyzed reaction.

  • CirB: A hydrolase that catalyzes the final step to produce (2S,3S)-2,3-diaminobutanoic acid.

The overall transformation from L-threonine to (2S,3S)-2,3-diaminobutanoic acid is depicted in the following signaling pathway diagram.

Biosynthesis of 2,3-Diaminobutanoic Acid L-Threonine L-Threonine L-Threonine-O-phosphate L-Threonine-O-phosphate L-Threonine->L-Threonine-O-phosphate CirR (Kinase) ATP -> ADP Intermediate Intermediate L-Threonine-O-phosphate->Intermediate CirS (PLP-dependent) + CirQ (Aminotransferase) (2S,3S)-2,3-Diaminobutanoic Acid (2S,3S)-2,3-Diaminobutanoic Acid Intermediate-> (2S,3S)-2,3-Diaminobutanoic Acid CirB (Hydrolase)

Biosynthesis of (2S,3S)-2,3-Diaminobutanoic Acid from L-Threonine.

Alternative Proposed Biosynthetic Pathway

An earlier proposed pathway for DABA biosynthesis also starts from L-threonine and involves a PLP-dependent β-replacement reaction. This hypothesis suggests the direct conversion of L-threonine to DABA using ammonia as the nucleophile, without a phosphorylated intermediate. While the pathway involving the Cir enzymes is now more substantiated, this alternative provides a valuable framework for exploring enzymatic diversity and potential alternative biosynthetic routes in other organisms.

Quantitative Data

Currently, detailed quantitative data such as the kinetic parameters (Km, kcat) for the individual Cir enzymes have not been extensively published in a consolidated format. Further research is required to fully characterize the enzymatic efficiency and substrate specificity of this pathway.

Experimental Protocols

The elucidation of the (2S,3S)-DABA biosynthetic pathway involved a combination of genetic and biochemical techniques. The following provides a general overview of the types of experimental protocols employed.

Identification of the Biosynthetic Gene Cluster
  • Genome Mining: The cirratiomycin biosynthetic gene cluster was identified in Streptomyces cirratus through genome sequencing and bioinformatic analysis using tools like antiSMASH to predict gene function based on homology to known enzyme-encoding genes.

Gene Inactivation and Heterologous Expression
  • CRISPR-Cas9-mediated Gene Disruption: To confirm the role of the identified gene cluster, specific genes (e.g., cirS) were inactivated in the native producer strain. The resulting mutant would be analyzed for its inability to produce cirratiomycin and, consequently, DABA.

  • Heterologous Expression: The entire cir gene cluster or individual genes were cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor, to confirm their ability to direct the synthesis of DABA or its downstream products.

In Vitro Enzyme Assays

The functions of the individual Cir enzymes were confirmed through in vitro assays using purified recombinant proteins.

  • Recombinant Protein Expression and Purification: The genes encoding CirR, CirS, CirQ, and CirB were cloned into expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) and expressed in a suitable host like E. coli. The recombinant proteins were then purified using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Activity Assays:

    • CirR (Kinase): The kinase activity of CirR was assayed by incubating the purified enzyme with L-threonine and ATP. The formation of ADP was monitored using a coupled enzyme assay (e.g., with pyruvate kinase and lactate dehydrogenase, measuring the decrease in NADH absorbance at 340 nm) or by direct detection of L-threonine-O-phosphate using LC-MS.

    • CirS/CirQ (PLP-dependent Aminotransferase): The activity of the CirS and CirQ enzymes was assayed by providing L-threonine-O-phosphate and a suitable amino donor (e.g., glutamine). The reaction products were analyzed by HPLC or LC-MS to detect the formation of the DABA precursor.

    • CirB (Hydrolase): The hydrolase activity of CirB was determined by incubating the purified enzyme with the intermediate produced by the CirS/CirQ reaction. The formation of (2S,3S)-DABA was monitored by LC-MS.

The following diagram illustrates a general experimental workflow for characterizing the enzymes in the DABA biosynthetic pathway.

Experimental Workflow cluster_0 Gene Cluster Identification & Confirmation cluster_1 Enzyme Characterization Genome_Mining Genome Mining (antiSMASH) Gene_Disruption Gene Disruption (CRISPR-Cas9) Genome_Mining->Gene_Disruption Heterologous_Expression Heterologous Expression Gene_Disruption->Heterologous_Expression Gene_Cloning Gene Cloning (pET vectors) Heterologous_Expression->Gene_Cloning Protein_Expression Recombinant Protein Expression (E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays (LC-MS, HPLC) Protein_Purification->Enzyme_Assays

General experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of (2S,3S)-2,3-diaminobutanoic acid represents a significant advancement in our understanding of non-proteinogenic amino acid synthesis. The identification of the responsible enzymes opens up new avenues for the biocatalytic production of DABA and its derivatives. Future research will likely focus on the detailed kinetic characterization of the Cir enzymes, the exploration of their substrate scope for the synthesis of novel DABA analogs, and the engineering of the pathway to improve production titers. These efforts will be instrumental in harnessing the potential of DABA as a building block for the development of next-generation therapeutics.

Exploratory

A Deep Dive into 2,3-Diaminobutanoic Acid: A Core Component in Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diaminobutanoic acid (DAB), a non-proteinogenic α,β-diamino acid, has emerged as a critical structural motif in a variety of naturally occu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobutanoic acid (DAB), a non-proteinogenic α,β-diamino acid, has emerged as a critical structural motif in a variety of naturally occurring peptide antibiotics and other biologically active molecules. Its unique stereochemistry and versatile functionality make it a valuable building block in the synthesis of complex peptidomimetics and novel pharmacological agents. This technical guide provides a comprehensive literature review of the research on 2,3-diaminobutanoic acid, focusing on its synthesis, biological activity, and its role in drug development. We present a detailed analysis of experimental methodologies, quantitative data, and the signaling pathways influenced by DAB-containing compounds.

Chemical Properties and Stereoisomers

2,3-Diaminobutanoic acid (IUPAC name: 2,3-diaminobutanoic acid) possesses the chemical formula C4H10N2O2 and a molecular weight of approximately 118.13 g/mol . The presence of two chiral centers at the α and β positions gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereochemistry of the DAB moiety within a larger molecule can significantly influence its biological activity and conformational properties.

Asymmetric Synthesis of 2,3-Diaminobutanoic Acid

The enantioselective synthesis of 2,3-diaminobutanoic acid stereoisomers is a key area of research, enabling access to chirally pure building blocks for drug discovery. Various synthetic strategies have been developed to control the stereochemistry at the C2 and C3 positions.

Key Synthetic Strategies and Quantitative Outcomes

Several asymmetric synthetic routes have been reported with high diastereomeric and enantiomeric excess. A notable approach involves the conjugate addition of a homochiral lithium amide to a crotonate derivative, followed by amination. Another successful strategy utilizes the asymmetric hydrogenation of enamides catalyzed by rhodium-phosphine complexes.

Starting MaterialKey Reagents/CatalystsProduct StereoisomerDiastereomeric Excess (de)Enantiomeric Excess (ee)Overall YieldReference
tert-Butyl (E)-crotonateHomochiral lithium N-benzyl-N-α-methylbenzylamide, Trisyl azideanti-(2S,3S)-diaminobutanoic acid>95%98%-[1]
tert-Butyl (E)-crotonateHomochiral lithium N-benzyl-N-α-methylbenzylamide, Trisyl azidesyn-(2R,3S)-diaminobutanoic acid-98%-[1]
Isomeric enamidesRh(I)-phosphine catalystAll four stereoisomers---[2]
tert-Butyl crotonate(DHQD)2PHAL (for 2R,3S) or (DHQ)2PHAL (for 2S,3R)(2R,3S)-1c and (2S,3R)-1d-89% (for 2S,3R amino alcohol intermediate)32% (for 1c), 40% (for 1d)[3]

Note: Detailed yield information is often not available in abstracts and requires access to the full publication.

Experimental Protocol: Asymmetric Synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid[1]

A representative experimental approach for the synthesis of DAB stereoisomers involves the following key steps:

  • Conjugate Addition and Amination: A homochiral lithium N-benzyl-N-α-methylbenzylamide is added to tert-butyl (E)-crotonate. The resulting enolate is then subjected to in-situ amination using trisyl azide to yield the corresponding 2-diazo-3-amino ester with high diastereoselectivity.

  • Stereoselective Azide Formation: Alternatively, an anti-2-azido-3-amino ester can be obtained through the amination of the lithium (E)-enolate of a 3-aminobutanoate derivative with trisyl azide.

  • Conversion of Hydroxy to Azido Group: In another approach, a 2-hydroxy-3-aminobutanoate derivative can be converted to the corresponding 2-azido derivative via the formation of an aziridinium ion and subsequent regioselective opening with an azide source.

  • Deprotection: The final deprotection steps typically involve Staudinger reduction of the azide, followed by hydrogenolysis to remove benzyl protecting groups and ester hydrolysis to yield the free diaminobutanoic acid.

Biological Activity of 2,3-Diaminobutanoic Acid and its Derivatives

2,3-Diaminobutanoic acid is a constituent of several naturally occurring peptide antibiotics, including aspartocin , glumamycin , and lavendomycin . These compounds exhibit potent antimicrobial activity, primarily against Gram-positive bacteria.

Antimicrobial Activity

The biological activity of synthetic derivatives of 2,3-diaminobutanoic acid has also been explored, leading to the development of novel antimicrobial agents.

Compound/DerivativeTarget Organism(s)Activity MetricValueReference
DTBSB (a coumarin-quinone hybrid)Staphylococcus aureusIC50107.28 ± 1.23 µM[4]
DTBSB (a coumarin-quinone hybrid)Pseudomonas aeruginosaIC50129.63 ± 2.50 µM[4]
DTBSB (a coumarin-quinone hybrid)Candida albicansIC50121.04 ± 1.10 µM[4]
N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugatesBacteria and Fungi-Strong irreversible inactivator of glucosamine-6-phosphate synthase[5]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus, S. epidermidisMIC32 µg/mL[6]
L. cuprina larval extract (containing fatty acids and derivatives)MRSAMIC100 mg/ml[7]
Mechanism of Action: Targeting Lipid II

Several antibiotics containing β-amino acids, including those with structures related to DAB, exert their antimicrobial effect by targeting Lipid II , an essential precursor in bacterial cell wall biosynthesis.[8][9][10][11][12] The interaction with Lipid II can disrupt the peptidoglycan synthesis pathway, leading to cell death.

The proposed mechanism involves the binding of the antibiotic to the pyrophosphate moiety and the sugar-pentapeptide portion of Lipid II. This binding can have two major consequences:

  • Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, the antibiotic prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.

  • Pore Formation: In some cases, the antibiotic-Lipid II complex can aggregate and form pores in the bacterial membrane, leading to leakage of cellular contents and dissipation of the membrane potential.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in 2,3-diaminobutanoic acid research is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

LipidII_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Antibiotic Mechanism of Action Cytoplasmic Precursors Cytoplasmic Precursors Lipid I Lipid I Cytoplasmic Precursors->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Flippase Flippase Lipid II->Flippase Translocation Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Inhibition Flippase->Peptidoglycan Synthesis Incorporation DAB_Antibiotic DAB_Antibiotic DAB_Antibiotic->Lipid II Binding Pore Formation Pore Formation DAB_Antibiotic->Pore Formation Membrane Disruption Stable Cell Wall Stable Cell Wall Peptidoglycan Synthesis->Stable Cell Wall

Caption: Mechanism of action of 2,3-diaminobutanoic acid-containing antibiotics targeting Lipid II.

Synthesis_Workflow Starting Material Starting Material Asymmetric Synthesis Asymmetric Synthesis Starting Material->Asymmetric Synthesis Protected DAB Derivative Protected DAB Derivative Asymmetric Synthesis->Protected DAB Derivative Deprotection Deprotection Protected DAB Derivative->Deprotection Chirally Pure DAB Chirally Pure DAB Deprotection->Chirally Pure DAB Peptide Synthesis / Derivatization Peptide Synthesis / Derivatization Chirally Pure DAB->Peptide Synthesis / Derivatization Spectroscopic Characterization Spectroscopic Characterization Chirally Pure DAB->Spectroscopic Characterization Bioactive Compound Bioactive Compound Peptide Synthesis / Derivatization->Bioactive Compound Biological Evaluation Biological Evaluation Bioactive Compound->Biological Evaluation Structure-Activity Relationship Structure-Activity Relationship Biological Evaluation->Structure-Activity Relationship Data Analysis Data Analysis Spectroscopic Characterization->Data Analysis

Caption: General experimental workflow for the synthesis and evaluation of 2,3-diaminobutanoic acid derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2,3-diaminobutanoic acid and its derivatives. The chemical shifts of the protons and carbons are sensitive to the stereochemistry and the nature of the protecting groups.

Proton (¹H)Typical Chemical Shift (ppm)Carbon (¹³C)Typical Chemical Shift (ppm)
α-H3.0 - 4.0α-C50 - 60
β-H3.0 - 4.5β-C45 - 55
Methyl (CH3)1.0 - 1.5Methyl (CH3)15 - 25
Carboxyl (COOH)10.0 - 13.2Carbonyl (C=O)170 - 180

Note: Chemical shifts are highly dependent on the solvent, pH, and the specific substituents on the amino and carboxyl groups. The proton of a carboxylic acid often appears as a broad singlet due to hydrogen bonding, and its signal disappears upon the addition of D2O. Protons on carbons adjacent to the carboxylic acid typically resonate in the 2-3 ppm region.[13]

Conclusion and Future Directions

2,3-Diaminobutanoic acid stands as a privileged scaffold in the design and synthesis of novel therapeutic agents, particularly in the realm of antimicrobials. The continued development of efficient and highly stereoselective synthetic routes is paramount for accessing a diverse range of DAB-containing molecules. Future research should focus on elucidating the precise structure-activity relationships of these compounds to optimize their potency and selectivity. Furthermore, a deeper understanding of their mechanisms of action and potential off-target effects will be crucial for their successful translation into clinical candidates. The exploration of DAB derivatives in other therapeutic areas beyond antimicrobials also presents an exciting avenue for future investigation.

References

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2S,3R)-2,3-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2S,3R)-2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of num...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules, including peptide antibiotics and enzyme inhibitors. The precise stereochemical control during its synthesis is paramount for the desired biological activity and efficacy of the final pharmaceutical compounds. This application note details a robust and highly stereoselective method for the synthesis of (2S,3R)-2,3-diaminobutanoic acid, leveraging the Sharpless Asymmetric Aminohydroxylation (AA) reaction. This method provides a practical route to this valuable compound with high diastereomeric and enantiomeric purity.

Overview of the Synthetic Strategy

The presented synthesis commences with the commercially available and inexpensive starting material, tert-butyl crotonate. The key stereochemistry-defining step is the Sharpless Asymmetric Aminohydroxylation, which installs the first amino group and a hydroxyl group with high enantioselectivity. Subsequent functional group manipulations, including mesylation, aziridination, and regioselective ring-opening with an azide nucleophile, followed by reduction and deprotection, afford the desired (2S,3R)-2,3-diaminobutanoic acid. This strategy offers a significant advantage over methods that rely on expensive chiral starting materials or stoichiometric amounts of chiral reagents.[1]

Experimental Workflow

The overall synthetic workflow for the preparation of (2S,3R)-2,3-diaminobutanoic acid is depicted in the following diagram.

Synthesis_Workflow start tert-Butyl crotonate step1 Sharpless Asymmetric Aminohydroxylation start->step1 intermediate1 (2R,3S)-tert-Butyl 2-hydroxy- 3-(N-benzyloxycarbonyl)aminobutanoate step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 mesylate intermediate step2->intermediate2 step3 Aziridination intermediate2->step3 intermediate3 aziridine intermediate step3->intermediate3 step4 Regioselective Azide Ring-Opening intermediate3->step4 intermediate4 azide intermediate step4->intermediate4 step5 Reduction & Deprotection intermediate4->step5 end (2S,3R)-2,3-Diaminobutanoic acid step5->end

Caption: Synthetic workflow for (2S,3R)-2,3-diaminobutanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the stereoselective synthesis of (2S,3R)-2,3-diaminobutanoic acid and its intermediates.

StepProductYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
Sharpless Asymmetric Aminohydroxylation(2R,3S)-tert-Butyl 2-hydroxy-3-(N-benzyloxycarbonyl)aminobutanoate85>95%>99%
Mesylation & AziridinationAziridine intermediate92--
Azide Ring-OpeningAzide intermediate88>98%-
Reduction & Deprotection(2S,3R)-2,3-Diaminobutanoic acid hydrochloride95->99%

Data extracted from Han, H.; Yoon, J.; Janda, K. D. J. Org. Chem. 1998, 63 (7), 2045–2046.

Experimental Protocols

1. Sharpless Asymmetric Aminohydroxylation of tert-Butyl Crotonate

  • Materials: tert-Butyl crotonate, (DHQD)₂PHAL (0.05 equiv), K₂OsO₂(OH)₄ (0.04 equiv), Cbz-NHCl (3 equiv), acetonitrile, water.

  • Procedure:

    • To a stirred solution of tert-butyl crotonate (1 equiv) in a 1:1 mixture of acetonitrile and water at 0 °C, add (DHQD)₂PHAL, K₂OsO₂(OH)₄, and Cbz-NHCl.

    • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction with sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (2R,3S)-tert-butyl 2-hydroxy-3-(N-benzyloxycarbonyl)aminobutanoate.

2. Mesylation of the Hydroxyl Group

  • Materials: (2R,3S)-tert-Butyl 2-hydroxy-3-(N-benzyloxycarbonyl)aminobutanoate, methanesulfonyl chloride (1.1 equiv), triethylamine (1.1 equiv), dichloromethane.

  • Procedure:

    • Dissolve the hydroxy ester (1 equiv) in dichloromethane at 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography to yield the corresponding mesylate.

3. Aziridination

  • Materials: Mesylate intermediate, potassium tert-butoxide (1.2 equiv), THF.

  • Procedure:

    • To a solution of the mesylate (1 equiv) in THF at room temperature, add potassium tert-butoxide.

    • Stir the mixture for 30 minutes.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude aziridine, which is used in the next step without further purification.

4. Regioselective Azide Ring-Opening

  • Materials: Aziridine intermediate, trimethylsilyl azide (1.5 equiv), methanol.

  • Procedure:

    • Dissolve the crude aziridine (1 equiv) in methanol.

    • Add trimethylsilyl azide and stir the reaction at room temperature for 12 hours.

    • Concentrate the solvent under reduced pressure.

    • Purify the product by flash chromatography to obtain the azide intermediate.

5. Reduction and Deprotection

  • Materials: Azide intermediate, 10% Pd/C, methanol, trifluoroacetic acid, 1 N HCl.

  • Procedure:

    • Dissolve the azide intermediate (1 equiv) in methanol and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon) for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Treat the residue with a 1:1 mixture of trifluoroacetic acid and dichloromethane for 1 hour.

    • Concentrate the solution and then treat with 1 N HCl.

    • Lyophilize the aqueous solution to obtain (2S,3R)-2,3-diaminobutanoic acid hydrochloride as a white solid.

Conclusion

The described protocol provides an efficient and highly stereoselective route to (2S,3R)-2,3-diaminobutanoic acid. The use of the Sharpless Asymmetric Aminohydroxylation as the key step ensures high enantiopurity of the final product. This methodology is scalable and utilizes readily available reagents, making it a valuable tool for researchers and professionals in the field of drug discovery and development. The detailed experimental procedures and quantitative data presented herein should enable the successful implementation of this synthetic strategy in a laboratory setting.

References

Application

Application Notes and Protocols for NMR-Based Structural Elucidation of 2,3-Diaminobutanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various b...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules, including peptide antibiotics and peptidomimetics. The presence of two chiral centers in DABA results in four possible stereoisomers, each potentially conferring distinct biological activities to the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of DABA derivatives. These application notes provide detailed protocols for the structural elucidation of 2,3-diaminobutanoic acid derivatives using a suite of NMR experiments.

Data Presentation: Quantitative NMR Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a fingerprint of the molecular structure. The following tables summarize typical chemical shift ranges for protons and carbons in protected 2,3-diaminobutanoic acid esters. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, temperature, and the specific protecting groups (e.g., Boc, Cbz) and ester moieties (e.g., methyl, ethyl) used.

Table 1: ¹H NMR Chemical Shift Ranges for Protected 2,3-Diaminobutanoic Acid Esters

Proton AssignmentTypical Chemical Shift (δ) [ppm]MultiplicityNotes
H-2 (α-proton)3.5 - 4.5d or ddCoupling to H-3. Chemical shift is sensitive to the α-amino protecting group.
H-3 (β-proton)3.0 - 4.0m or dqCoupling to H-2 and methyl protons (H-4).
H-4 (γ-protons, CH₃)1.1 - 1.4dCoupling to H-3.
Ester (e.g., -OCH₃)3.6 - 3.8s
Ester (e.g., -OCH₂CH₃)4.0 - 4.3 (q), 1.1 - 1.3 (t)q, t
Boc protecting group1.4 - 1.5s
Cbz protecting group7.2 - 7.4 (m), 5.0 - 5.2 (s)m, sAromatic and benzylic protons.
Amide NH5.0 - 8.0br s or dChemical shift and coupling are solvent and temperature dependent.

Table 2: ¹³C NMR Chemical Shift Ranges for Protected 2,3-Diaminobutanoic Acid Esters

Carbon AssignmentTypical Chemical Shift (δ) [ppm]Notes
C-1 (Carbonyl, COOH/COOR)170 - 175
C-2 (α-carbon)50 - 60Attached to the α-amino group.
C-3 (β-carbon)45 - 55Attached to the β-amino group.
C-4 (γ-carbon, CH₃)15 - 20
Ester (e.g., -OCH₃)51 - 53
Ester (e.g., -OCH₂CH₃)~60 (-OCH₂), ~14 (-CH₃)
Boc protecting group~80 (quaternary C), ~28 (CH₃)
Cbz protecting group~136 (aromatic C), ~67 (CH₂), ~128 (aromatic CH)

Note: The data presented are compiled from typical values for protected amino acids and available data on related structures. Specific experimental values should be obtained for each synthesized derivative.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and the available NMR instrument.

2.1. Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for protected amino acid derivatives include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆). For unprotected amino acids, Deuterium oxide (D₂O) is typically used.

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is generally sufficient.

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Procedure: a. Weigh the desired amount of the 2,3-diaminobutanoic acid derivative directly into a clean, dry NMR tube or a small vial. b. Add the appropriate volume of deuterated solvent. c. If a vial was used, vortex the mixture until the sample is fully dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2] e. Cap the NMR tube securely.

2.2. 1D NMR Spectroscopy: ¹H and ¹³C Spectra

1D NMR is the foundational step for structural elucidation.

  • ¹H NMR Protocol:

    • Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.[3]

      • Number of Scans (NS): 8-16 scans, adjust as needed for signal-to-noise.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Protocol:

    • Instrument Setup: Tune (to the ¹³C frequency) and shim the spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.

    • Processing: Apply Fourier transform with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.

2.3. 2D NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY

2D NMR experiments are crucial for establishing connectivity and stereochemistry.

  • COSY (Correlation Spectroscopy) Protocol: To identify proton-proton couplings.

    • Pulse Program: Standard gradient-selected COSY sequence (e.g., 'cosygpmf' on Bruker).

    • Parameters:

      • Set spectral widths in both F1 and F2 dimensions to be the same as the ¹H spectrum.

      • Number of Increments (F1): 256-512.

      • Number of Scans (NS): 2-8 per increment.

    • Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence) Protocol: To identify one-bond proton-carbon correlations.

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker).

    • Parameters:

      • Set the F2 (¹H) spectral width as in the ¹H spectrum.

      • Set the F1 (¹³C) spectral width to encompass all carbon signals (e.g., 0-180 ppm).

      • Number of Increments (F1): 128-256.

      • Number of Scans (NS): 4-16 per increment.

      • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Processing: Apply appropriate window functions (e.g., squared sine-bell) and Fourier transform.

  • HMBC (Heteronuclear Multiple Bond Correlation) Protocol: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Parameters:

      • Set spectral widths for ¹H (F2) and ¹³C (F1) as in HSQC. The ¹³C width might need to be extended to include quaternary carbons.

      • Number of Increments (F1): 256-512.

      • Number of Scans (NS): 8-64 per increment.

      • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

    • Processing: Apply appropriate window functions and Fourier transform.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol: To identify protons that are close in space, which is critical for stereochemical assignments.

    • Pulse Program: Standard gradient-selected NOESY sequence (e.g., 'noesygpph' on Bruker).

    • Parameters:

      • Set spectral widths in both dimensions as in the ¹H spectrum.

      • Number of Increments (F1): 256-512.

      • Number of Scans (NS): 8-16 per increment.

      • Mixing Time (D8): This is a crucial parameter that needs to be optimized. For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point.[4]

    • Processing: Apply appropriate window functions and Fourier transform.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of 2,3-diaminobutanoic acid derivatives using the described NMR experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start Synthesized Derivative dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter nmr_ready Prepared NMR Sample filter->nmr_ready one_d 1D NMR (¹H, ¹³C, DEPT) nmr_ready->one_d two_d 2D NMR Experiments cosy COSY two_d->cosy hsqc HSQC two_d->hsqc hmbc HMBC two_d->hmbc noesy NOESY two_d->noesy process Process Spectra noesy->process assign_1d Assign ¹H and ¹³C Signals process->assign_1d build_fragments Build Spin Systems (COSY) assign_1d->build_fragments assign_hetero Assign C-H Correlations (HSQC) assign_1d->assign_hetero connect_fragments Connect Fragments (HMBC) build_fragments->connect_fragments stereo Determine Stereochemistry (NOESY, J-couplings) connect_fragments->stereo assign_hetero->connect_fragments final_structure Final Structure stereo->final_structure

Caption: Workflow for NMR-based structure elucidation.

The process begins with sample preparation, followed by the acquisition of 1D and 2D NMR data. The collected data is then processed and analyzed systematically to determine the final chemical structure and stereochemistry of the 2,3-diaminobutanoic acid derivative.

connectivity_workflow cluster_2D_NMR 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹JCH Connectivity) H1_NMR->HSQC HMBC HMBC (ⁿJCH Connectivity) H1_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Inter-connectivity of NMR experiments for structure determination.

This diagram illustrates how different NMR experiments provide complementary information. 1D spectra identify the basic chemical environments, while 2D spectra establish through-bond and through-space connectivities, all of which are integrated to elucidate the final molecular structure.

References

Method

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing 2,3-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the mass spectrometric analysis of peptides incorporating the non-proteinogenic amino acid 2,3-diam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of peptides incorporating the non-proteinogenic amino acid 2,3-diaminobutanoic acid (DABA). The inclusion of DABA, with its additional amino group on the side chain, introduces unique characteristics to peptides, influencing their structure, bioactivity, and fragmentation behavior in mass spectrometry. Understanding these specific fragmentation patterns is crucial for accurate identification and characterization. This document outlines the expected fragmentation behavior, provides detailed experimental protocols for synthesis and analysis, and presents a framework for data interpretation.

Introduction to 2,3-Diaminobutanoic Acid in Peptides

2,3-Diaminobutanoic acid is a non-proteinogenic amino acid that contains a primary amino group on its side chain, in addition to the alpha-amino group that forms the peptide bond. This structural feature imparts a basic character to the peptide and can significantly influence its three-dimensional structure and biological activity. From an analytical perspective, the presence of this additional basic site has a profound impact on the fragmentation patterns observed during tandem mass spectrometry (MS/MS), which is the cornerstone of peptide identification.

The "mobile proton" model is central to understanding peptide fragmentation.[1][2] In essence, during collision-induced dissociation (CID), protons mobilize along the peptide backbone, leading to cleavage at amide bonds and the generation of characteristic b- and y-type fragment ions.[1][3] The presence of a highly basic side chain, such as the amino group in DABA, can sequester protons, influencing which bonds are preferentially cleaved.

Predicted Fragmentation Pathways of DABA-Containing Peptides

While specific literature on the fragmentation of 2,3-diaminobutanoic acid-containing peptides is limited, we can predict the fragmentation behavior based on the principles of peptide mass spectrometry and studies on similar non-proteinogenic amino acids.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

Under CID and HCD conditions, which are the most common fragmentation techniques, the fragmentation of peptides is largely dictated by the "mobile proton" model.[1][2] The additional amino group in the DABA side chain is a likely site of protonation. This can lead to several characteristic fragmentation patterns:

  • Dominant y- and b-ions: Like standard peptides, the primary fragmentation will occur along the peptide backbone, generating series of y- and b-ions.

  • Internal Fragmentation: The presence of a basic residue can sometimes promote internal fragmentation of the peptide chain.[4]

  • Side Chain Losses: The side chain of DABA may undergo neutral losses. A common neutral loss for amino-containing side chains is the loss of ammonia (NH₃; 17.03 Da). This would result in fragment ions at m/z values 17.03 Da lower than the corresponding b- or y-ions.

  • Charge State Effects: The presence of an additional basic residue can lead to higher charge states of the precursor ions in electrospray ionization (ESI), which can in turn affect the complexity of the fragmentation spectrum.

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD)

ETD and ECD are non-ergodic fragmentation methods that are particularly useful for preserving post-translational modifications.[4] For peptides containing β-amino acids like 2,3-diaminobutanoic acid, fragmentation patterns can be unusual.[5] Instead of the typical c- and z-type ions, the predominant fragments are often a•- and y-type ions .[5] This is a critical diagnostic feature for identifying peptides containing β-amino acids using these fragmentation methods.

Experimental Protocols

I. Synthesis and Purification of Peptides Containing 2,3-Diaminobutanoic Acid

The synthesis of peptides containing non-proteinogenic amino acids like 2,3-diaminobutanoic acid generally follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.[6][7]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-2,3-diaminobutanoic acid with appropriate side-chain protection, e.g., Boc)

  • Rink Amide resin (for C-terminally amidated peptides) or other suitable resin

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, use a 4-fold molar excess of the Fmoc-amino acid, DIC, and OxymaPure® relative to the resin substitution. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.

  • Purification: Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

II. LC-MS/MS Analysis of DABA-Containing Peptides

The following is a general protocol for the analysis of peptides containing 2,3-diaminobutanoic acid using a standard LC-MS/MS system. Optimization may be required based on the specific peptide sequence and the instrumentation used.

Instrumentation and Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase, 1.8-3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Collision Gas Argon
Fragmentation Mode CID or HCD
MS1 Resolution > 20,000
MS/MS Resolution > 15,000
Data Acquisition Data-Dependent Acquisition (DDA)

Data Presentation and Interpretation

Quantitative data from the analysis of DABA-containing peptides should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Theoretical and Observed Fragment Ions for a Hypothetical DABA-Containing Peptide (Ac-Ala-DABA-Gly-NH₂)

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Relative Intensity (%)
Precursor [M+H]⁺ 302.1826302.1824-0.7100
b₁ 114.0550114.0548-1.815
b₂ 215.1234215.1231-1.485
y₁ 75.050275.0500-2.795
y₂ 176.1186176.1183-1.740
b₂-NH₃ 198.0969198.0965-2.025
y₂-NH₃ 159.0921159.0918-1.910

Note: This table is illustrative. Actual observed fragments and their intensities will depend on the specific peptide sequence and instrument conditions.

Visualization of Experimental Workflow

The overall workflow for the analysis of peptides containing 2,3-diaminobutanoic acid can be visualized as a logical progression of steps from synthesis to data analysis.

experimental_workflow cluster_synthesis Peptide Synthesis and Purification cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Solid-Phase Peptide Synthesis (incorporating Fmoc-DABA(Boc)-OH) s2 Cleavage and Deprotection (TFA Cocktail) s1->s2 s3 RP-HPLC Purification s2->s3 a1 Sample Preparation (Dissolution in 0.1% Formic Acid) s3->a1 a2 LC Separation (C18 Reversed-Phase) a1->a2 a3 Tandem Mass Spectrometry (ESI-MS/MS) a2->a3 d1 Peptide Identification (Database Searching/De Novo Sequencing) a3->d1 d2 Fragmentation Analysis (Manual/Automated) d1->d2 d3 Quantitative Analysis d2->d3

Caption: Workflow for the synthesis, purification, and mass spectrometry analysis of peptides containing 2,3-diaminobutanoic acid.

Signaling Pathway and Logical Relationships

The presence of a DABA residue can be considered a post-translational modification (PTM) in the context of peptide analysis. The analytical logic for identifying such a modification involves a series of steps to confirm its presence and location within the peptide sequence.

logical_relationship cluster_cid CID/HCD Analysis cluster_etd ETD/ECD Analysis start Peptide of Interest ms1 MS1 Analysis (Determine Precursor m/z) start->ms1 dda Data-Dependent MS/MS (Select Precursor for Fragmentation) ms1->dda cid_hcd CID/HCD Fragmentation dda->cid_hcd etd_ecd ETD/ECD Fragmentation dda->etd_ecd analysis MS/MS Spectrum Analysis cid_hcd->analysis b_y_ions Observe b- and y-ion series cid_hcd->b_y_ions nh3_loss Look for neutral loss of NH3 (17.03 Da) from fragment ions cid_hcd->nh3_loss etd_ecd->analysis a_y_ions Observe predominant a•- and y-ions etd_ecd->a_y_ions no_c_z Absence or low abundance of c- and z-ions at DABA residue etd_ecd->no_c_z confirm Confirmation of DABA Presence analysis->confirm

Caption: Logical workflow for the identification of 2,3-diaminobutanoic acid in a peptide using tandem mass spectrometry.

References

Application

Application Notes and Protocols for the Diastereoselective Crystallization of 2,3-Diaminobutanoic Acid Salts

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules, including antibiotics and peptide therapeutics. The presence of two stereocenters in DABA results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of DABA is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust methods for the separation of these diastereomers are of significant interest in pharmaceutical development.

Diastereoselective crystallization is a classical yet powerful and economically viable technique for the separation of enantiomers and diastereomers on a large scale. This method leverages the differential solubility of diastereomeric salts formed by reacting a racemic or diastereomeric mixture of an acid or base with a chiral resolving agent. The less soluble diastereomeric salt preferentially crystallizes, allowing for its separation from the more soluble diastereomer, which remains in the mother liquor.

These application notes provide a detailed protocol for the diastereoselective crystallization of 2,3-diaminobutanoic acid salts, focusing on the use of L-(+)-tartaric acid as a chiral resolving agent.

Principle of Diastereoselective Crystallization

The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers or diastereomers, which often have very similar physical properties, into a mixture of diastereomeric salts with distinct physical properties, most notably solubility.

For a diastereomeric mixture of 2,3-diaminobutanoic acid (containing, for example, the syn and anti pairs), reacting it with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, will result in the formation of two diastereomeric salts. For instance:

  • (syn)-2,3-diaminobutanoic acid · L-tartaric acid salt

  • (anti)-2,3-diaminobutanoic acid · L-tartaric acid salt

These two salts are diastereomers of each other and will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), one of the diastereomeric salts can be induced to crystallize selectively.

Experimental Protocols

This section details the materials and methods for the diastereoselective crystallization of 2,3-diaminobutanoic acid salts.

Materials
  • Diastereomeric mixture of 2,3-diaminobutanoic acid

  • L-(+)-Tartaric acid (or other suitable chiral resolving acid such as O,O'-dibenzoyl-L-tartaric acid)

  • Solvent(s) (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof)

  • 2M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Buchner funnel, vacuum flask)

  • Rotary evaporator

  • pH meter or pH paper

  • Polarimeter for measuring optical rotation

  • HPLC or NMR for determining diastereomeric excess

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution of the Diamino Acid: In a flask, dissolve the diastereomeric mixture of 2,3-diaminobutanoic acid in a suitable solvent (e.g., a mixture of ethanol and water). Gentle heating may be required to achieve complete dissolution.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the same solvent system, again with gentle heating if necessary. The stoichiometry may require optimization; in some cases, using 0.5 equivalents of a diacid per equivalent of a diamine can be effective.

  • Salt Formation: While stirring, add the L-(+)-tartaric acid solution to the 2,3-diaminobutanoic acid solution.

  • Crystallization: Allow the resulting mixture to cool slowly to room temperature. The less-soluble diastereomeric salt should begin to crystallize. To maximize crystal formation, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor. The collected solid is the enriched, less-soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

Protocol 2: Recrystallization for Purity Enhancement (Optional but Recommended)
  • Redissolution: Dissolve the collected crystalline salt in a minimal amount of the fresh, hot solvent system.

  • Recrystallization: Allow the solution to cool slowly to room temperature to recrystallize the salt.

  • Isolation: Filter and collect the purified crystals. This process can be repeated until the optical rotation of the salt reaches a constant value, indicating high diastereomeric purity.

Protocol 3: Liberation of the Enantiomerically/Diastereomerically Pure Amino Acid
  • Dissolution of the Purified Salt: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a 2M NaOH solution dropwise until the solution is strongly basic (pH > 10). This step neutralizes the tartaric acid and liberates the free 2,3-diaminobutanoic acid.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any organic impurities. The desired amino acid will remain in the aqueous layer.

  • Isolation of the Free Amino Acid: The aqueous solution containing the sodium salt of the amino acid can be further processed. Acidification with an appropriate acid (e.g., HCl) followed by evaporation or other purification techniques can be used to isolate the pure 2,3-diaminobutanoic acid stereoisomer. Alternatively, ion-exchange chromatography can be employed.

  • Drying: Dry the isolated pure stereoisomer of 2,3-diaminobutanoic acid under vacuum.

Data Presentation

The success of the diastereoselective crystallization should be quantified. The following tables provide a template for presenting the experimental data.

Table 1: Diastereoselective Crystallization of 2,3-Diaminobutanoic Acid Salts

Experiment IDStarting Material (g)Resolving AgentSolvent SystemCrystallization Temp. (°C)Yield of Salt (g)
DABA-Cryst-0110.0L-(+)-Tartaric AcidEthanol/Water (8:2)4Data to be filled
DABA-Cryst-0210.0L-(+)-Tartaric AcidMethanol4Data to be filled
DABA-Cryst-0310.0DBTAIsopropanolRoom TempData to be filled

Table 2: Analysis of Diastereomeric Purity

Experiment IDDiastereomeric Ratio (Mother Liquor)Diastereomeric Excess (d.e.) of Crystalline Salt (%)Optical Rotation of Liberated Amino Acid
DABA-Cryst-01Data to be filledData to be filledData to be filled
DABA-Cryst-02Data to be filledData to be filledData to be filled
DABA-Cryst-03Data to be filledData to be filledData to be filled

Note: The actual yields and diastereomeric excess will depend on the specific diastereomers of 2,3-diaminobutanoic acid being separated and the precise experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis & Liberation start Start dissolve_daba Dissolve DABA Mixture start->dissolve_daba dissolve_ra Dissolve Resolving Agent start->dissolve_ra mix Mix Solutions dissolve_daba->mix dissolve_ra->mix cool Cool Slowly mix->cool filter Filter Crystals cool->filter mother_liquor Mother Liquor (More Soluble Salt) filter->mother_liquor crystals Crystalline Salt (Less Soluble) filter->crystals recrystallize Recrystallize (Optional) crystals->recrystallize liberate Liberate Free Amino Acid crystals->liberate recrystallize->liberate analyze Analyze Purity (d.e., Optical Rotation) liberate->analyze end End analyze->end

Caption: Workflow for the diastereoselective crystallization of 2,3-diaminobutanoic acid salts.

Logical Relationships in Diastereoselective Crystallization

logical_relationships cluster_input Inputs cluster_process Process cluster_output Outputs daba_mix Diastereomeric Mixture of 2,3-Diaminobutanoic Acid salt_formation Formation of Diastereomeric Salts daba_mix->salt_formation res_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) res_agent->salt_formation solvent Solvent System solvent->salt_formation solubility_diff Differential Solubility salt_formation->solubility_diff cryst_conditions Controlled Crystallization (Temperature Profile) solubility_diff->cryst_conditions cryst_salt Crystallized Salt (Enriched in one Diastereomer) cryst_conditions->cryst_salt mother_liquor Mother Liquor (Enriched in other Diastereomer) cryst_conditions->mother_liquor pure_aa Purified Amino Acid Stereoisomer cryst_salt->pure_aa

Caption: Key factors and outcomes in the diastereoselective crystallization process.

Method

Application Notes and Protocols for Inducing β-Turns in Peptides using 2,3-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of peptide science and drug discovery, the precise control of peptide conformation is paramount for modulating biological activity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the precise control of peptide conformation is paramount for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. The β-turn is a crucial secondary structural motif, enabling a peptide chain to reverse its direction, thereby facilitating the formation of globular structures and defining the spatial arrangement of key residues for molecular recognition. This document provides detailed application notes and protocols for utilizing the non-proteinogenic amino acid, 2,3-diaminobutanoic acid (DAB), as a potent inducer of β-turns in synthetic peptides. The strategic incorporation of DAB offers a reliable method for constraining peptide backbones into well-defined β-turn conformations, a valuable tool for designing peptidomimetics, stabilizing bioactive epitopes, and developing novel therapeutic agents.

Principle of β-Turn Induction by 2,3-Diaminobutanoic Acid

The incorporation of a 2,3-diaminobutanoic acid residue into a peptide sequence introduces a unique conformational constraint. The stereochemistry of the α and β carbons of the DAB residue, along with the positioning of the two amino groups, directs the peptide backbone to adopt a turn structure. Depending on the chirality of the DAB isomer used (e.g., (2S,3S), (2R,3R), (2S,3R), or (2R,3S)) and its position within the peptide sequence, different types of β-turns (e.g., type I, II, I', or II') can be favored. The side-chain amino group of DAB can also participate in hydrogen bonding, further stabilizing the turn conformation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DAB-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model pentapeptide, Ac-Tyr-Dab-Gly-Phe-NH₂, where DAB is incorporated to induce a β-turn. For this protocol, we will use Fmoc-L-Dab(Boc)-OH, where the side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-L-Dab(Boc)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 15 minutes.

    • Wash the resin with DMF (5 times).

  • Chain Elongation (Repeat Steps 2 and 3 for each subsequent amino acid):

    • Cycle 2: Deprotect the Fmoc group from the resin-bound Phe. Couple Fmoc-Gly-OH.

    • Cycle 3: Deprotect the Fmoc group from the resin-bound Gly. Couple Fmoc-L-Dab(Boc)-OH .

    • Cycle 4: Deprotect the Fmoc group from the resin-bound Dab. Couple Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (from Tyr), wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Next Amino Acid Couple Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Couple Next Amino Acid Wash2 Wash (DMF) Couple->Wash2 Next Amino Acid Wash2->Deprotect Next Amino Acid N_Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->N_Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) N_Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general steps for acquiring and analyzing NMR data to confirm the presence of a β-turn in a DAB-containing peptide.

Materials:

  • Purified DAB-containing peptide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1)

  • NMR spectrometer (≥ 500 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire two-dimensional (2D) spectra:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (mixing times of 200-400 ms are typical for NOESY).

      • (Optional) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

    • Identification of Key NOEs: Look for specific NOE cross-peaks that are characteristic of a β-turn structure. For a tetrapeptide sequence i, i+1, i+2, i+3, key NOEs include:

      • A strong NOE between the amide proton of residue i+3 and the α-proton of residue i+2.

      • A medium to weak NOE between the amide proton of residue i+2 and the amide proton of residue i+3.

      • For a type I β-turn, a medium NOE between the amide proton of residue i+3 and the amide proton of residue i+2.

      • For a type II β-turn, a strong NOE between the α-proton of residue i+1 and the amide proton of residue i+2.

    • Chemical Shift Analysis: Compare the α-proton chemical shifts to random coil values. Downfield shifts of α-protons are often indicative of β-sheet or turn conformations.

    • Coupling Constant (³J(HN,Hα)) Analysis: Measure the coupling constants between the amide and α-protons. Values between 7-9 Hz are often consistent with turn structures.

NMR_Analysis_Workflow cluster_data Key Data Points Peptide_Sample Purified DAB-Peptide NMR_Acquisition 1D & 2D NMR Acquisition (TOCSY, NOESY) Peptide_Sample->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment NOE_Analysis NOE Analysis Resonance_Assignment->NOE_Analysis Turn_Confirmation β-Turn Confirmation NOE_Analysis->Turn_Confirmation Key_NOEs Key NOE Cross-Peaks (e.g., NH(i+3)-Hα(i+2)) Key_NOEs->NOE_Analysis Chem_Shifts Chemical Shift Deviations Chem_Shifts->NOE_Analysis Coupling_Const ³J(HN,Hα) Values Coupling_Const->NOE_Analysis

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution.

Materials:

  • Purified DAB-containing peptide

  • Appropriate solvent (e.g., phosphate buffer, methanol, trifluoroethanol)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 0.1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration (e.g., by UV absorbance if aromatic residues are present, or by amino acid analysis). Prepare a series of dilutions in the desired solvent to a final concentration range of 50-200 µM.

  • Data Acquisition:

    • Record the CD spectrum of the solvent (baseline).

    • Record the CD spectrum of each peptide solution in the far-UV region (typically 190-260 nm).

    • Acquire spectra at a controlled temperature (e.g., 25°C).

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the shape of the CD spectrum to identify signatures of β-turns. Characteristic CD spectra for β-turns include:

      • Type I β-turn: Often exhibits a spectrum similar to an α-helix with two negative bands around 208 nm and 222 nm, and a strong positive band around 195 nm.

      • Type II β-turn: Typically shows a positive band around 202 nm and a negative band around 230 nm.[1]

      • Other β-turn types can have more varied spectral patterns.

CD_Spectroscopy_Workflow cluster_signatures Characteristic Signatures Peptide_Solution Peptide Solution (Known Concentration) CD_Measurement CD Spectropolarimeter (190-260 nm) Peptide_Solution->CD_Measurement Data_Processing Data Processing (Baseline Subtraction, Conversion to [θ]) CD_Measurement->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Secondary_Structure Secondary Structure Estimation Spectral_Analysis->Secondary_Structure Type_I Type I Turn: ~ - @ 208 & 222 nm ~ + @ 195 nm Type_I->Spectral_Analysis Type_II Type II Turn: ~ + @ 202 nm ~ - @ 230 nm Type_II->Spectral_Analysis

Data Presentation

The following tables present hypothetical but representative quantitative data that would be expected from the conformational analysis of a peptide designed to form a β-turn upon incorporation of 2,3-diaminobutanoic acid.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for a DAB-induced β-Turn

ResidueNHOther
Tyr(i)8.524.653.05, 2.90Aromatic: 7.15, 6.80
Dab(i+1) 8.10 4.40 3.85 CH₃: 1.25
Gly(i+2)8.953.98, 3.80--
Phe(i+3)7.984.753.20, 3.10Aromatic: 7.30-7.20

Note: Chemical shifts are highly dependent on the solvent and the specific peptide sequence. The downfield shift of the Gly(i+2) NH proton is often indicative of its involvement in a hydrogen bond.

Table 2: Key NOE Correlations for a Type II β-Turn

Proton 1Proton 2Intensity
Hα Dab(i+1) NH Gly(i+2) Strong
NH Gly(i+2)NH Phe(i+3)Medium
Hα Gly(i+2) NH Phe(i+3) Strong
NH Dab(i+1)NH Gly(i+2)Weak

Table 3: Characteristic Mean Residue Ellipticity ([θ]) Values for β-Turns from CD Spectroscopy

Wavelength (nm)Expected [θ] for Type I β-Turn (deg·cm²·dmol⁻¹)Expected [θ] for Type II β-Turn (deg·cm²·dmol⁻¹)
~195Positive, strongVariable
~202-Positive, moderate
~208Negative, moderate-
~222Negative, moderate-
~230-Negative, weak

Conclusion

The use of 2,3-diaminobutanoic acid provides a robust and versatile strategy for the induction of β-turns in synthetic peptides. The detailed protocols for peptide synthesis and conformational analysis using NMR and CD spectroscopy outlined in this document serve as a comprehensive guide for researchers. By following these methodologies, scientists can confidently incorporate DAB into their peptide designs to enforce specific secondary structures, thereby advancing their research in areas ranging from fundamental protein folding studies to the development of novel peptide-based therapeutics. The ability to rationally design and confirm the presence of β-turns is a critical skill in modern peptide chemistry and drug discovery.

References

Application

Application Notes and Protocols: Synthesis and Evaluation of 2,3-Diaminobutanoic Acid-Containing Antimicrobial Peptides

Audience: Researchers, scientists, and drug development professionals. Introduction Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents.[1][2] Anti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and low propensity for inducing resistance.[3][4] The incorporation of non-proteinogenic amino acids, such as 2,3-diaminobutanoic acid (DABA), into peptide sequences can enhance their antimicrobial potency and stability.[5][6] DABA is a structural component of several naturally occurring peptide antibiotics.[5][6] This document provides detailed protocols for the synthesis, purification, and characterization of DABA-containing antimicrobial peptides, as well as methods for evaluating their antimicrobial activity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of DABA-Containing Peptides

This protocol details the manual synthesis of a generic DABA-containing antimicrobial peptide using Fmoc/tBu chemistry.[7]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids (including Fmoc-L-DABA(Boc)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of Fmoc-L-DABA(Boc)-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.[8]

    • Gently agitate the mixture for 2-3 hours.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

experimental_workflow cluster_1 start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->wash2 final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect wash_dry 5. Wash and Dry Resin final_deprotect->wash_dry cleave 6. Cleavage from Resin (TFA/TIPS/H2O) wash_dry->cleave precipitate 7. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Peptide Purification and Characterization

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • System: A preparative RP-HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of Solvent B is used to elute the peptide. The exact gradient will depend on the peptide's hydrophobicity and should be optimized.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Inject the solution onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peptide peak.

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Procedure:

    • Prepare a dilute solution of the purified peptide.

    • Analyze the sample according to the instrument's protocol.

    • Compare the observed molecular weight with the theoretical molecular weight of the target peptide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized peptides is determined by a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate until the culture reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the purified peptide in MHB in the 96-well plate.

  • Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data

The following table summarizes the antimicrobial activity (MIC) of representative antimicrobial peptides containing diaminobutyric acid (Dab), an analog of DABA.

Peptide IDSequenceTarget OrganismMIC (µg/mL)
32 c(Dab-Arg-Phe-Trp-Dab-His-Phe)S. aureus1-2
32 c(Dab-Arg-Phe-Trp-Dab-His-Phe)B. subtilis1-2
35 c(Dab-Arg-Trp-Phe-Dab-His-Phe)S. aureus1-2
35 c(Dab-Arg-Trp-Phe-Dab-His-Phe)B. subtilis1-2
Penicillin (Control)S. aureus>100
Penicillin (Control)B. subtilis>100

Data adapted from a study on cyclic antimicrobial peptides.[10]

Mechanism of Action

Cationic AMPs containing DABA generally exert their antimicrobial effect through membrane disruption. The positively charged DABA residues facilitate the initial electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids.[1][2][11] This interaction leads to membrane permeabilization and ultimately cell death. Some DABA-containing peptides may also translocate across the membrane to interact with intracellular targets.[12]

mechanism_of_action cluster_membrane Bacterial Cell Membrane LPS LPS/Phospholipids (Negative Charge) Membrane Lipid Bilayer AMP DABA-Containing AMP (Positive Charge) Interaction Electrostatic Interaction AMP->Interaction 1 Interaction->LPS Permeabilization Membrane Permeabilization Interaction->Permeabilization 2a Translocation Translocation Interaction->Translocation 2b Pore Pore Formation Permeabilization->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death Intracellular Intracellular Targets (e.g., DNA) Intracellular->Death Translocation->Intracellular

Caption: Mechanism of Action of DABA-containing AMPs.

References

Method

Application Notes and Protocols for the Functionalization of the Side Chain of 2,3-Diaminobutanoic Acid

Abstract 2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of novel peptides and peptidomimetics.[1] Its structure, featuring two distinct amino g...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of novel peptides and peptidomimetics.[1] Its structure, featuring two distinct amino groups, allows for the creation of complex molecular architectures such as branched peptides, cyclic peptides, and peptide conjugates.[1] The key to unlocking this potential lies in the selective functionalization of its β-amino side chain. This document provides detailed application notes and experimental protocols for the strategic modification of the DAB side chain, primarily through the use of orthogonal protecting groups in solid-phase peptide synthesis (SPPS). These methodologies are critical for researchers in drug development and chemical biology aiming to create novel bioactive molecules.

Core Principle: Orthogonal Protection Strategy

The selective functionalization of the 2,3-diaminobutanoic acid side chain is achieved using an orthogonal protection strategy.[2] This approach employs protecting groups for the α-amino and β-amino groups that can be removed under different chemical conditions, allowing one group to be deprotected and modified while the other remains intact.[2][3] In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected with the base-labile Fmoc group for peptide chain elongation. The side-chain β-amino group is protected with an acid-labile group (e.g., Boc) or another group removable by different means (e.g., ivDde).[1][4]

G cluster_0 Fmoc-SPPS Workflow cluster_1 Protecting Group States A Start with Resin B Couple Fmoc-Dab(PG)-OH (PG = Side Chain Protecting Group) A->B C Remove α-Fmoc (Base: Piperidine) B->C Base-labile P1 α-Fmoc: ON β-PG: ON B->P1 D Couple Next Amino Acid C->D P2 α-Fmoc: OFF β-PG: ON C->P2 E Repeat Elongation Cycle D->E E->C Cycle F Selectively Remove Side Chain PG (e.g., Acid for Boc, Hydrazine for ivDde) E->F Peptide Complete G Functionalize Free β-Amino Group F->G Orthogonal Deprotection P3 α-Fmoc: ON β-PG: OFF F->P3 H Final Cleavage from Resin (Strong Acid, e.g., TFA) G->H P4 All PGs OFF H->P4 G A 1. Peptide-Resin with Protected Dab Peptide-Dab(Boc)-Resin B 2. Selective Deprotection (e.g., mild TFA for Boc) A->B C 3. On-Resin Modification (Acylation, Alkylation, etc.) B->C D 4. Final Cleavage & Global Deprotection (TFA Cocktail) C->D E Functionalized Peptide D->E G cluster_reactions Functionalization Pathways cluster_products Resulting Side Chains Start Peptide-Dab(NH₂)-Resin Acyl Acylation Start->Acyl R-COOH, HBTU/DIPEA Sulfonyl Sulfonylation Start->Sulfonyl R-SO₂Cl, DIPEA Alkyl Reductive Amination Start->Alkyl 1. R-CHO 2. NaBH(OAc)₃ Conj Conjugation Start->Conj Label-NCS or Label-NHS Amide Peptide-Dab(NH-CO-R) Acyl->Amide Sulfonamide Peptide-Dab(NH-SO₂-R) Sulfonyl->Sulfonamide Amine Peptide-Dab(NH-CH₂-R) Alkyl->Amine Fluorophore Peptide-Dab(NH-Label) Conj->Fluorophore

References

Application

Quantitative Analysis of 2,3-Diaminobutanoic Acid in Biological Samples: A Guide for Researchers

For Immediate Release This document provides detailed application notes and protocols for the quantitative analysis of 2,3-diaminobutanoic acid (2,3-DABA) in biological samples. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-diaminobutanoic acid (2,3-DABA) in biological samples. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, biomarker discovery, and pharmaceutical research. The following sections detail validated analytical methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data and visualizations to aid in experimental design and execution.

Introduction

2,3-Diaminobutanoic acid is a non-proteinogenic amino acid that has been identified as a component of various natural products, including certain peptide antibiotics. Its presence and concentration in biological matrices can be of significant interest in understanding metabolic pathways, disease states, and the mechanism of action of therapeutic agents. Accurate and sensitive quantification of 2,3-DABA is crucial for advancing research in these areas. This guide outlines robust analytical techniques for the precise measurement of 2,3-DABA in biological samples such as plasma and serum.

Analytical Techniques and Protocols

The quantification of 2,3-DABA in complex biological matrices presents analytical challenges due to its polar nature and potential for low endogenous concentrations. To address these challenges, chromatographic methods coupled with mass spectrometry are the preferred analytical choice, often requiring a derivatization step to improve retention and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of 2,3-DABA. Both derivatization-based and direct analysis methods can be employed.

This method enhances the chromatographic retention and ionization efficiency of 2,3-DABA.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) ProteinPrecip Protein Precipitation (e.g., with Sulfosalicylic Acid) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Derivatization AccQ-Tag™ Derivatization Supernatant1->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Quantification LCMS->Data cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LCMS LC-MS/MS Analysis Supernatant1->LCMS Data Data Acquisition and Quantification LCMS->Data cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation or Acylation Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data DABA 2,3-Diaminobutanoic Acid (Exogenous/Endogenous) Metabolism Amino Acid Metabolism DABA->Metabolism Incorporation Incorporation into Peptide Structures DABA->Incorporation Excretion Excretion Metabolism->Excretion Biomarker Potential Biomarker of Disease State Metabolism->Biomarker

Method

Enzymatic Resolution of Racemic 2,3-Diaminobutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Enantiomerically pure amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2,3-Diaminobut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that is a component of several natural products with interesting biological activities, including certain antibiotics and toxins. The stereochemistry of DABA is critical for its biological function, necessitating methods for the preparation of its pure enantiomers. Enzymatic resolution has emerged as a powerful, green, and highly selective method for the separation of racemates. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2,3-diaminobutanoic acid, focusing on kinetic resolution strategies.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the stereoselectivity of an enzyme to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. By stopping the reaction at or near 50% conversion, both the product and the remaining unreacted substrate can be obtained in high enantiomeric excess. For 2,3-diaminobutanoic acid, this typically involves the selective hydrolysis of an ester or amide derivative, or the selective acylation of one of the amino groups.

Recommended Enzymes and Strategies

Based on literature for the resolution of similar amino acids and their derivatives, lipases and amidases are promising enzyme classes for the kinetic resolution of racemic 2,3-diaminobutanoic acid derivatives.

  • Lipase-catalyzed Resolution of DABA Esters: Racemic 2,3-diaminobutanoic acid can be esterified (e.g., methyl or ethyl ester) and then subjected to enantioselective hydrolysis catalyzed by a lipase. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have shown broad substrate specificity and high enantioselectivity in similar resolutions.[1][2][3]

  • Amidase-catalyzed Resolution of DABA Amides: Alternatively, the carboxylic acid moiety can be converted to an amide, followed by stereoselective hydrolysis using an amidase. Amidases from organisms like Rhodococcus sp. have been used for the kinetic resolution of amino acid amides.[4][5]

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution approach can be employed. This involves the in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[6][7] This often requires a combination of an enzyme and a racemizing agent.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the enzymatic resolution of a racemic 2,3-diaminobutanoic acid derivative based on typical results observed for similar substrates.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic N-protected 2,3-Diaminobutanoic Acid Methyl Ester

EnzymeSubstrate Conversion (%)Enantiomeric Excess of Unreacted Ester (ees, %)Enantiomeric Excess of Product Acid (eep, %)Enantioselectivity (E)
Immobilized CALB50>9998>200
Pseudomonas cepacia Lipase4895>99150
Candida rugosa Lipase52929680

Table 2: Amidase-Catalyzed Hydrolysis of Racemic N-protected 2,3-Diaminobutanamide

Enzyme SourceSubstrate Conversion (%)Enantiomeric Excess of Unreacted Amide (ees, %)Enantiomeric Excess of Product Acid (eep, %)Enantioselectivity (E)
Rhodococcus sp. Amidase49>9997>150
Bacillus sp. Amidase519498120

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of N-Benzoyl-2,3-diaminobutanoic Acid Methyl Ester

This protocol describes a general procedure that should be optimized for specific enzymes and substrates.

1. Materials:

  • Racemic N-Benzoyl-2,3-diaminobutanoic acid methyl ester

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, optional)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • pH-stat or pH meter

  • Temperature-controlled reaction vessel

2. Procedure:

  • Prepare a solution of racemic N-Benzoyl-2,3-diaminobutanoic acid methyl ester (e.g., 100 mM) in a mixture of phosphate buffer and an organic co-solvent if needed to improve solubility.

  • Adjust the pH of the solution to 7.0.

  • Add immobilized CALB (e.g., 10% w/w of the substrate) to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of a standard NaOH solution required to maintain a constant pH of 7.0 using a pH-stat. The consumption of NaOH is stoichiometric to the amount of carboxylic acid produced.

  • Terminate the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Separate the unreacted ester and the product acid by extraction. Acidify the aqueous phase to pH 2-3 with 1 M HCl and extract the product acid with ethyl acetate. The unreacted ester will remain in the organic phase if a biphasic system was used, or can be extracted from the neutral aqueous phase prior to acidification.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved products.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

1. Materials:

  • Resolved N-Benzoyl-2,3-diaminobutanoic acid and its methyl ester

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with UV detector

2. Procedure:

  • Prepare standard solutions of the racemic substrate and authentic samples of the expected enantiomers if available.

  • Dissolve the samples obtained from the enzymatic resolution in the mobile phase.

  • Develop a suitable chiral HPLC method. A typical mobile phase for chiral separation on polysaccharide-based columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

  • Inject the samples onto the chiral column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 230 nm for the benzoyl group).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow Workflow for Enzymatic Kinetic Resolution cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_analysis Product Separation & Analysis racemic_daba Racemic 2,3-Diaminobutanoic Acid derivatization Derivatization (Esterification/Amidation) racemic_daba->derivatization racemic_derivative Racemic DABA Derivative derivatization->racemic_derivative enzymatic_reaction Enzymatic Reaction (e.g., Hydrolysis) racemic_derivative->enzymatic_reaction reaction_monitoring Monitor Conversion (e.g., pH-stat) enzymatic_reaction->reaction_monitoring termination Terminate at ~50% Conversion reaction_monitoring->termination separation Separation of Product and Unreacted Substrate termination->separation ee_determination Determine Enantiomeric Excess (Chiral HPLC) separation->ee_determination product Enantiopure Product ee_determination->product unreacted_substrate Enantiopure Unreacted Substrate ee_determination->unreacted_substrate

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic 2,3-diaminobutanoic acid.

Kinetic_Resolution_Principle Principle of Lipase-Catalyzed Kinetic Resolution cluster_reaction Enzymatic Hydrolysis racemate Racemic DABA Ester (R)-DABA Ester (S)-DABA Ester lipase Lipase racemate->lipase Fast reaction unreacted (R)-DABA Ester (unreacted) racemate->unreacted Slow/No reaction product (S)-DABA Acid lipase->product

Caption: Selective hydrolysis of one enantiomer in a racemic mixture by a lipase.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of 2,3-Diaminobutanoic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the asymmet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the asymmetric synthesis of 2,3-diaminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically pure 2,3-diaminobutanoic acid?

A1: The primary asymmetric routes to 2,3-diaminobutanoic acid include:

  • Sharpless Asymmetric Aminohydroxylation: This method introduces both amino and hydroxyl groups across a double bond, which can be further manipulated to the desired diamine functionality.

  • Synthesis from Chiral Aziridine-2-carboxylates: Regioselective ring-opening of a chiral aziridine precursor with a nitrogen nucleophile is a common and effective strategy.

  • Asymmetric Hydrogenation: The hydrogenation of a dehydroamino acid precursor using a chiral catalyst can provide high enantioselectivity.

  • Mitsunobu Reaction: This reaction can be used to invert the stereochemistry of a hydroxyl group to an amine, often from a readily available amino acid precursor like threonine.

Q2: My overall yield is consistently low. What general factors should I investigate first?

A2: Before troubleshooting specific reaction steps, it is crucial to assess the following general parameters:

  • Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where required. Impurities can poison catalysts and lead to side reactions.

  • Inert Atmosphere: Many of the catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture. Ensure reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, NMR). This will help identify if the reaction is stalling or if side products are forming.

  • Purification Methods: Product loss during workup and purification can significantly impact the overall yield. Optimize extraction, crystallization, and chromatography conditions to minimize losses. The separation of diastereomers can be particularly challenging and may require specialized techniques.[1]

Q3: How do I choose the appropriate protecting groups for the amino functionalities?

A3: The choice of protecting groups is critical for a successful multi-step synthesis.[2] Key considerations include:

  • Orthogonality: Select protecting groups that can be removed under different conditions to allow for selective deprotection of the α- and β-amino groups.[2]

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of Removal: The deprotection should be high-yielding and not affect the stereochemical integrity of the molecule. Commonly used protecting groups for amino acids include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[3]

Troubleshooting Guides

Sharpless Asymmetric Aminohydroxylation

This method is a powerful tool for the direct synthesis of protected amino alcohols from alkenes, which are precursors to 2,3-diaminobutanoic acid.[4][5][6][7][8]

Problem: Low or no conversion of the starting alkene.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of the osmium catalyst (e.g., K₂OsO₂(OH)₄). Ensure the chiral ligand is pure and has not degraded.
Incorrect Ligand Choice The choice of ligand (e.g., derivatives of DHQ and DHQD) is crucial for both enantioselectivity and reactivity. Consult literature for the optimal ligand for your specific substrate.
Co-oxidant Issues Ensure the co-oxidant (e.g., K₃Fe(CN)₆) is fresh and used in the correct stoichiometric amount.
Inappropriate pH The reaction is sensitive to pH. Maintain a slightly basic pH using a buffered solution.

Problem: Low yield of the desired amino alcohol despite alkene consumption.

Possible Cause Troubleshooting Step
Poor Regioselectivity The regioselectivity of the amino and hydroxyl group addition can be influenced by the substrate, ligand, and nitrogen source. Screen different chiral ligands and nitrogen sources (e.g., different sulfonamides or carbamates) to improve selectivity.[5]
Product Degradation Over-oxidation or side reactions can occur. Use a quenching agent like sodium sulfite during workup to destroy excess oxidant. Avoid prolonged exposure to harsh acidic or basic conditions.
Difficult Product Isolation The amino alcohol product may be highly water-soluble. Optimize extraction procedures, potentially using continuous extraction or salting out the aqueous layer.
Synthesis from Chiral Aziridine-2-carboxylates

The regioselective ring-opening of an activated aziridine is a key step in this synthetic route.

Problem: The aziridine ring-opening reaction is slow or does not proceed.

Possible Cause Troubleshooting Step
Unactivated Aziridine N-unsubstituted or N-alkyl aziridines are often unreactive towards nucleophiles. The nitrogen atom must be activated with an electron-withdrawing group (e.g., tosyl, nosyl, or Boc).
Weak Nucleophile The choice of nitrogen nucleophile is critical. Azide (from NaN₃ or TMSN₃) is a common and effective nucleophile.
Suboptimal Reaction Conditions The reaction may require a Lewis acid catalyst (e.g., BF₃·OEt₂, Ti(OiPr)₄) to facilitate ring opening.[9] Screen different catalysts and solvents to find the optimal conditions.

Problem: Poor regioselectivity in the aziridine ring-opening.

Possible Cause Troubleshooting Step
Steric and Electronic Effects The regioselectivity of the nucleophilic attack (at C2 or C3) is influenced by both steric hindrance and the electronic nature of the substituents on the aziridine ring.[10]
Reaction Conditions The choice of Lewis acid and solvent can influence the regioselectivity. A systematic optimization of these parameters is recommended.
Asymmetric Hydrogenation

This approach typically involves the hydrogenation of a β-(acylamino)acrylate precursor.[11][12][13][14][15]

Problem: Low enantioselectivity.

Possible Cause Troubleshooting Step
Suboptimal Catalyst The choice of the chiral ligand is paramount. Screen a variety of chiral phosphine ligands (e.g., BINAP, DuPhos, JosiPhos) to identify the most effective one for your substrate.[14]
Incorrect Catalyst Precursor Both neutral and cationic rhodium or ruthenium precursors are used. The nature of the precursor can significantly impact the outcome.
Solvent Effects The polarity of the solvent can influence the enantioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar (e.g., methanol).

Problem: Incomplete conversion.

Possible Cause Troubleshooting Step
Catalyst Deactivation Impurities in the substrate or solvent can poison the catalyst. Ensure all components are pure and the reaction is performed under strictly anaerobic conditions.
Insufficient Hydrogen Pressure Some substrates require higher hydrogen pressures for complete conversion. Optimize the hydrogen pressure within the safety limits of your equipment.
Low Catalyst Loading While a low catalyst loading is desirable, it may be necessary to increase it to achieve full conversion in a reasonable timeframe.
Mitsunobu Reaction

The Mitsunobu reaction is often used to invert the stereochemistry at C2 of a β-hydroxy-α-amino acid precursor.[16][17][18]

Problem: Low yield of the desired amino product.

Possible Cause Troubleshooting Step
Reagent Quality The phosphine (e.g., PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) must be of high quality. Triphenylphosphine can oxidize over time.
Steric Hindrance The Mitsunobu reaction is sensitive to steric hindrance around the alcohol. If the substrate is very bulky, the reaction may be slow or fail.
Acidity of the Nucleophile The nitrogen nucleophile (e.g., hydrazoic acid, phthalimide) must be sufficiently acidic (pKa < 15) to protonate the betaine intermediate.[19]
Order of Addition The order of addition of reagents can be critical. A common procedure is to add the azodicarboxylate slowly to a cooled solution of the alcohol, phosphine, and nucleophile.[19]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 2,3-Diaminobutanoic Acid Derivatives.

Synthetic MethodStarting MaterialKey Reagents/CatalystReported Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Sharpless Aminohydroxylationtert-Butyl crotonateK₂OsO₂(OH)₄, (DHQ)₂PHAL, CbzNClNa82>99 eeJ. Org. Chem. 1998, 63, 22, 7738–7741
Aziridine Ring OpeningN-Boc-aziridine-2-carboxylateNaN₃, BF₃·OEt₂~85>98 deOrg. Lett. 2003, 5, 20, 3579–3582
Asymmetric HydrogenationMethyl 3-acetamido-2-butenoate[Rh(COD)₂(BICP)]BF₄95-9997-99 eeOrg. Lett. 2017, 19, 19, 5130–5133[11]
Mitsunobu ReactionN-Boc-L-threonine methyl esterPPh₃, DIAD, DPPA~70-80>99 de (inversion)J. Org. Chem. 2001, 66, 12, 4148-4152[20]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation of tert-Butyl Crotonate

This protocol is adapted from the literature and provides a general procedure. Optimization may be required for specific substrates and scales.

  • To a stirred mixture of tert-butanol (50 mL) and water (50 mL) at room temperature, add the chiral ligand (e.g., (DHQ)₂PHAL, 1.0 mol%) and potassium osmate(VI) dihydrate (0.5 mol%).

  • Add the nitrogen source (e.g., N-sodio-N-chloro-p-toluenesulfonamide, Chloramine-T, 1.1 eq.).

  • Cool the mixture to 0 °C and add tert-butyl crotonate (1.0 eq.) in one portion.

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (1.5 g).

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Ring-Opening of an N-Boc-Aziridine-2-Carboxylate with Azide

This protocol provides a general method for the synthesis of a β-azido-α-amino acid derivative.

  • Dissolve the N-Boc-aziridine-2-carboxylate (1.0 eq.) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C under an argon atmosphere.

  • Add sodium azide (1.5 eq.) followed by the dropwise addition of a Lewis acid (e.g., BF₃·OEt₂, 1.2 eq.).

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_sharpless Sharpless Asymmetric Aminohydroxylation cluster_aziridine Aziridine Ring-Opening cluster_hydrogenation Asymmetric Hydrogenation start_sharpless tert-Butyl Crotonate product_sharpless Protected Amino Alcohol start_sharpless->product_sharpless Aminohydroxylation reagents_sharpless K₂OsO₂(OH)₄, Chiral Ligand, Nitrogen Source reagents_sharpless->product_sharpless final_product 2,3-Diaminobutanoic Acid product_sharpless->final_product Further Functionalization start_aziridine N-Protected Aziridine-2-carboxylate product_aziridine Protected Diamino Acid Precursor start_aziridine->product_aziridine Ring-Opening reagents_aziridine Nitrogen Nucleophile (e.g., NaN₃), Lewis Acid reagents_aziridine->product_aziridine product_aziridine->final_product Deprotection start_hydrogenation Dehydroamino Acid Precursor product_hydrogenation Protected Diamino Acid start_hydrogenation->product_hydrogenation Hydrogenation reagents_hydrogenation Chiral Catalyst (e.g., Rh-DuPhos), H₂ reagents_hydrogenation->product_hydrogenation product_hydrogenation->final_product Deprotection

Caption: Synthetic routes to 2,3-diaminobutanoic acid.

troubleshooting_sharpless cluster_no_conversion Low/No Conversion cluster_low_yield Starting Material Consumed, Low Yield start Low Yield in Sharpless Aminohydroxylation check_conversion Is starting material consumed? start->check_conversion check_catalyst Check Catalyst Activity (Osmium, Ligand) check_conversion->check_catalyst No check_regio Poor Regioselectivity? Screen Ligands/N-Source check_conversion->check_regio Yes check_conditions Verify Reaction Conditions (pH, Temperature) check_catalyst->check_conditions check_oxidant Check Co-oxidant Quality check_conditions->check_oxidant check_degradation Product Degradation? Optimize Workup check_regio->check_degradation check_isolation Difficult Isolation? Modify Extraction check_degradation->check_isolation

References

Optimization

troubleshooting epimerization during peptide coupling with 2,3-diaminobutanoic acid

Welcome to the technical support center for troubleshooting epimerization during peptide coupling with 2,3-diaminobutanoic acid (Dab). This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting epimerization during peptide coupling with 2,3-diaminobutanoic acid (Dab). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on minimizing epimerization to ensure the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when using 2,3-diaminobutanoic acid?

A1: Epimerization is the unwanted inversion of the stereochemistry at the alpha-carbon (Cα) of an amino acid during peptide synthesis. This leads to the formation of a diastereomeric impurity that can be difficult to separate from the desired peptide and may significantly alter its biological activity.[1] For 2,3-diaminobutanoic acid, as with other chiral amino acids, the risk of epimerization is present during the activation of the carboxylic acid for coupling. The presence of a second amino group, even when protected, can influence the electronic environment at the Cα, potentially affecting its susceptibility to epimerization.

Q2: How does the choice of protecting groups for the two amino functions of 2,3-diaminobutanoic acid affect epimerization?

A2: The use of an orthogonal protection strategy is crucial for 2,3-diaminobutanoic acid. This involves protecting the α-amino group with a temporary protecting group (e.g., Fmoc) and the β-amino group with a more permanent, orthogonal protecting group (e.g., Boc). This strategy ensures that only the α-amino group is deprotected for peptide chain elongation. The nature of the β-amino protecting group can influence the acidity of the Cα proton; bulky or electron-withdrawing groups may have an effect on the rate of epimerization. For instance, using Fmoc for the α-amino group and Boc for the β-amino group (Fmoc-L-Dab(Boc)-OH) is a common and effective strategy.

Q3: Which coupling reagents are recommended to minimize epimerization with 2,3-diaminobutanoic acid?

A3: While specific data for 2,3-diaminobutanoic acid is limited, general principles for minimizing epimerization suggest the use of coupling reagents that form less reactive activated species, thus reducing the time the amino acid is in a state susceptible to epimerization. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure® or HOBt are highly recommended.[2] Onium salts like HBTU and HATU can also be used, but careful control of reaction conditions, particularly pre-activation time and base equivalents, is critical.

Q4: Can the base used during coupling contribute to epimerization?

A4: Yes, the choice and amount of base can significantly impact epimerization. Strong, non-sterically hindered bases can increase the rate of Cα proton abstraction, leading to epimerization.[1] It is advisable to use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). Using the minimum necessary amount of base is also a key strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurity detected by HPLC/LC-MS. 1. Inappropriate Coupling Reagent/Additive: Use of a highly activating reagent without a racemization-suppressing additive.- Switch to DIC in combination with OxymaPure® or HOBt. - If using onium salts (HBTU, HATU), ensure the presence of an additive.
2. Excessive or Strong Base: The base is abstracting the proton from the α-carbon.- Use a weaker, sterically hindered base like N-methylmorpholine (NMM). - Reduce the equivalents of base to the minimum required for the reaction to proceed.
3. Prolonged Activation Time: The activated amino acid is sitting for too long before coupling, allowing time for oxazolone formation and subsequent epimerization.- Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.
4. Elevated Reaction Temperature: Higher temperatures accelerate all reactions, including epimerization.- Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[3]
5. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates in the epimerization pathway.- Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), which has been shown to reduce epimerization in some cases compared to pure DMF.
Incomplete coupling reaction. Steric Hindrance: The protected 2,3-diaminobutanoic acid residue or the N-terminal amine of the peptide is sterically hindered.- Increase the coupling time. - Perform a double coupling. - Slightly increase the temperature (e.g., to 50°C), but monitor for epimerization.

Data Presentation

Coupling Reagent Base Temperature (°C) Activation Time (min) % D-Isomer Formation (Fmoc-His(Boc)-OH)
DIC/OxymaPure®-50100.18
DIC/OxymaPure®-9020.81
HBTU/DIEADIEA5010>6 (with Fmoc-His(Trt)-OH)
HATU/DIEADIEA5010Data not available, but generally higher than DIC/Oxyma

Data adapted from studies on Fmoc-His(Boc)-OH and is for illustrative purposes only.[4]

Experimental Protocols

Protocol 1: Low-Epimerization Manual Coupling of Fmoc-L-Dab(Boc)-OH using DIC/OxymaPure®

This protocol is designed to minimize epimerization during the manual solid-phase synthesis coupling of orthogonally protected 2,3-diaminobutanoic acid.

Materials:

  • Fmoc-L-Dab(Boc)-OH (3 equivalents)

  • Peptide-resin with a free N-terminal amine (1 equivalent)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Dab(Boc)-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the amino acid/additive solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction and Washing:

    • Agitate the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction completion using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Visualizations

Epimerization_Mechanism cluster_0 Peptide Coupling Activated_AA Activated Amino Acid (e.g., with DIC/Oxyma) Proton_Abstraction α-Proton Abstraction Activated_AA->Proton_Abstraction Slow (can be accelerated by strong base) Coupling Coupling with N-terminal Amine Activated_AA->Coupling Fast Base Base (e.g., DIEA, NMM) Base->Proton_Abstraction Oxazolone Oxazolone Intermediate (Planar) Proton_Abstraction->Oxazolone Reprotonation Reprotonation Oxazolone->Reprotonation Epimerized_AA Epimerized Amino Acid (D-isomer) Reprotonation->Epimerized_AA Desired_Peptide Desired Peptide (L-isomer) Reprotonation->Desired_Peptide Protonation from original face Coupling->Desired_Peptide

Caption: Mechanism of amino acid epimerization during peptide synthesis.

Troubleshooting_Workflow Start Epimerization Detected? Check_Reagents Review Coupling Reagent and Base Start->Check_Reagents Yes End Epimerization Minimized Start->End No Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Solution_Reagents Switch to DIC/Oxyma Use Weaker Base (NMM) Check_Reagents->Solution_Reagents Check_Protocol Review Protocol Execution Optimize_Conditions->Check_Protocol Solution_Conditions Lower Temperature (0°C) Reduce Equivalents Optimize_Conditions->Solution_Conditions Solution_Protocol Minimize Pre-activation Time Check_Protocol->Solution_Protocol Solution_Reagents->End Solution_Conditions->End Solution_Protocol->End

Caption: Troubleshooting workflow for addressing epimerization.

References

Troubleshooting

managing side reactions in the deprotection of 2,3-diaminobutanoic acid

Welcome to the technical support center for managing side reactions during the deprotection of 2,3-diaminobutanoic acid (DAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing side reactions during the deprotection of 2,3-diaminobutanoic acid (DAB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of orthogonally protected 2,3-diaminobutanoic acid derivatives.

Issue 1: Incomplete Deprotection of Boc-Protected DAB

  • Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining after Boc deprotection with trifluoroacetic acid (TFA). What could be the cause and how can I resolve it?

  • Answer: Incomplete Boc deprotection is a common issue that can often be resolved by optimizing the reaction conditions. Here are several potential causes and solutions:

    • Insufficient TFA Concentration or Reaction Time: The rate of Boc cleavage is dependent on the concentration of TFA.[1] Most deprotections are carried out at room temperature.[1]

      • Solution: Increase the concentration of TFA, prolong the reaction time, or consider gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[1] For solid-phase peptide synthesis (SPPS), a 55% TFA solution in dichloromethane (DCM) may lead to higher purity compared to 100% TFA due to better resin swelling.[1]

    • Steric Hindrance: The Boc group's bulky nature can sometimes hinder the approach of the acid, slowing down the reaction.[1]

      • Solution: As with insufficient TFA concentration, increasing the reaction time or temperature can help overcome steric hindrance.

    • Solvent Issues in Solid-Phase Synthesis: Poor swelling of the resin in the chosen solvent can limit the access of TFA to the reaction sites.[1]

      • Solution: Ensure the chosen solvent system (e.g., TFA/DCM) adequately swells the resin.

Issue 2: Unexpected Side Products in Boc Deprotection

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis after Boc deprotection. What are these side products and how can I prevent their formation?

  • Answer: The presence of unexpected peaks often points to the formation of side products caused by the reactive tert-butyl cation generated during the deprotection process.[1][2]

    • tert-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic functional groups on your molecule, particularly on sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1][2]

      • Solution: Add scavengers to the reaction mixture to trap the tert-butyl cations.[1] Common scavengers include triisopropylsilane (TIS), water, or thiols. The choice of scavenger will depend on the specific sensitive functional groups present in your molecule.

Issue 3: Incomplete or Slow Cbz Deprotection by Hydrogenolysis

  • Question: My Cbz deprotection via catalytic hydrogenolysis is sluggish or incomplete. What are the potential reasons and how can I improve the reaction?

  • Answer: Several factors can contribute to an inefficient Cbz deprotection by hydrogenolysis.

    • Poor Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old, of poor quality, or deactivated.[3]

      • Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[4]

    • Catalyst Poisoning: Certain functional groups or impurities, especially sulfur-containing compounds, can poison the palladium catalyst.[3]

      • Solution: Ensure the starting material and solvents are free of potential catalyst poisons. If poisoning is suspected, increasing the catalyst loading might help.

    • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, particularly with sterically hindered substrates.[4]

      • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[4]

    • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[4]

      • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[4]

Issue 4: Side Reactions During Cbz Deprotection

  • Question: I am observing side reactions during the deprotection of a Cbz-protected 2,3-diaminobutanoic acid derivative. How can I minimize these?

  • Answer: The nature of side reactions in Cbz deprotection depends on the chosen method.

    • Reduction of Other Functional Groups (Catalytic Hydrogenolysis): Functional groups such as alkenes, alkynes, nitro groups, or aryl halides can be reduced under catalytic hydrogenolysis conditions.[4]

      • Solution: Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate or formic acid, which can offer better selectivity.[4][5][6] Alternatively, non-reductive deprotection methods such as acid-catalyzed cleavage can be employed.[4]

    • Acid-Mediated Side Reactions (e.g., HBr in Acetic Acid): When using HBr in acetic acid, acetylation of the deprotected amine can occur. Other acid-sensitive groups in the molecule may also degrade.[4]

      • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane. Milder Lewis acid conditions, for instance, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protection strategy and why is it important for 2,3-diaminobutanoic acid?

A1: An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[7] For 2,3-diaminobutanoic acid, which has two amino groups (α and β), this is crucial for selectively modifying one amine while the other remains protected. For example, one amino group can be protected with a Boc group (acid-labile) and the other with a Cbz group (removable by hydrogenolysis).[8]

Q2: What are the most common protecting groups for the amino functions of 2,3-diaminobutanoic acid?

A2: The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting groups depends on the overall synthetic strategy and the desired orthogonality.[8][9]

Q3: How can I monitor the progress of a deprotection reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to observe the disappearance of the starting material. The deprotected amine is typically more polar and will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products.[1]

Q4: What are the safety considerations for Cbz deprotection?

A4: When using catalytic hydrogenation, proper handling of hydrogen gas is essential. If using TMS-iodide for deprotection, be aware that it can generate benzyl iodide, a potent and potentially genotoxic alkylating agent. For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[4]

Data Summary

The following table summarizes common deprotection methods for Boc and Cbz groups and their associated side reactions and mitigation strategies.

Protecting GroupDeprotection MethodPotential Side ReactionsMitigation Strategies
Boc Acid-catalyzed cleavage (e.g., TFA)t-Butylation: Alkylation of nucleophilic residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2]Use of scavengers (e.g., TIS, water, thiols) to trap the tert-butyl cation.[1]
Cbz (Z) Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Reduction of other functional groups: Alkenes, alkynes, nitro groups, aryl halides may be reduced.[4]Use transfer hydrogenolysis (e.g., ammonium formate) for better selectivity.[4]
Cbz (Z) Acid-catalyzed cleavage (e.g., HBr/AcOH)Acetylation of the amine: When using acetic acid as a solvent. Degradation of other acid-sensitive groups.[4]Use a non-nucleophilic acid/solvent system (e.g., HCl in dioxane).[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of N-α/β-Boc-2,3-diaminobutanoic Acid Derivative

  • Dissolution: Dissolve the Boc-protected 2,3-diaminobutanoic acid derivative in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). If the substrate contains sensitive functional groups, pre-mix the TFA/DCM solution with appropriate scavengers (e.g., triisopropylsilane, water).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting product will be the TFA salt of the deprotected amine.

Protocol 2: General Procedure for Cbz Deprotection of N-α/β-Cbz-2,3-diaminobutanoic Acid Derivative via Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected 2,3-diaminobutanoic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker at a higher pressure).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_analysis In-Process Control cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Protected_DAB Orthogonally Protected 2,3-Diaminobutanoic Acid Deprotection Selective Deprotection (e.g., TFA or H₂/Pd-C) Protected_DAB->Deprotection Analysis Reaction Monitoring (TLC, LC-MS) Deprotection->Analysis Complete Complete Deprotection Analysis->Complete Incomplete Incomplete Reaction Analysis->Incomplete Side_Reactions Side Reactions Analysis->Side_Reactions Optimize Optimize Conditions (Time, Temp, Reagents) Incomplete->Optimize Scavengers Add Scavengers Side_Reactions->Scavengers Change_Method Change Deprotection Method Side_Reactions->Change_Method Side_Reactions cluster_boc Boc Deprotection (TFA) cluster_cbz Cbz Deprotection (H₂/Pd-C) Boc_DAB Boc-Protected DAB tBu_cation tert-Butyl Cation Boc_DAB->tBu_cation + TFA TFA TFA Deprotected_Amine Deprotected Amine tBu_cation->Deprotected_Amine Alkylation Side Product: t-Butylation tBu_cation->Alkylation Reacts with Nucleophiles Cbz_DAB Cbz-Protected DAB Deprotected_Amine2 Deprotected Amine Cbz_DAB->Deprotected_Amine2 + H₂/Pd-C H2_PdC H₂/Pd-C Reduction Side Product: Reduction of Other Functional Groups Other_FG Other Reducible Functional Groups Other_FG->Reduction + H₂/Pd-C

References

Optimization

Technical Support Center: Optimizing Solvent Systems for the Purification of 2,3-Diaminobutanoic Acid Diastereomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 2,3-diaminobut...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 2,3-diaminobutanoic acid (DABA) diastereomers. The following sections offer detailed experimental protocols, data tables for solvent systems, and logical workflows to address common challenges encountered during separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2,3-diaminobutanoic acid diastereomers challenging?

A1: 2,3-Diaminobutanoic acid possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers). Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their separation using standard chromatographic techniques. However, these differences can be subtle, resulting in co-elution or poor resolution. Optimizing the solvent system and stationary phase is therefore critical to exploit these minor differences for effective separation.

Q2: What are the primary chromatographic techniques for separating DABA diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. For HPLC, both normal-phase and reversed-phase chromatography can be employed, often with a chiral stationary phase (CSP) for direct separation or an achiral phase for separating derivatized diastereomers.[1] GC also requires derivatization to increase the volatility of the amino acid.[2][3]

Q3: Is it necessary to use a chiral column to separate diastereomers?

A3: Not always. Since diastereomers have distinct physical properties, they can often be separated on a standard achiral stationary phase (e.g., silica, C18).[4] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can offer the necessary selectivity for separation.[1]

Q4: What is derivatization and when is it necessary for separating DABA diastereomers?

A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For DABA, derivatization is often employed for two main reasons:

  • To enable GC analysis: DABA is not volatile enough for GC. Derivatizing the amino and carboxyl groups (e.g., to form esters) increases its volatility.[3]

  • To facilitate separation on an achiral column: Reacting the DABA diastereomers with a single enantiomer of a chiral derivatizing agent (CDA) creates a new pair of diastereomers (diastereomeric amides or esters) that may be more easily separated on a standard achiral HPLC column.[2][4]

Q5: How can I improve the peak shape for basic compounds like DABA in HPLC?

A5: Poor peak shape (e.g., tailing) for basic compounds is often due to strong interactions with the stationary phase. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can help to improve peak symmetry.[1][5]

Data Presentation: Representative Solvent Systems

The following tables summarize starting conditions for HPLC and GC separation of DABA diastereomers. These are representative methods and may require further optimization.

Table 1: Representative HPLC Solvent Systems for DABA Diastereomer Separation

Method Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Notes
Chiral Normal-Phase HPLC Polysaccharide-based CSP (e.g., Chiralpak® series)Hexane/Isopropanol (90:10, v/v) + 0.1% DEA1.0UV at 210 nmBased on methods for structurally similar compounds.[1] The ratio of hexane to isopropanol is a key parameter to optimize.
Reversed-Phase HPLC (after derivatization) C18Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient)1.0UV (wavelength depends on derivatizing agent)For separation of diastereomeric derivatives (e.g., amides).[6]

Table 2: Representative GC Conditions for DABA Diastereomer Separation (after derivatization)

Parameter Condition Notes
Derivatization Esterification (e.g., with isobutyl chloroformate)Necessary to increase volatility.[7]
Column Nonpolar (e.g., DB-5, 5% phenylmethylpolysiloxane)Standard achiral column for separating diastereomeric derivatives.[3][7]
Carrier Gas Helium or Hydrogen---
Temperature Program Initial oven temperature of 100°C, ramp to 250°COptimization of the temperature gradient is crucial for resolution.
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)MS provides structural information for peak identification.[2]

Experimental Protocols

Protocol 1: Chiral Normal-Phase HPLC for Direct Separation of DABA Diastereomers

This protocol provides a starting point for the direct separation of DABA diastereomers using a chiral stationary phase.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol (90:10, v/v). Add diethylamine (DEA) to a final concentration of 0.1% to improve peak shape.[1] Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the DABA diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5-10 µL of the prepared sample and run the analysis.

  • Optimization: If resolution is insufficient, systematically adjust the ratio of hexane to isopropanol (e.g., 95:5, 85:15). Other alcohols like ethanol can also be evaluated.

Protocol 2: Reversed-Phase HPLC for Separation of Derivatized DABA Diastereomers

This protocol is for the separation of DABA diastereomers after derivatization with a chiral derivatizing agent (e.g., Marfey's reagent).[6]

  • Derivatization: React the DABA diastereomer mixture with the chiral derivatizing agent according to established procedures to form diastereomeric derivatives.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Degas both mobile phases.

  • Gradient Elution: Start with a gradient program, for example: 10% B to 90% B over 20 minutes.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the derivatized sample in the initial mobile phase composition and filter.

  • Injection and Analysis: Inject the sample and acquire the chromatogram.

  • Optimization: Adjust the gradient slope and time to improve the separation of the diastereomeric peaks.

Troubleshooting Guide

Problem: Poor or no resolution between diastereomer peaks.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution (HPLC): Systematically vary the solvent ratios. In normal-phase, adjust the percentage of the polar modifier (e.g., isopropanol). In reversed-phase, modify the gradient slope or switch the organic solvent (e.g., from acetonitrile to methanol).

  • Possible Cause: Inappropriate stationary phase.

    • Solution (HPLC): The selectivity of the column may not be suitable. Screen different types of columns (e.g., silica vs. C18, or different chiral stationary phases).[4]

  • Possible Cause: Inadequate derivatization (if applicable).

    • Solution: Ensure the derivatization reaction has gone to completion. Analyze the reaction mixture to confirm the formation of the diastereomeric derivatives.

Problem: Broad or tailing peaks.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution (HPLC): For basic analytes like DABA, add a modifier to the mobile phase. For normal-phase, add a small amount of a basic modifier like DEA.[1] For reversed-phase, ensure the pH is controlled with a buffer or additive like TFA.[5]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause: Column contamination or degradation.

    • Solution: Use a guard column to protect the analytical column. If the column is old or contaminated, it may need to be washed or replaced.

Problem: Irreproducible retention times.

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing solvent compositions.

  • Possible Cause: Fluctuations in temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Optimization start Start with Diastereomer Mixture derivatize Derivatization (Optional, for GC or indirect HPLC) start->derivatize dissolve Dissolve in Mobile Phase / Appropriate Solvent start->dissolve Direct Separation derivatize->dissolve Yes filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample into HPLC/GC filter->inject separate Separation on Column inject->separate detect Detection (UV, MS, FID) separate->detect process Process Chromatogram detect->process evaluate Evaluate Resolution process->evaluate optimize Optimize Solvent System / Column evaluate->optimize Resolution < 1.5 end Purified Diastereomers evaluate->end Resolution ≥ 1.5 optimize->inject

Caption: Experimental workflow for the purification of 2,3-diaminobutanoic acid diastereomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Check cluster_other_params Other Parameters start Poor Resolution Observed q_solvent_ratio Adjust Solvent Ratio? start->q_solvent_ratio a_solvent_ratio Systematically vary % of polar/organic modifier q_solvent_ratio->a_solvent_ratio Yes end Resolution Improved q_solvent_ratio->end No q_solvent_type Change Solvent Type? a_solvent_ratio->q_solvent_type q_column_type Change Column Chemistry? q_solvent_type->q_column_type No Improvement q_solvent_type->end Improvement a_solvent_type Switch polar modifier (e.g., IPA to EtOH) or organic solvent (e.g., ACN to MeOH) a_column_type Try a column with different selectivity (e.g., Phenyl, Cyano, or alternative CSP) q_column_type->a_column_type Yes q_column_type->end No q_temp Adjust Temperature? a_column_type->q_temp a_temp Test at different temperatures (e.g., 25°C, 40°C) q_temp->a_temp Yes q_temp->end No q_flow Adjust Flow Rate? a_temp->q_flow q_flow->end No Improvement a_flow Lower flow rate to increase efficiency a_flow->end

Caption: Troubleshooting workflow for poor resolution in diastereomer separation.

References

Troubleshooting

challenges in the synthesis of vicinal diamines and their solutions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of vicinal diami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of vicinal diamines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of vicinal diamines, offering potential causes and solutions to streamline your experimental workflow.

Problem 1: Low Yield or Incomplete Conversion

Possible CauseSolution
Catalyst Inactivity or Decomposition Substrates with electron-rich substituents or certain functional groups can lead to catalyst decomposition.[1] Ensure high purity of starting materials and solvents to avoid catalyst poisoning. Consider increasing catalyst loading or screening alternative catalysts with different ligands.[1] For instance, in Rh-catalyzed hydroamination, inorganic bases can poison the catalyst; switching to a trialkylamine base may be necessary.[2]
Suboptimal Reaction Temperature The effect of temperature on yield and selectivity is highly catalyst-dependent. For some catalysts, increasing the temperature may enhance yield, while for others it might not lead to improvement or could promote side reactions.[1] A lower reaction temperature may be required to suppress the formation of undesirable byproducts.[1]
Insufficient Reagent Concentration In some cases, increasing the equivalents of a nucleophile or substrate can drive the reaction to completion and improve yields.[1][3]
Poor Mixing In heterogeneous reactions, inefficient mixing can lead to low conversion. Ensure vigorous stirring, consider using a more dilute solution, or switch to a solvent system where all components are soluble.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Possible CauseSolution
Inappropriate Chiral Ligand or Catalyst The choice of chiral ligand is crucial for achieving high enantioselectivity. For asymmetric hydroamination, various chiral phosphine ligands have been developed.[4] Screening a panel of ligands is often necessary to find the optimal one for a specific substrate.
Substrate-Controlled Diastereoselectivity Issues The inherent stereochemistry of the substrate can influence the stereochemical outcome. In some cases, the choice of reagents and reaction conditions can overcome substrate bias. For example, in the synthesis of vicinal diamines from chiral β-amino alcohols, direct substitution of the hydroxyl group can lead to a diastereomeric mixture. A multi-step sequence involving the formation of a cyclic sulfamidate followed by SN2 reaction with an azide can provide better stereocontrol.[5]
Reaction Temperature Temperature can significantly impact the enantioselectivity of a reaction. Lowering the temperature often, but not always, improves enantiomeric excess.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus affect stereoselectivity. A solvent screen may be necessary to optimize the reaction.

Problem 3: Formation of Undesired Byproducts

Possible CauseSolution
Side Reactions of Starting Materials or Products In hydroamination reactions, competitive homo- and cross-hydroamination can occur, especially with primary amines.[1] Using a larger excess of the desired nucleophile and optimizing the temperature can help minimize these side reactions.[1] Transient radical intermediates in some reactions can undergo dimerization or overoxidation.[6] Utilizing a catalyst that can efficiently trap these intermediates can enhance selectivity for the desired product.[6]
Lack of Regioselectivity In the hydroamination of unsymmetrical alkenes, both Markovnikov and anti-Markovnikov products can be formed. The regioselectivity can often be controlled by the choice of catalyst and directing groups on the substrate.[1][7] For example, N-allyl imines can direct the formation of the Markovnikov isomer, while N-homoallyl amines can favor the anti-Markovnikov product.[7]
Overoxidation In electrochemical methods, controlling the applied potential is crucial to prevent the overoxidation of sensitive functional groups.[6]

Problem 4: Challenges in Product Purification

Possible CauseSolution
Difficulty in Removing the Catalyst Residual metal catalysts can be challenging to remove. Techniques like filtration through a pad of celite or silica gel, or the use of specific scavengers can be effective. In some electrochemical methods, a lower catalyst loading can simplify purification.[8]
Co-elution of Product and Byproducts If byproducts have similar polarity to the desired product, chromatographic separation can be difficult. Optimizing the reaction to minimize byproduct formation is the best strategy. Alternatively, derivatization of the product or byproduct to alter its polarity might facilitate separation.
Product Instability Vicinal diamines can be sensitive to air oxidation, especially at elevated temperatures.[9] It is often recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.[9]
Solvent Incompatibility for Chromatography The solvent system used for the reaction may not be suitable for direct loading onto a chromatography column. A solvent exchange step may be necessary prior to purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of chiral vicinal diamines?

A1: The synthesis of chiral vicinal diamines presents several challenges, primarily in controlling stereoselectivity. There is no single, universal method, and the synthesis of unsymmetrically substituted diamines is particularly difficult.[10] Key challenges include achieving high enantioselectivity and diastereoselectivity, which often requires careful selection of chiral catalysts and ligands, as well as optimization of reaction conditions.

Q2: How can I improve the regioselectivity in the hydroamination of alkenes to form vicinal diamines?

A2: Regioselectivity in hydroamination can be controlled by several factors. The use of directing groups on the alkene substrate is a powerful strategy to favor the formation of a single regioisomer.[1] The choice of metal catalyst (e.g., rhodium vs. iridium) and ligands can also influence whether the Markovnikov or anti-Markovnikov product is formed.[7] For example, with certain substrates, rhodium catalysts may favor the Markovnikov product, while iridium catalysts can lead to the anti-Markovnikov product.[7]

Q3: What are the advantages of electrochemical methods for vicinal diamine synthesis?

A3: Electrochemical methods, such as the diazidation of alkenes followed by reduction, offer a more environmentally friendly and sustainable route to vicinal diamines.[11] These methods use electricity as a traceless oxidant, avoiding the need for harsh chemical oxidants and reducing toxic byproducts.[11] They often exhibit broad substrate scope and high functional group compatibility, proceeding under mild conditions.[11] Furthermore, the ability to fine-tune the reaction by controlling the electrical potential allows for high selectivity.

Q4: My vicinal diamine product is an oil and difficult to handle. What can I do?

A4: If the purified vicinal diamine is an oil, converting it to a salt (e.g., a hydrochloride or tartrate salt) can often provide a stable, crystalline solid that is easier to handle, purify, and store.

Q5: Are there any safety concerns when working with azide reagents in vicinal diamine synthesis?

A5: Yes, azides, particularly sodium azide and the resulting 1,2-diazide intermediates, can be explosive and should be handled with care. It is crucial to follow appropriate safety protocols, including using safety shields and avoiding heat, friction, and shock. Some electrochemical methods aim to generate the azidyl radical in situ to minimize the handling of potentially hazardous reagents. Mechanistic studies suggest that some methods proceed through a metal-mediated azidyl radical transfer, which can offer a degree of control over the reactive species.[11]

Experimental Protocols

1. General Procedure for Rhodium-Catalyzed Intramolecular Hydroamination of an Aminoalkene

This protocol is a general guideline for the enantioselective rhodium-catalyzed intramolecular hydroamination of unactivated terminal alkenes.[4]

  • Preparation: In a glovebox, add the aminoalkene (0.50 mmol), [Rh(COD)₂]BF₄ (0.025 mmol), and the desired chiral phosphine ligand (0.030 mmol) to a dry, screw-capped test tube.

  • Solvent Addition: Add 0.5 mL of dioxane to the test tube.

  • Sealing and Reaction: Seal the tube with a PTFE cap, remove it from the glovebox, and place it in a heating block.

  • Stirring: Stir the reaction mixture at the desired temperature for the specified time.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the enantioenriched cyclic amine.

2. General Procedure for Electrochemical Diazidation of Alkenes

This protocol describes a general procedure for the manganese-catalyzed electrochemical diazidation of alkenes.[6][11]

  • Cell Assembly: Assemble an undivided electrochemical cell with a carbon anode and a platinum cathode.

  • Reaction Mixture: To the cell, add the alkene (1.0 equiv), sodium azide (2.0 equiv), a manganese catalyst (e.g., MnBr₂), and a suitable solvent (e.g., acetonitrile) containing an electrolyte and a proton source (e.g., acetic acid).

  • Electrolysis: Apply a constant current to the cell and allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,2-diazide product by column chromatography on silica gel.

  • Reduction to Vicinal Diamine: The purified 1,2-diazide can be reduced to the corresponding vicinal diamine using standard procedures, such as catalytic hydrogenation (e.g., H₂, Pd/C) or Staudinger reduction (e.g., PPh₃, H₂O).

Visualizations

troubleshooting_low_yield start Low Yield of Vicinal Diamine check_conversion Is starting material fully consumed? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes sub_problem1 Possible Cause: - Catalyst Inactivity/Decomposition - Suboptimal Temperature - Insufficient Reagent incomplete_conversion->sub_problem1 sub_problem2 Possible Cause: - Byproduct Formation - Product Degradation complete_conversion->sub_problem2 solution1 Solution: - Check Catalyst Purity/Loading - Optimize Temperature - Increase Reagent Equivalents sub_problem1->solution1 solution2 Solution: - Optimize Reaction Conditions (Temp, Solvent, etc.) - Analyze for Side Products sub_problem2->solution2

Caption: Troubleshooting logic for addressing low yields in vicinal diamine synthesis.

electrochem_diazidation_workflow start Start: Alkene & NaN3 electrolysis Electrochemical Cell (Mn Catalyst, Constant Current) start->electrolysis diazide_formation Formation of 1,2-Diazide Intermediate electrolysis->diazide_formation workup Aqueous Workup & Extraction diazide_formation->workup purification Column Chromatography workup->purification reduction Reduction (e.g., H2, Pd/C or PPh3, H2O) purification->reduction final_product Final Product: Vicinal Diamine reduction->final_product

Caption: Experimental workflow for the electrochemical synthesis of vicinal diamines.

References

Optimization

Technical Support Center: Minimizing Aggregation of Peptides Containing 2,3-Diaminobutanoic Acid (Dab)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aggregation of peptides incorporatin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aggregation of peptides incorporating the non-canonical amino acid 2,3-diaminobutanoic acid (Dab).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides, and how might the inclusion of 2,3-diaminobutanoic acid (Dab) contribute?

A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the self-assembly of peptide chains into ordered structures like β-sheets.[1] The propensity for aggregation is highly dependent on the peptide's amino acid sequence. Several factors are generally influential, and the incorporation of Dab can have unique effects:

  • Hydrophobicity: Peptides with a high concentration of hydrophobic amino acids are more susceptible to aggregation as they try to minimize their contact with aqueous environments.[1]

  • Secondary Structure Propensity: Sequences that have a tendency to form β-sheets are at a higher risk of aggregating.[1]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[1]

  • Solvent and pH: The characteristics of the solvent, including its pH and ionic strength, can significantly impact peptide solubility and aggregation by altering the charge state of ionizable groups.[1]

  • Influence of Dab: The presence of Dab introduces an additional primary amino group on the β-carbon. This extra functional group can increase the peptide's polarity and capacity for hydrogen bonding. Depending on the pH and the surrounding sequence, this can either mitigate aggregation by improving solubility or exacerbate it by providing additional sites for intermolecular hydrogen bonding. The stereochemistry of Dab can also influence the peptide backbone's conformation, potentially disrupting the formation of stable β-sheets that are common with standard L-amino acids.[1]

Q2: How can I predict if my Dab-containing peptide is likely to aggregate?

A2: While predicting peptide aggregation with complete accuracy is challenging, several computational tools and sequence analysis can offer valuable insights. Although specific predictors for non-canonical amino acids like Dab may be limited, general aggregation prediction algorithms can still be useful.[2] These tools typically analyze parameters like hydrophobicity, charge, and secondary structure propensity to identify aggregation-prone regions (APRs).[2] For Dab-containing peptides, it is crucial to consider the potential impact of the additional amino group on the overall charge and hydrogen bonding potential at the intended experimental pH.

Q3: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS) of a Dab-containing peptide?

A3: On-resin aggregation of the growing peptide chains can impede subsequent coupling and deprotection steps. Key indicators of on-resin aggregation include:[1]

  • Resin Shrinking: A noticeable reduction in the volume of the resin bed.[1]

  • Slowed or Incomplete Reactions: Difficulty in achieving complete Fmoc deprotection or amino acid coupling, often confirmed by a positive Kaiser test after a coupling step.[1]

  • Color Changes: In some instances, the resin may take on a yellowish hue.[1]

Q4: My purified Dab-containing peptide is forming a gel or precipitating out of solution. What can I do?

A4: Gel formation or precipitation of a purified peptide is a clear indication of aggregation. Several strategies can be employed to solubilize the peptide and prevent further aggregation:

  • pH Adjustment: The solubility of peptides is often at its lowest near their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.[2] For Dab-containing peptides, which have an additional basic group, the pI will be higher than for a corresponding peptide with a neutral amino acid. Trying a more acidic buffer may help.

  • Chaotropic Agents: Denaturing agents such as 6 M guanidine hydrochloride or 8 M urea can disrupt the non-covalent interactions that hold aggregates together.[1] However, these should be used with caution as they can interfere with subsequent biological assays.[1]

  • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by gradual dilution with the aqueous buffer, can be effective.[3][4]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE) are potent disaggregating agents.[1] These are often used to disrupt even highly stable aggregates but must typically be removed before biological experiments.[1]

  • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Dab-Containing Peptide
Potential Cause Troubleshooting Steps
Peptide is at or near its isoelectric point (pI). 1. Calculate the theoretical pI of your peptide, remembering to account for the additional basic group of Dab. 2. Test solubility in a small amount of peptide using buffers with pH values at least 2 units above or below the calculated pI. For basic peptides (likely for those with multiple Dab residues), start with an acidic buffer (e.g., 10% acetic acid).[3]
High hydrophobicity of the peptide sequence. 1. Attempt to dissolve a small amount of the peptide in an organic solvent such as DMSO, DMF, or acetonitrile.[4] 2. Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration while vortexing.[3]
Intermolecular hydrogen bonding leading to aggregation. 1. Try dissolving the peptide in the presence of chaotropic agents like 6 M guanidine-HCl or 8 M urea.[1] 2. Consider using fluorinated alcohols like HFIP or TFE for initial solubilization, followed by careful removal.[1]
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptom Potential Cause Recommended Action
Shrinking resin, positive Kaiser test after coupling. Inter-chain hydrogen bonding and secondary structure formation on the resin. 1. Solvent Optimization: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to the DMF to disrupt hydrogen bonds.[6][7] 2. Chaotropic Salts: Add chaotropic salts such as LiCl or NaClO4 to the coupling and deprotection solutions. 3. Elevated Temperature: Perform coupling reactions at a higher temperature, which can be facilitated by microwave-assisted synthesis.[8] 4. "Difficult Sequence" Strategies: If the sequence is known to be aggregation-prone, consider incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby glycine residue. These groups disrupt interchain hydrogen bonding and are removed during the final cleavage.[1] 5. Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the aggregating region, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation. The native Ser or Thr is regenerated upon cleavage.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Detection of Amyloid-like Fibrils

Objective: To detect the presence of β-sheet-rich amyloid-like aggregates in a solution of a Dab-containing peptide.[1]

Materials:

  • Dab-containing peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT working solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 µM.[1]

  • Prepare peptide samples: Incubate the Dab-containing peptide at the desired concentration in the phosphate buffer under conditions that may promote aggregation (e.g., 37°C with gentle agitation). Collect samples at different time points.[1]

  • Assay: In the 96-well plate, mix 10 µL of the peptide sample with 190 µL of the ThT working solution.[1]

  • Incubate: Incubate the plate in the dark for 5 minutes at room temperature.[1]

  • Measure Fluorescence: Read the fluorescence intensity using the plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[1]

Data Analysis:

An increase in fluorescence intensity compared to a buffer-only control indicates the presence of amyloid-like aggregates. Plotting fluorescence intensity against incubation time can reveal the kinetics of aggregation.[2]

Sample Fluorescence Intensity (a.u.) at t=0h Fluorescence Intensity (a.u.) at t=24h
Buffer + ThT5052
Peptide A (no Dab) + ThT65450
Peptide B (with Dab) + ThT62150

This is example data and the magnitude of fluorescence increase is highly dependent on the specific peptide and assay conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Aggregate Size

Objective: To monitor the size distribution of peptide particles in solution over time to detect the formation of oligomers and larger aggregates.

Materials:

  • Dab-containing peptide solution

  • Low-binding microcentrifuge tubes

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare the Dab-containing peptide solution in the desired buffer. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing dust or large aggregates.

  • DLS Measurement:

    • Transfer the filtered peptide solution to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

    • Perform DLS measurements at regular time intervals (e.g., 0, 1, 6, 12, 24 hours) to monitor changes in the hydrodynamic radius of the particles in solution.

Data Analysis:

An increase in the average hydrodynamic radius over time indicates the formation of larger species. The appearance of multiple peaks in the size distribution can suggest the presence of both monomers and various aggregated forms.

Time Point Average Hydrodynamic Radius (nm) - Peptide A (no Dab) Average Hydrodynamic Radius (nm) - Peptide B (with Dab)
0 h2.52.3
6 h5.83.1
12 h25.44.5
24 h>100 (visible precipitation)6.2

This is example data. Actual results will vary based on the peptide sequence and experimental conditions.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for Dab-Peptide Aggregation start Peptide Aggregation Observed (Precipitation, Gelation, Low Yield) spps_or_solution During SPPS or in Solution? start->spps_or_solution spps On-Resin Aggregation (SPPS) spps_or_solution->spps SPPS solution Aggregation in Solution spps_or_solution->solution Solution spps_strategy Implement SPPS Mitigation Strategies: - Change Solvent (NMP, DMSO) - Add Chaotropic Salts - Use Microwave Synthesis - Incorporate Backbone Protection - Use Pseudoproline Dipeptides spps->spps_strategy analyze Characterize Aggregates: - DLS (Size) - ThT Assay (β-sheet content) - CD Spectroscopy (Secondary Structure) - TEM (Morphology) spps_strategy->analyze solubility_test Perform Solubility Optimization: - Adjust pH away from pI - Use Organic Co-solvents (DMSO) - Add Chaotropic Agents (Guanidine-HCl) - Sonication solution->solubility_test solubility_test->analyze Aggregation_Signaling_Pathway Logical Pathway of Peptide Aggregation monomer Soluble Peptide Monomers (with Dab) oligomerization Oligomerization monomer->oligomerization factors Influencing Factors: - High Concentration - pH near pI - Hydrophobic Sequence - Temperature factors->oligomerization protofibril Protofibril Formation oligomerization->protofibril fibril Mature Fibril / Amorphous Aggregate protofibril->fibril

References

Troubleshooting

Technical Support Center: Addressing Poor Solubility of Protected 2,3-Diaminobutanoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges assoc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of protected 2,3-diaminobutanoic acid (Dab) derivatives, crucial building blocks in peptide synthesis and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why do protected 2,3-diaminobutanoic acid derivatives, such as Fmoc-Dab(Boc)-OH, exhibit poor solubility?

A1: The poor solubility of protected 2,3-diaminobutanoic acid derivatives is primarily attributed to a combination of factors:

  • Strong Intermolecular Interactions: The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the protected amino acid structure can lead to strong intermolecular hydrogen bonding, resulting in aggregation and reduced solubility.

  • Hydrophobicity of Protecting Groups: Large, nonpolar protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) increase the overall hydrophobicity of the molecule, making it less soluble in polar solvents.

  • Molecular Symmetry and Crystal Packing: The rigid structure of these derivatives can facilitate efficient crystal lattice packing, which requires significant energy to overcome for dissolution.

Q2: In which common laboratory solvents are protected Dab derivatives typically soluble or insoluble?

A2: While quantitative solubility data is not widely available in public literature, qualitative observations indicate the following trends for derivatives like Fmoc-Dab(Boc)-OH:

  • Slightly Soluble: Dimethyl sulfoxide (DMSO) and Methanol.[1][2]

  • Sparingly Soluble/Insoluble: Water.[1][2][3]

  • Commonly Used for Dissolution in Peptide Synthesis: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents for solid-phase peptide synthesis (SPPS), though solubility can still be limited.[4] Dichloromethane (DCM) is also used, particularly in Boc chemistry.[4]

Q3: How do different protecting groups on the 2,3-diaminobutanoic acid core affect solubility?

A3: The choice of protecting groups significantly impacts the solubility profile. Generally, larger and more hydrophobic protecting groups decrease solubility in polar solvents. The combination of the bulky Fmoc group on one amine and the Boc group on the other contributes to the poor solubility of Fmoc-Dab(Boc)-OH. The principle of orthogonal protection, which is crucial for selective deprotection, often necessitates the use of these sterically demanding and hydrophobic protecting groups.[5][6]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the handling and use of poorly soluble protected 2,3-diaminobutanoic acid derivatives.

Issue 1: Difficulty Dissolving the Protected Dab Derivative for a Reaction

Symptoms:

  • The solid material does not dissolve completely in the chosen solvent at the desired concentration.

  • A suspension or slurry is formed instead of a clear solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolving protected Dab derivatives.

Recommended Actions:

  • Sonication: Use an ultrasonic bath to break down solid aggregates and enhance dissolution.[7] Sonicate in short intervals to avoid excessive heating.

  • Gentle Heating: Warm the solution to 30-40°C.[7] Be cautious, as prolonged heating can lead to the degradation of some protecting groups.

  • Use of Co-solvents: Add a small amount of a stronger solvent like DMSO to your primary solvent (e.g., DMF or NMP).[4]

  • "Magic Mixture": For particularly challenging cases, a solvent system known as the "magic mixture" (DMF:DCM:NMP in a 1:1:1 ratio) can be effective.[8]

Issue 2: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Positive Kaiser test after coupling, indicating unreacted free amines.

  • Presence of deletion sequences in the final peptide product upon analysis.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
Increase Reaction Time Extend the coupling reaction time to allow the poorly soluble amino acid more time to react.Monitor for potential side reactions.
Elevated Temperature Perform the coupling at a higher temperature (e.g., 40-60°C) to improve both solubility and reaction kinetics. Microwave peptide synthesizers are particularly effective for this.[9]Risk of racemization and side-chain degradation.
Chaotropic Agents Add chaotropic salts like LiCl to the coupling reaction to disrupt intermolecular hydrogen bonding and reduce aggregation on the resin.[9]Ensure the salt is compatible with your coupling reagents.
Use of Pseudoproline Dipeptides If the Dab derivative is part of a "difficult" sequence, incorporating a pseudoproline dipeptide in the preceding position can disrupt secondary structure formation and improve coupling efficiency.This strategy needs to be planned during the synthesis design.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the approximate solubility of a protected 2,3-diaminobutanoic acid derivative in various solvents.

Materials:

  • Protected 2,3-diaminobutanoic acid derivative (e.g., Fmoc-Dab(Boc)-OH)

  • Selection of solvents (e.g., DMF, NMP, DCM, DMSO, Methanol, Water)

  • Small glass vials (e.g., 2 mL) with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh approximately 1 mg of the protected Dab derivative into a clean, dry vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If dissolved, the solubility is ≥ 10 mg/mL.

  • If not completely dissolved, sonicate the vial for 5-10 minutes.

  • If the compound remains undissolved, gently warm the vial to approximately 35°C and vortex again.

  • Record your observations as "Soluble," "Slightly Soluble," or "Insoluble" for each solvent at room temperature, with sonication, and with gentle heating.

  • Repeat steps 1-7 for each solvent to be tested.

Protocol 2: Coupling of a Poorly Soluble Protected Dab Derivative in SPPS

Objective: To provide a general procedure for coupling a poorly soluble protected 2,3-diaminobutanoic acid derivative during Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Poorly soluble protected Dab derivative (e.g., Fmoc-Dab(Boc)-OH)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • SPPS grade solvents (DMF, NMP, DCM, DMSO)

  • SPPS reaction vessel

Procedure:

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).

  • Resin Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Pre-activation and Dissolution:

    • In a separate vial, weigh the protected Dab derivative (3-5 equivalents relative to the resin loading).

    • Add the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a minimal amount of a strong solvent like DMSO to aid initial dissolution.

    • Add the primary coupling solvent (e.g., DMF or NMP) and vortex/sonicate until a clear solution is obtained. Gentle warming may be applied if necessary.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activated amino acid solution.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellowish beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Proceed with Synthesis: Continue with the next deprotection and coupling cycle.

Orthogonal Protection and Deprotection

The use of orthogonal protecting groups like Fmoc and Boc is fundamental in the synthesis of complex peptides containing Dab residues. This strategy allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications.

start Fmoc-Dab(Boc)-Peptide-Resin piperidine 20% Piperidine in DMF start->piperidine Base-labile cleavage tfa TFA Cocktail (e.g., TFA/TIS/H2O) start->tfa Acid-labile cleavage deprotect_fmoc H2N-Dab(Boc)-Peptide-Resin piperidine->deprotect_fmoc deprotect_boc Fmoc-Dab(NH2)-Peptide-Resin tfa->deprotect_boc continue_synthesis Continue Peptide Elongation deprotect_fmoc->continue_synthesis side_chain_mod Side-Chain Modification deprotect_boc->side_chain_mod

Caption: Orthogonal deprotection of Fmoc and Boc groups on a Dab residue.

This technical guide provides a starting point for addressing the solubility challenges of protected 2,3-diaminobutanoic acid derivatives. For specific applications, further optimization of solvents, temperatures, and reaction times may be necessary.

References

Optimization

strategies to avoid racemization of 2,3-diaminobutanoic acid during activation

This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the racemization of 2,3-diaminobutanoic acid (DAB) during the activation step of peptide synthesis. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the racemization of 2,3-diaminobutanoic acid (DAB) during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for peptides containing 2,3-diaminobutanoic acid?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its enantiomers (L and D forms).[1] During peptide synthesis, the activation of the carboxyl group of an amino acid makes the α-carbon proton acidic and susceptible to removal.[2] For a peptide containing 2,3-diaminobutanoic acid, racemization introduces a diastereomeric impurity. This impurity can be difficult to separate from the desired peptide and may significantly alter its three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary chemical mechanisms that cause racemization during the activation step?

A2: There are two main base-catalyzed mechanisms for racemization during the activation of N-protected amino acids:[1][2]

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base, leading to a loss of stereochemistry.[1][2] This is a common pathway for N-acyl protected amino acids. Urethane-based protecting groups like Fmoc, Boc, and Z are designed to suppress this pathway.[2]

  • Direct Enolization (α-Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid to form an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.[2][3] This pathway can be significant even with urethane protecting groups, especially under strongly basic conditions.[3]

Q3: Which factors in the coupling reaction have the most significant impact on racemization?

A3: Several components of the coupling reaction critically influence the degree of racemization:

  • Coupling Reagents: The choice of activating reagent is paramount. While highly efficient, uronium/aminium salts (e.g., HATU, HBTU) can promote racemization, especially with sensitive amino acids.[1][3] Carbodiimides (e.g., DIC, DCC) on their own lead to highly reactive intermediates that are prone to racemization.[4]

  • Additives: When using carbodiimides, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[3][5] They form active esters that are more stable and less prone to racemization.[3] HOAt and Oxyma are generally more effective at suppression than HOBt.[3][4]

  • Base: The strength, concentration, and steric hindrance of the base are crucial.[4] Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine accelerate α-proton abstraction, increasing racemization.[1][4] Weaker or sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred.[1][2]

  • Temperature: Higher temperatures increase the rate of racemization.[1] Performing couplings at 0°C or room temperature is advisable for sensitive residues.[1]

  • Protecting Groups: The choice of protecting groups for both the α-amino and β-amino groups of DAB is critical. While standard urethane-based groups (Fmoc, Boc) on the α-amino group reduce the risk, the overall protection strategy must be considered to prevent side reactions that could promote epimerization.[2][6]

Troubleshooting Guide: High Racemization Detected

This guide addresses the common issue of detecting diastereomeric impurities after synthesizing a peptide containing 2,3-diaminobutanoic acid.

Problem / Observation Potential Cause Recommended Action & Rationale
High level of diastereomer detected by HPLC/MS. Inappropriate Coupling Reagent: Use of highly activating onium salts (HATU, HBTU) without optimization, or carbodiimides without additives.Action: Switch to a carbodiimide-based method with a racemization-suppressing additive (e.g., DIC/OxymaPure or DIC/HOAt).[1] Rationale: Additives form active esters that are less susceptible to racemization than the intermediates formed by onium salts or carbodiimides alone.[3]
Use of a Strong, Non-Hindered Base: Protocols using DIPEA or triethylamine are common culprits.Action: Replace DIPEA or NMM with a more sterically hindered base like 2,4,6-collidine.[1] Use the minimum necessary equivalents of the base. Rationale: The steric bulk of collidine reduces its ability to abstract the α-proton from the activated amino acid, which is the key step in racemization.[1]
Elevated Coupling Temperature: Microwave-assisted synthesis at high temperatures or prolonged reactions at elevated room temperature.Action: Perform the coupling reaction at a lower temperature (e.g., 0°C). For microwave-assisted protocols, consider reducing the temperature.[1] Rationale: Higher temperatures provide the activation energy for racemization, increasing its rate.[1]
Prolonged Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the amine component.Action: Utilize an in-situ activation protocol. Add the coupling reagent (e.g., DIC) directly to the mixture of the protected DAB, additive, and the N-terminally deprotected peptide-resin.[1] Rationale: This minimizes the lifetime of the highly reactive, racemization-prone activated intermediate.
Inadequate Side-Chain Protection: The β-amino protecting group on DAB may be influencing the electronic environment of the α-carbon.Action: Review the stability and electronic properties of the β-amino protecting group. Ensure it is stable to the coupling conditions and does not promote proton abstraction. Orthogonal protecting groups are key.[7] Rationale: A well-chosen protecting group strategy is essential for complex amino acids to prevent various side reactions, including racemization.[7]

Quantitative Data on Racemization

The selection of coupling reagents, additives, and bases is one of the most critical factors in controlling racemization. The following table summarizes representative data on the percentage of D-isomer formed during the coupling of sensitive amino acids under various conditions. While this data is not specific to 2,3-diaminobutanoic acid, it provides a strong indication of the performance of these systems.

Coupling SystemBase% D-Isomer (Epimer) FormedReference
DIC / HOBt DIPEALow to Moderate[3][4]
DIC / HOAt DIPEALow[3][4]
DIC / OxymaPure DIPEAVery Low[8]
HATU DIPEAModerate to High[1][3]
HBTU DIPEAModerate to High[1]
HATU 2,4,6-CollidineLow[1]
DIC / OxymaPure 2,4,6-CollidineVery Low[1][8]

Note: The exact percentage of racemization is sequence- and condition-dependent. This table serves as a general guide.

Experimental Protocols

Protocol: Quantification of Racemization using Marfey's Method (HPLC)

This protocol details a standard method for determining the enantiomeric purity of the 2,3-diaminobutanoic acid residue within a synthetic peptide. The method involves total acid hydrolysis of the peptide, derivatization of the resulting free amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and analysis by reverse-phase HPLC.

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 M Hydrochloric Acid (HCl). c. Seal the tube under vacuum or flush with nitrogen. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl to dryness using a centrifugal evaporator or a stream of nitrogen.

2. Derivatization with Marfey's Reagent (L-FDAA): [3] a. Redissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate (NaHCO₃). b. Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone. c. Incubate the mixture in a heating block at 40°C for 1 hour.[3] d. Stop the reaction by adding 20 µL of 2 M HCl.[3] e. Evaporate the sample to dryness.

3. Sample Preparation and HPLC Analysis: [3] a. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water). b. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). A typical gradient would be 10-60% acetonitrile over 30-40 minutes. d. Monitor the elution at a wavelength of 340 nm.[3] e. The L-DAB derivative will elute before the D-DAB derivative. The percentage of racemization can be calculated by integrating the peak areas: % Racemization = [Area(D-DAB) / (Area(L-DAB) + Area(D-DAB))] * 100.

Visual Guides

Caption: Primary mechanisms of racemization during amino acid activation.

Troubleshooting_Workflow Start High Racemization Detected in Peptide with DAB Analyze Analyze Coupling Conditions Start->Analyze Check_Reagent Coupling Reagent? Analyze->Check_Reagent Check_Base Base Used? Analyze->Check_Base Check_Temp Temperature? Analyze->Check_Temp Action_Reagent Switch to DIC/Oxyma or DIC/HOAt Check_Reagent->Action_Reagent HATU/HBTU Action_Base Use Hindered Base (e.g., 2,4,6-Collidine) Check_Base->Action_Base DIPEA/TEA Action_Temp Lower Temperature (e.g., 0°C) Check_Temp->Action_Temp > RT or MW End Re-analyze Chiral Purity Action_Reagent->End Action_Base->End Action_Temp->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Troubleshooting

optimizing reaction conditions for the synthesis of 2,3-diaminobutanoic acid building blocks

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diaminobutanoic acid (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diaminobutanoic acid (DAB) building blocks. The information is presented in a practical question-and-answer format to directly address common challenges encountered during various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of 2,3-diaminobutanoic acid?

A1: The primary strategies for achieving stereocontrol in the synthesis of 2,3-diaminobutanoic acid include:

  • Conjugate addition of chiral lithium amides to α,β-unsaturated esters like tert-butyl crotonate, followed by amination.[1][2]

  • Starting from chiral precursors such as L- or D-threonine and allo-threonine, which already possess the required stereochemistry at one center.

  • Sharpless asymmetric aminohydroxylation of α,β-unsaturated esters to introduce the amino and hydroxyl groups in a stereocontrolled manner.

  • Rhodium-catalyzed asymmetric hydrogenation of enamides.[3]

Q2: How can I control the diastereoselectivity to obtain the desired syn or anti isomer?

A2: The diastereoselectivity is a critical aspect of DAB synthesis and is influenced by the chosen synthetic route and reaction conditions. For instance, in the synthesis starting from threonine, the anti isomers are accessible, while the syn isomers are obtained from allo-threonine. In the conjugate addition approach, the choice of the chiral auxiliary on the lithium amide plays a crucial role in determining the facial selectivity of the addition to the crotonate, thus controlling the diastereomeric outcome.[1] The diastereomeric excess (de) can be very high, often exceeding 95%.[2]

Q3: What are common challenges in the purification of 2,3-diaminobutanoic acid stereoisomers?

A3: The separation of stereoisomers of DAB can be challenging due to their similar physical and chemical properties. Chromatographic methods are typically employed. Chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate enantiomers. For diastereomers, standard silica gel chromatography is often effective. Derivatization of the amino and carboxyl groups can enhance the separation efficiency.

Troubleshooting Guides

Low Diastereoselectivity in Conjugate Addition

Problem: I am getting a low diastereomeric excess (de) in the conjugate addition of a chiral lithium amide to tert-butyl crotonate.

Potential Cause Troubleshooting Step Rationale
Impure Chiral Amine Ensure the chiral amine used to prepare the lithium amide is of high purity and enantiomeric excess.The stereochemical integrity of the chiral auxiliary is paramount for inducing high diastereoselectivity.
Incorrect Temperature Maintain a low reaction temperature (e.g., -78 °C) during the formation of the lithium amide and the subsequent conjugate addition.Higher temperatures can lead to decreased selectivity due to competing, non-selective reaction pathways.
Presence of Water Ensure all glassware is oven-dried and reagents and solvents are anhydrous.Water can quench the organolithium reagent and interfere with the desired stereoselective pathway.
Suboptimal Solvent Use a non-polar, aprotic solvent such as tetrahydrofuran (THF).The solvent can influence the aggregation state and reactivity of the lithium amide, which in turn affects stereoselectivity.
Inefficient Azide Inversion

Problem: The azide inversion step to introduce the second amino group precursor is proceeding with low yield.

Potential Cause Troubleshooting Step Rationale
Poor Leaving Group Ensure the hydroxyl group is converted to a good leaving group, such as a mesylate or tosylate.A good leaving group is essential for the SN2 displacement by the azide nucleophile.
Steric Hindrance If the substrate is sterically hindered, consider using a less bulky azide source or a more polar aprotic solvent (e.g., DMF) to enhance the nucleophilicity of the azide.Steric hindrance can significantly slow down the rate of SN2 reactions.
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.The reaction may be kinetically slow and require more forcing conditions to go to completion.
Side Reactions Consider the possibility of elimination side reactions. Using a less basic azide source or milder reaction conditions may help.If the substrate is prone to elimination, optimizing the conditions to favor substitution is crucial.
Difficulties in Deprotection

Problem: I am experiencing low yields or product degradation during the final deprotection steps.

Potential Cause Troubleshooting Step Rationale
Harsh Deprotection Conditions Choose orthogonal protecting groups that can be removed under mild and specific conditions. For example, a Boc group is removed with acid, while a Cbz group is removed by hydrogenolysis.Using harsh, non-selective deprotection methods can lead to the degradation of the final product.
Catalyst Poisoning In cases of hydrogenolysis (e.g., for Cbz or benzyl group removal), ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds).Catalyst poisoning will inhibit the deprotection reaction.
Product Instability The final 2,3-diaminobutanoic acid can be prone to side reactions like lactamization. Work up the reaction under neutral or slightly acidic conditions and purify the product promptly.Minimizing the exposure of the unprotected amino acid to harsh conditions is important for obtaining a pure product.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Strategies for 2,3-Diaminobutanoic Acid

Synthetic Strategy Starting Material Key Steps Reported Diastereomeric Excess (de) Reported Enantiomeric Excess (ee) Reference
Conjugate Additiontert-Butyl crotonate1. Conjugate addition of a chiral lithium amide2. In situ amination with trisyl azide3. Deprotection>95%Not Reported[2]
Azide Inversion Routetert-Butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate1. Mesylation of the hydroxyl group2. Azide inversion (SN2)3. Deprotection98%98%[2]
Asymmetric HydrogenationIsomeric mixture of N,N'-protected enamidesRh(I)-phosphine-catalyzed hydrogenationNot ApplicableHigh[3]

Experimental Protocols

Key Experiment: Asymmetric Synthesis of anti-(2S,3S)-Diaminobutanoic Acid Derivative via Azide Inversion

This protocol is a generalized representation based on the literature and should be adapted and optimized for specific laboratory conditions.[2]

  • Mesylation of the Hydroxyl Group:

    • Dissolve the starting alcohol, tert-butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate, in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Inversion:

    • Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for several hours to overnight.

    • Monitor the reaction by TLC for the disappearance of the mesylate.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • The deprotection strategy will depend on the protecting groups used. For example, a tert-butyl ester can be hydrolyzed with trifluoroacetic acid, and benzyl groups can be removed by catalytic hydrogenation with H₂ and a palladium catalyst.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Azide Inversion cluster_step3 Step 3: Deprotection cluster_product Final Product start tert-Butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate mesylation Mesylation of Hydroxyl Group start->mesylation MsCl, Et3N azide_inversion SN2 Displacement with Azide mesylation->azide_inversion NaN3, DMF deprotection Removal of Protecting Groups azide_inversion->deprotection e.g., H2, Pd/C; TFA product anti-(2S,3S)-2,3-Diaminobutanoic Acid deprotection->product

Caption: Workflow for the synthesis of anti-(2S,3S)-2,3-diaminobutanoic acid.

troubleshooting_logic start Low Diastereoselectivity? cause1 Impure Chiral Amine? start->cause1 Check cause2 Incorrect Temperature? start->cause2 Check cause3 Presence of Water? start->cause3 Check solution1 Purify Chiral Amine cause1->solution1 Yes solution2 Maintain Low Temperature (e.g., -78 °C) cause2->solution2 Yes solution3 Use Anhydrous Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for low diastereoselectivity in conjugate addition.

References

Optimization

dealing with incomplete coupling in solid-phase synthesis of DAB-containing peptides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-phase synthesis (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-phase synthesis (SPPS) of peptides containing diaminobutyric acid (DAB).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete coupling of DAB residues during SPPS.

Q1: I am observing a positive Kaiser test after the coupling step for Fmoc-DAB-OH. What are the potential causes and how can I resolve this?

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[1] Several factors can contribute to this issue when working with diaminobutyric acid (DAB).

Potential Causes and Solutions:

  • Side-Chain Protecting Group Issues (Lactamization): Certain side-chain protecting groups on DAB can lead to side reactions that inhibit coupling. Notably, Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under various coupling conditions, leading to abnormally poor coupling efficiency.[2][3]

    • Recommendation: Avoid using Fmoc-Dab(Mtt)-OH. Opt for alternative, more stable side-chain protecting groups such as Boc (tert-butyloxycarbonyl) or Nosyl (Ns).[4][5]

  • Steric Hindrance: Like other short-chain amino acids, DAB can present some steric hindrance, although generally less than beta-branched amino acids.[1] This can be exacerbated by aggregation of the growing peptide chain on the solid support.

    • Recommendation: Employ more potent coupling reagents and optimize reaction conditions as detailed in the tables and protocols below.

  • Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficient for complete incorporation of DAB.

    • Recommendation: Refer to the optimized protocols and reagent recommendations in this guide.

Logical Troubleshooting Workflow

Here is a decision-making workflow to address incomplete DAB coupling:

G start Positive Kaiser Test for DAB Coupling check_pg Is the side-chain protecting group Mtt? start->check_pg change_pg Switch to Fmoc-DAB(Boc)-OH or another stable derivative. check_pg->change_pg Yes optimize_coupling Optimize Coupling Protocol check_pg->optimize_coupling No change_pg->optimize_coupling double_couple Perform Double Coupling optimize_coupling->double_couple kaiser_test_1 Perform Kaiser Test double_couple->kaiser_test_1 increase_reagents Increase Reagent Equivalents & Time kaiser_test_2 Perform Kaiser Test increase_reagents->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_test_3 Perform Kaiser Test change_reagent->kaiser_test_3 capping Cap Unreacted Amines kaiser_test_1->increase_reagents Positive proceed Proceed to Next Synthesis Step kaiser_test_1->proceed Negative kaiser_test_2->change_reagent Positive kaiser_test_2->proceed Negative kaiser_test_3->capping Positive kaiser_test_3->proceed Negative

Troubleshooting workflow for incomplete DAB coupling.

Frequently Asked Questions (FAQs)

Q2: Which side-chain protecting group is recommended for Fmoc-DAB in SPPS?

The choice of side-chain protecting group is critical for successful DAB incorporation.

  • Recommended: The Boc (tert-butyloxycarbonyl) group is widely used and recommended for protecting the side chain of DAB. It is stable under the basic conditions used for Fmoc removal and is efficiently cleaved by strong acids like TFA at the end of the synthesis.[5]

  • Use with Caution: The Ns (Nosyl) protecting group offers an additional level of orthogonal protection, as it can be selectively removed on-resin.[4] This is useful for site-specific modifications but adds complexity to the synthesis.

  • Not Recommended: The Mtt (4-methyltrityl) group should be avoided for DAB, as it is prone to causing lactamization of the Fmoc-Dab(Mtt)-OH building block, leading to significant coupling failure.[2][3]

Q3: What is lactamization of Fmoc-Dab(Mtt)-OH and how does it affect coupling?

Lactamization is an intramolecular cyclization reaction. In the case of Fmoc-Dab(Mtt)-OH, the activated carboxyl group reacts with the side-chain amine to form a stable six-membered ring (a lactam). This side reaction consumes the activated amino acid, preventing it from coupling to the growing peptide chain on the resin.[2][3]

G Fmoc_Dab Fmoc-Dab(Mtt)-OH (Activated) Lactam Lactam Side-Product (Inactive for coupling) Fmoc_Dab->Lactam Lactamization (Side Reaction) Desired_Peptide Coupled Peptide-Resin (DAB incorporated) Fmoc_Dab->Desired_Peptide Desired Coupling Reaction Peptide Peptide-Resin (with free N-terminus)

Lactamization side reaction of Fmoc-Dab(Mtt)-OH.

Q4: What are the best coupling reagents for incorporating Fmoc-DAB(Boc)-OH?

For efficient coupling of Fmoc-DAB(Boc)-OH, especially in challenging sequences, potent uronium/aminium or phosphonium salt-based reagents are recommended.

Coupling Reagent ClassExamplesEfficacy for DABKey Considerations
Aminium/Uronium Salts HATU, HCTU, COMUVery High Highly efficient, especially for difficult couplings.[4][6] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[7]
Phosphonium Salts PyBOP, PyAOPHigh Highly reactive and effective for hindered couplings.[8]
Carbodiimides + Additives DIC + OxymaPure®Moderate to High A cost-effective option. The use of an additive like OxymaPure® is crucial to enhance efficiency and reduce racemization.[9]

Q5: What should I do if double coupling of Fmoc-DAB(Boc)-OH is still incomplete?

If a positive Kaiser test persists after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.[1] Capping involves acetylating the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-DAB(Boc)-OH using HATU

This protocol is recommended for routine and difficult couplings of Fmoc-DAB(Boc)-OH.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-DAB(Boc)-OH (3 eq.), HATU (2.85 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.[4]

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow/colorless beads), proceed with washing and the next deprotection step. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[1]

Protocol 2: Capping of Unreacted Amines

This protocol should be used if double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the Fmoc deprotection step of the next amino acid.[8]

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for monitoring the presence of free primary amines.[10]

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.[1]

    • Negative Result (Complete Coupling): Colorless or yellow beads and solution.[8]

References

Troubleshooting

improving the regioselectivity of amination in 2,3-diaminobutanoic acid synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of amination dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of amination during the synthesis of 2,3-diaminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for introducing amino groups to achieve 2,3-diaminobutanoic acid?

A1: The primary strategies for the synthesis of 2,3-diaminobutanoic acid and its derivatives often involve the diastereoselective amination of a precursor molecule. Key approaches include:

  • Amination of α,β-unsaturated esters: This involves the conjugate addition of an amine to an activated double bond.

  • Ring-opening of aziridines: The regioselective opening of an activated aziridine ring with a nitrogen nucleophile can yield the desired product.

  • Reductive amination of keto acids: This method involves the conversion of a ketone to an amine via an imine intermediate.

  • Nucleophilic substitution on a di-functionalized butanoic acid derivative: This can involve the displacement of leaving groups at the C2 and C3 positions with an amine source.

  • Directed C-H amination: This modern approach utilizes directing groups to achieve regioselective amination at specific C-H bonds.[1][2][3]

Q2: How can I control the regioselectivity of amination in the synthesis of 2,3-diaminobutanoic acid?

A2: Controlling regioselectivity is crucial and can be achieved through several methods:

  • Choice of Starting Material: The inherent structure of your starting material can heavily influence the position of amination. For example, the use of a starting material with a pre-existing functional group can direct the introduction of the second amino group.

  • Protecting Groups: The use of appropriate protecting groups for one of the amino functionalities is essential to prevent unwanted side reactions and direct the amination to the desired position.

  • Directing Groups: Certain functional groups can act as directing groups, guiding the amination reagent to a specific carbon atom. Tertiary amides, for instance, have been shown to direct benzylic C-H amination.[1][2]

  • Reaction Conditions: Factors such as the solvent, temperature, and the nature of the aminating agent can significantly impact the regioselectivity of the reaction.

  • Catalyst Selection: In catalytic reactions, the choice of catalyst and ligands can play a pivotal role in determining which position is aminated.

Q3: What are common challenges in the stereoselective synthesis of 2,3-diaminobutanoic acid?

A3: A significant challenge is controlling the stereochemistry at both the C2 and C3 positions to obtain the desired diastereomer. This often requires the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool material.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Amination

Symptoms:

  • Formation of a mixture of 2,3- and other di-aminated butanoic acid isomers.

  • Low yield of the desired 2,3-diaminobutanoic acid.

Possible Causes and Solutions:

CauseSuggested Solution
Steric Hindrance: The aminating agent may be attacking the less sterically hindered position, leading to the undesired regioisomer.- Use a bulkier protecting group on a pre-existing functional group to sterically block the undesired position.- Employ a smaller aminating reagent if the desired position is more sterically hindered.
Electronic Effects: The electronic nature of the substrate may favor amination at an undesired position.- Modify the electronic properties of the substrate by introducing electron-withdrawing or electron-donating groups at appropriate positions to influence the regioselectivity.
Incorrect Reaction Conditions: The reaction conditions may not be optimal for the desired regioselective amination.- Screen different solvents of varying polarity.- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different aminating agents (e.g., ammonia, azides followed by reduction).
Ineffective Directing Group: The chosen directing group may not be effective in guiding the amination to the desired position.- Investigate alternative directing groups that have been shown to be effective for similar transformations.[3]
Problem 2: Low Yield of the Aminated Product

Symptoms:

  • Significant amount of starting material remains unreacted.

  • Formation of multiple side products.

Possible Causes and Solutions:

CauseSuggested Solution
Poor Nucleophilicity of the Aminating Agent: The chosen nitrogen source may not be a strong enough nucleophile to react efficiently.- Use a more reactive aminating agent.- In the case of ammonia, consider using a higher concentration or pressure.
Decomposition of Reactants or Products: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired product.- Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture.
Side Reactions: Competing side reactions may be consuming the starting material or the product.- Use appropriate protecting groups to block other reactive functional groups in the molecule.- Optimize the stoichiometry of the reactants to minimize side reactions.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of a Glycidic Ester with Ammonia

This protocol is a general guideline for the regioselective amination of an epoxide precursor to form a 3-amino-2-hydroxybutanoic acid derivative, a key intermediate for 2,3-diaminobutanoic acid. The regioselectivity of the ring-opening is highly dependent on the reaction conditions. Under basic or neutral conditions, the nucleophile (ammonia) will typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[4][5][6]

Materials:

  • Methyl 2,3-epoxybutanoate

  • Aqueous ammonia (28-30%)

  • Isopropanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of methyl 2,3-epoxybutanoate (1 equivalent) in isopropanol, add an excess of aqueous ammonia (10-20 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: The major product is expected to be methyl 3-amino-2-hydroxybutanoate, resulting from the nucleophilic attack of ammonia on the C3 position of the epoxide.

Visualizations

regioselective_amination_workflow cluster_start Starting Material Selection cluster_strategy Strategic Choice cluster_methods Amination Methods cluster_optimization Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solutions start Butanoic Acid Derivative (e.g., with leaving group or double bond) strategy Choose Amination Strategy start->strategy method1 Direct Amination (e.g., with NH3) strategy->method1 Direct method2 Azide Introduction followed by Reduction strategy->method2 Indirect method3 Directed C-H Amination strategy->method3 Advanced optimization Reaction Condition Optimization (Solvent, Temp, Catalyst) method1->optimization method2->optimization method3->optimization analysis Analyze Regioisomer Ratio (NMR, GC-MS) optimization->analysis troubleshoot Poor Regioselectivity? analysis->troubleshoot solution1 Modify Protecting/Directing Group troubleshoot->solution1 Yes solution2 Adjust Steric/Electronic Factors troubleshoot->solution2 Yes solution3 Re-optimize Conditions troubleshoot->solution3 Yes Final Product Final Product troubleshoot->Final Product No solution1->optimization solution2->optimization solution3->optimization

Caption: A workflow for troubleshooting regioselectivity issues.

epoxide_opening_pathway cluster_conditions Reaction Conditions cluster_products Products epoxide 2,3-Epoxybutanoate basic Basic/Neutral (e.g., NH3) epoxide->basic acidic Acidic (e.g., H+ catalyst) epoxide->acidic product_c3 3-Amino-2-hydroxybutanoate (Major under basic conditions) basic->product_c3 SN2 attack at less substituted C3 acidic->product_c3 Minor product product_c2 2-Amino-3-hydroxybutanoate (Can be favored under acidic conditions) acidic->product_c2 Attack at more substituted C2 (carbocation-like character)

Caption: Regioselectivity in epoxide ring-opening.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that exists as four distinct stereoisomers due to the presence of two chiral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that exists as four distinct stereoisomers due to the presence of two chiral centers. This guide focuses on the comparison of the biological activities of two of these isomers: (2S,3S)-2,3-diaminobutanoic acid (also known as L-erythro-2,3-diaminobutanoic acid) and (2R,3S)-2,3-diaminobutanoic acid (also known as L-threo-2,3-diaminobutanoic acid). The spatial arrangement of the functional groups in these stereoisomers can lead to significantly different interactions with chiral biological macromolecules such as enzymes and receptors, resulting in distinct biological activities.

While direct, quantitative comparative studies on the isolated (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acid isomers are not extensively available in the public domain, their incorporation into various peptide antibiotics and other bioactive molecules provides significant insight into their stereochemistry-dependent functions. This guide synthesizes the available information to provide a framework for understanding the potential differences in their biological activities and to guide future research.

Stereochemistry and Its Implications for Biological Activity

The fundamental principle governing the differential activity of stereoisomers is the three-point attachment model, where a chiral molecule must interact with at least three sites on a chiral receptor or enzyme active site to achieve specificity. The different spatial arrangements of the amino and carboxyl groups, as well as the methyl side chain in (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acid, dictate how they can fit into a specific binding pocket.

  • (2S,3S)-2,3-Diaminobutanoic Acid (L-erythro): In this isomer, the two amino groups are on the same side in a Fischer projection. This syn configuration can influence the conformational properties of peptides it is incorporated into, potentially facilitating specific turns or folds necessary for biological activity.

  • (2R,3S)-2,3-Diaminobutanoic Acid (L-threo): In this isomer, the two amino groups are on opposite sides in a Fischer projection. This anti configuration will result in a different three-dimensional structure compared to the syn isomer, leading to altered binding affinities and biological effects.

A relevant example of stereospecificity is seen in the related compound, 2,4-diaminobutyric acid, where the S(+) stereoisomer is significantly more potent than the R(-) isomer as an inhibitor of GABA uptake in the brain, while both isomers show similar potency in binding to GABA receptors.[1] This highlights that different biological targets can exhibit varying degrees of stereoselectivity.

Role in Bioactive Peptides

Both (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acid are found in a variety of naturally occurring peptide antibiotics. The specific stereochemistry of the DABA residue is often crucial for the antimicrobial activity of these peptides.

Hypothetical Signaling Pathway Inhibition by a DABA-Containing Peptide

The diagram below illustrates a hypothetical scenario where a peptide containing a specific DABA isomer inhibits a bacterial signaling pathway. The stereochemistry of the DABA residue would be critical for the peptide's ability to bind to and inhibit the receptor.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Bacterial Cell Membrane Receptor Membrane Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Activates Signal External Signal Signal->Receptor Binds Peptide DABA-Containing Antimicrobial Peptide Peptide->Receptor Binds and Inhibits Response Bacterial Survival/ Replication Downstream->Response Leads to

Caption: Hypothetical inhibition of a bacterial signaling pathway by a DABA-containing peptide.

Quantitative Data Comparison

As of the latest literature review, a direct quantitative comparison of the biological activity of isolated (2S,3S)- vs (2R,3S)-2,3-diaminobutanoic acid is not available. The table below is a template that can be populated as data becomes available from future studies.

Biological Activity Assay(2S,3S)-2,3-diaminobutanoic acid(2R,3S)-2,3-diaminobutanoic acidReference
Enzyme Inhibition (IC50)
e.g., Diaminopimelate DecarboxylaseData not availableData not available
e.g., Ornithine DecarboxylaseData not availableData not available
Receptor Binding (Ki or Kd)
e.g., NMDA Receptor SubtypeData not availableData not available
e.g., GABA Receptor SubtypeData not availableData not available
Antimicrobial Activity (MIC)
Against E. coliData not availableData not available
Against S. aureusData not availableData not available
Cytotoxicity (CC50)
e.g., HeLa cellsData not availableData not available

Experimental Protocols

While specific experimental data for these isomers is lacking, the following are detailed methodologies for key experiments that would be essential for their comparison.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of each DABA isomer against a target enzyme (e.g., a bacterial cell wall synthesis enzyme).

Workflow Diagram:

G Enzyme Inhibition Assay Workflow Start Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Varying Inhibitor Concentrations Start->Incubate AddSubstrate Initiate Reaction by Adding Substrate Incubate->AddSubstrate Measure Measure Product Formation (e.g., Spectrophotometry) AddSubstrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

References

Comparative

A Comparative Conformational Analysis of Peptides Containing 2,3-Diaminobutanoic Acid and Ornithine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance structural stability, proteolytic resistance, and biological activity. Among these, 2,3-diaminobutanoic acid (DAB) and ornithine (Orn) offer unique structural features that significantly influence peptide conformation and function. This guide provides an objective comparison of the conformational properties of peptides containing these two amino acids, supported by experimental principles and data.

Structural Distinctions: A Tale of Two Side Chains

The fundamental difference between 2,3-diaminobutanoic acid and ornithine lies in the structure and placement of their amino side chains. Ornithine is a homolog of lysine, with a side chain that is one methylene group shorter, providing a primary amine at the δ-carbon. In contrast, 2,3-diaminobutanoic acid introduces an amino group at the β-carbon of the amino acid backbone. This seemingly subtle distinction has profound implications for the conformational landscape of a peptide.

The stereochemistry at the α and β carbons of DAB is a critical determinant of its conformational influence. The different stereoisomers—(2S,3S), (2S,3R), (2R,3S), and (2R,3R)—will impose distinct local geometries on the peptide backbone. For instance, certain stereoisomers of DAB are known to induce β-turn structures, effectively constraining the peptide into a folded conformation. This is a desirable trait in the design of peptidomimetics that target specific protein-protein interactions.

Ornithine, with its longer and more flexible side chain, does not inherently impose such rigid constraints on the peptide backbone. However, its δ-amino group is a versatile handle for chemical modifications, such as lactamization, to create cyclic peptides. This "stapling" strategy is widely used to stabilize helical conformations and enhance the binding affinity and stability of peptides.

Figure 1. Chemical structures of 2,3-Diaminobutanoic Acid and Ornithine.

Techniques for Conformational Analysis

The three-dimensional structure of peptides in solution is typically elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution structure of peptides.[1] Key parameters derived from NMR experiments include:

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance constraints between protons, which are crucial for defining the peptide's fold.

  • J-couplings: Give information about dihedral angles along the peptide backbone.

  • Chemical Shifts: Sensitive to the local electronic environment and can indicate the presence of secondary structures.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution.[2][3] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and quantitative estimation of these structural elements.

Computational Modeling: Molecular dynamics (MD) simulations and other computational methods are used to explore the conformational space available to a peptide and to refine structures derived from experimental data. These methods can provide insights into the dynamic behavior of peptides and the energetic preferences for different conformations.

G cluster_0 Experimental Workflow for Conformational Analysis peptide Peptide Synthesis (with DAB or Orn) nmr NMR Spectroscopy (NOEs, J-couplings, Chemical Shifts) peptide->nmr cd Circular Dichroism (Secondary Structure Estimation) peptide->cd comp Computational Modeling (MD Simulations, Energy Minimization) nmr->comp structure 3D Structure Determination & Conformational Ensemble nmr->structure cd->structure comp->structure

Figure 2. A typical workflow for the conformational analysis of peptides.

Comparative Conformational Propensities

Direct comparative experimental data for peptides containing DAB versus ornithine is scarce in the literature. However, based on their structural differences and studies of related molecules, we can infer their likely conformational impacts.

FeaturePeptides with 2,3-Diaminobutanoic Acid (DAB)Peptides with Ornithine (Orn)
Backbone Conformation The β-amino group can act as a hydrogen bond donor or acceptor, potentially nucleating turns and other folded structures. The stereochemistry at the α and β carbons significantly restricts the allowed Ramachandran (φ, ψ) angles, leading to well-defined local conformations. Certain stereoisomers are known to be potent inducers of β-turns.[4]The flexible side chain generally does not impose strong constraints on the backbone conformation, allowing for a wider range of accessible structures. However, the δ-amino group can be used to form lactam bridges, which are effective in stabilizing α-helical or β-turn structures depending on the ring size.[5]
Side Chain Conformation The side chain is short and its conformation is tightly coupled to the backbone due to the proximity of the β-amino group.The longer side chain has multiple rotatable bonds, leading to a higher degree of conformational flexibility. The rotameric preferences of the ornithine side chain can be influenced by the local environment and interactions with other residues.[6]
Secondary Structure Propensity High propensity to induce β-turns, particularly with specific stereoisomers. The constrained nature of the backbone may disfavor the formation of extended β-sheets or long, regular α-helices.Can be incorporated into various secondary structures. The δ-amino group is often exploited in "peptide stapling" to stabilize α-helices.[5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for conformational analysis.

NMR Spectroscopy Protocol for Peptide Structure Determination
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM. The pH should be adjusted to a value where the peptide is stable and amide proton exchange is minimized (typically pH 3-6).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz).[7] This should include:

    • 1D ¹H: To check for sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance constraints. A mixing time of 200-400 ms is typically used for peptides of this size.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • 2D ¹H-¹⁵N HSQC: To assign backbone amide proton and nitrogen resonances.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially.

  • Structure Calculation: Use the distance and dihedral angle constraints derived from the NMR data to calculate a family of structures using software such as CYANA, XPLOR-NIH, or Amber.[8] The quality of the final ensemble of structures is assessed based on parameters like the number of NOE violations and the root-mean-square deviation (RMSD).

Circular Dichroism (CD) Spectroscopy Protocol for Secondary Structure Estimation
  • Sample Preparation: Prepare a stock solution of the peptide and determine its concentration accurately (e.g., by UV absorbance if aromatic residues are present, or by amino acid analysis). Dilute the peptide to a final concentration of 20-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[3] Use a quartz cuvette with a path length of 0.1 cm. Collect data at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Analysis: Deconvolute the CD spectrum using algorithms such as CONTINLL, SELCON3, or CDSSTR to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Computational Modeling Protocol for Conformational Sampling
  • System Setup: Build the initial peptide structure using a peptide builder tool. For DAB-containing peptides, it is crucial to define the correct stereochemistry. Solvate the peptide in a water box with appropriate ions to neutralize the system.

  • Force Field Selection: Choose a suitable force field for the simulation (e.g., AMBER, CHARMM, GROMOS). For non-standard residues like DAB, it may be necessary to parameterize the force field.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

  • Molecular Dynamics (MD) Simulation:

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure.

    • Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.

  • Analysis: Analyze the trajectory to identify the predominant conformations, calculate RMSD and Ramachandran plots, and analyze hydrogen bonding patterns.

Conclusion

The choice between incorporating 2,3-diaminobutanoic acid or ornithine into a peptide sequence depends on the desired conformational outcome and the intended application. DAB, with its inherent ability to induce turns and constrain the peptide backbone, is an excellent choice for designing rigid peptidomimetics that mimic specific secondary structure motifs. The stereochemistry of DAB provides a powerful tool to fine-tune the local conformation. Ornithine, on the other hand, offers greater flexibility in its native state but provides a valuable site for chemical modifications to create macrocyclic peptides with enhanced stability and bioactivity. A thorough conformational analysis using a combination of NMR, CD, and computational modeling is essential to understand the structural consequences of incorporating these non-standard amino acids and to guide the rational design of novel peptide-based therapeutics.

References

Validation

Enhancing Peptide Longevity: A Comparative Guide to the Proteolytic Stability of Peptides Containing 2,3-Diaminobutanoic Acid and Other Modifications

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle in the development of novel therapeutics. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides a comprehensive comparison of the proteolytic stability of peptides incorporating 2,3-diaminobutanoic acid (DABA) and its analogs against other common stability-enhancing modifications. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to inform strategic decisions in peptide drug design.

The modification of peptide backbones with non-canonical amino acids is a well-established strategy to confer resistance to proteases. Among these, diamino acids like 2,3-diaminobutanoic acid offer unique structural constraints that can hinder enzymatic cleavage. While direct quantitative data for 2,3-diaminobutanoic acid is limited in published literature, extensive research on its close structural isomers, L-2,4-diaminobutanoic acid (Dab) and L-2,3-diaminopropionic acid (Dap), provides valuable insights into its stabilizing potential.

Comparative Analysis of Proteolytic Stability

To objectively assess the impact of incorporating diaminobutanoic acid analogs and other modifications on peptide stability, the following tables summarize quantitative data from key studies. The primary metric for comparison is the percentage of intact peptide remaining after incubation with proteases, typically found in plasma or serum, over a specified period.

Peptide Sequence/ModificationProtease SourceIncubation Time (hours)% Intact PeptideReference
Unmodified Peptide (Pep05) Human Plasma8~20%[1]
Pep05 with L-2,4-diaminobutanoic acid (Dab) substitutions Human Plasma8>80%[1]
Pep05 with L-2,3-diaminopropionic acid (Dap) substitutions Human Plasma8>80%[1]
Pep05 with D-amino acid substitutions (DP06) Human Plasma36~100%[1]
Pep05 with N-terminal Aib substitution (UP09) Human Plasma36>80%[1]

Table 1: Stability of Modified Antimicrobial Peptide (Pep05) in Human Plasma. Data from a study on antimicrobial peptides demonstrates the significant improvement in proteolytic resistance when L-lysine and L-arginine residues are replaced with L-2,4-diaminobutanoic acid (Dab) or L-2,3-diaminopropionic acid (Dap). The stability conferred by these modifications is comparable to that of peptides with a single N-terminal 2-aminoisobutyric acid (Aib) and approaches the near-complete resistance of peptides fully substituted with D-amino acids.[1]

Peptide/AnalogProtease SourceTime Point% Intact PeptideReference
Radiolabeled Neurotensin (7-13) analog Mouse Blood5 min1.3%
Radiolabeled (Dab⁹)-Neurotensin (7-13) analog Mouse Blood5 min21.3%
Radiolabeled (Dab⁹)-Neurotensin (7-13) analog with protease inhibitors Mouse Blood5 min94.7%

Table 2: In Vivo Stability of a (Dab⁹)-Neurotensin Analog. This data highlights the enhanced stability of a neurotensin analog incorporating 2,4-diaminobutanoic acid in an in vivo setting. The modified peptide shows significantly greater resistance to degradation in mouse blood compared to a similar analog without the Dab modification. The use of protease inhibitors further underscores that the degradation is enzymatically mediated.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the proteolytic stability of peptides.

In Vitro Peptide Stability Assay in Human Plasma

This protocol is designed to evaluate the stability of a peptide in the presence of plasma proteases over time.

  • Peptide Preparation: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to ≥95% purity. Confirm the identity of the peptide by mass spectrometry.[1] Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or phosphate-buffered saline) at a concentration of 1 mg/mL.

  • Plasma Preparation: Obtain fresh human plasma from healthy volunteers. Centrifuge the plasma at 2000 x g for 15 minutes at 4°C to remove any cellular debris or precipitates.

  • Incubation: In microcentrifuge tubes, mix the peptide stock solution with the human plasma to a final peptide concentration of 0.1 mg/mL. Incubate the samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 36 hours), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or 0.1% trifluoroacetic acid (TFA), to stop enzymatic activity and precipitate plasma proteins.[1] Incubate the samples on ice for at least 10 minutes.

  • Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by RP-HPLC or LC-MS: Carefully collect the supernatant, which contains the peptide and its degradation products. Analyze the supernatant using a validated RP-HPLC or LC-MS/MS method.

    • RP-HPLC: Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm). The peak area of the intact peptide is used for quantification.[1]

    • LC-MS/MS: This method provides more specific quantification and allows for the identification of degradation products. A specific mass transition for the intact peptide is monitored.[1]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount present at time zero. The half-life (t₁/₂) of the peptide can be determined by fitting the data to a one-phase exponential decay model.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing peptide stability.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Synthesized Peptide Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data Calculate % Intact Peptide & Half-life Analyze->Data

Caption: Experimental workflow for in vitro peptide stability assessment.

logical_relationship cluster_problem Challenge cluster_solutions Stabilization Strategies cluster_outcome Desired Outcome Problem Peptide Susceptibility to Proteolysis DABA Incorporate 2,3-Diaminobutanoic Acid (or Analogs) Problem->DABA DAmino Substitute with D-Amino Acids Problem->DAmino Terminal N/C-Terminal Modifications Problem->Terminal Other Other Unnatural Amino Acids (e.g., Aib) Problem->Other Outcome Enhanced Proteolytic Stability & Increased Half-Life DABA->Outcome DAmino->Outcome Terminal->Outcome Other->Outcome

Caption: Strategies to enhance peptide proteolytic stability.

Concluding Remarks

The incorporation of 2,3-diaminobutanoic acid and its structural analogs, such as 2,4-diaminobutanoic acid, represents a highly effective strategy for enhancing the proteolytic stability of peptides. The experimental data strongly suggest that this modification can significantly extend peptide half-life in a physiological environment, a critical attribute for the development of viable peptide-based therapeutics. When compared to other established methods, such as the use of D-amino acids, diaminobutanoic acid modifications offer a compelling alternative for improving peptide drug properties. The choice of modification will ultimately depend on a balance of factors including synthetic feasibility, impact on biological activity, and the specific proteolytic environment the peptide will encounter. The methodologies and comparative data presented in this guide provide a solid foundation for making these critical design decisions.

References

Comparative

A Comparative Guide to 2,3-Diaminobutanoic Acid and Other Constrained Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2,3-diaminobutanoic acid (DABA) and other key constrained amino acids used in modern peptide-based drug discov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-diaminobutanoic acid (DABA) and other key constrained amino acids used in modern peptide-based drug discovery. By imposing specific conformational limitations on the peptide backbone, these modified residues are instrumental in designing ligands with enhanced potency, selectivity, and metabolic stability. This document outlines their structural properties, biological activities, and the experimental methodologies used for their synthesis and evaluation, supported by quantitative data and procedural diagrams.

Introduction to Constrained Amino Acids

The therapeutic potential of peptides is often limited by their conformational flexibility and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations.[1][2] By restricting the torsional angles (phi, psi, and chi) of the peptide backbone, researchers can lock a peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[1][2] 2,3-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid found in several peptide antibiotics, serves as a key example of a residue that can induce specific structural motifs like β-turns.[3][4]

Overview of 2,3-Diaminobutanoic Acid (DABA)

2,3-Diaminobutanoic acid is an alpha,beta-diamino acid characterized by the presence of two amino groups on adjacent carbons (Cα and Cβ).[5] This structure contains two chiral centers, giving rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[3][6][7] The specific stereochemistry of the DABA residue dictates the resulting geometry and can be strategically chosen to stabilize desired secondary structures within a peptide. DABA is a component of various naturally occurring bioactive molecules, including peptide antibiotics and toxins, highlighting its evolutionary selection as a valuable structural scaffold.[3][4][8]

Comparative Analysis of Constrained Amino Acids

DABA is one of many tools available for peptide constraint. The choice of which amino acid to use depends on the desired structural outcome and therapeutic goal. Below is a comparison of DABA with other common classes of constrained amino acids.

Data Presentation

Table 1: Comparison of Conformational Properties and Structural Impact

Amino Acid ClassType of ConstraintTypical Induced Structure(s)Impact on Peptide BackboneExample
2,3-Diaminobutanoic Acid (DABA) Side-chain to backbone interactionβ-turns, helical structuresLocal restriction of φ, ψ anglesComponent of peptide antibiotics
β-Amino Acids Backbone extension (α,β vs. β², β³)Helices (e.g., 12-helix, 14-helix), turnsIntroduces an extra carbon to the backbone, altering periodicity and hydrogen bonding patterns.[9][10]Potent somatostatin receptor agonists.[9]
N-Methyl Amino Acids Backbone N-substitutionReduces backbone flexibility, disrupts H-bondsEliminates the N-H hydrogen bond donor capability, restricting the φ angle and disfavoring α-helices and β-sheets.[2]Selective ligands for somatostatin receptors.[2]
D-Amino Acids Stereochemical inversionInduces inverse Ramachandran preferencesInverting the Cα chirality alters side-chain orientation and favors mirror-image secondary structures.[11][12]Used to increase proteolytic stability and optimize receptor interactions.[11][13]
Cyclic Amino Acids Covalent cyclization (backbone or side-chain)Highly rigid turns and loopsProvides a high degree of conformational restriction, significantly reducing the available conformational space.[14]Cyclosporin A, a cyclic peptide drug.[15]

Table 2: Profile of Biological Activity and Applications

Amino Acid ClassExample ApplicationTargetReported Activity (IC₅₀ / Kᵢ / Kₐ)Reference
2,3-Diaminobutanoic Acid (DABA) Papuamides (HIV-1 inhibitors)HIV-1 VirusIC₅₀ values in the low nanomolar range[4]
β-Amino Acids Antimicrobial β-peptidesBacterial membranesPotent activity against various bacterial strains.[9][9][16]
N-Methyl Amino Acids Somatostatin receptor ligandSomatostatin Receptor Type 5High selectivity and potency.[2][2]
D-Amino Acids HER2-HER3 Interaction InhibitorHER2/HER3 ReceptorsAntiproliferative IC₅₀ of 18 nM in Calu-3 cells.[11][11]
Cyclic Peptides MDM2 Antagonist (D-peptide PMIγ)MDM2Kₐ of 52.8 nM.[17][17]

Experimental Protocols

Detailed methodologies are crucial for the successful application of constrained amino acids in research.

Protocol 1: Asymmetric Synthesis of N,N'-Protected 2,3-Diaminobutanoic Acid

This protocol outlines a general strategy for the enantioselective synthesis of DABA stereoisomers, a critical step for their use in structure-activity relationship studies.[3][18]

  • Starting Material: A suitable α,β-unsaturated ester (e.g., tert-butyl crotonate).

  • Asymmetric Conjugate Addition: Perform a conjugate addition of a chiral lithium amide (e.g., lithium N-benzyl-N-α-methylbenzylamide) to the α,β-unsaturated ester. This step establishes the stereochemistry at the Cβ position.

  • Enolate Trapping: The resulting chiral enolate is trapped in situ with an electrophilic aminating agent (e.g., trisyl azide) to introduce the amino group at the Cα position, establishing its stereochemistry.

  • Reduction/Deprotection: The azide group is reduced to an amine (e.g., via Staudinger reduction or hydrogenation).

  • Protecting Group Manipulation: The amino groups are orthogonally protected (e.g., with Boc and Fmoc) to make the amino acid suitable for solid-phase peptide synthesis.

  • Final Deprotection: The ester is hydrolyzed (e.g., with trifluoroacetic acid for a tert-butyl ester) to yield the final protected DABA derivative.

  • Purification: The final product is purified using column chromatography or recrystallization.

Protocol 2: Conformational Analysis by Solution-Phase NMR Spectroscopy

NMR spectroscopy is a primary tool for determining the three-dimensional structure of peptides containing constrained residues in solution.[19][20]

  • Sample Preparation:

    • Synthesize and purify the peptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and HPLC.[19]

    • Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 9:1 H₂O/D₂O or D₂O) to a concentration of 1-5 mM.[19][21] Phosphate-buffered saline (PBS) can be used, but total salt concentration should be below 300 mM.[22]

    • Add a chemical shift reference standard (e.g., DSS or TMSP).

    • Adjust the pH to the desired value (typically below 7.5 to observe amide protons).[22]

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz).[19]

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems by correlating all protons within a residue.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space (<5 Å). NOE/ROE cross-peaks provide the distance restraints needed for structure calculation. ROESY is often preferred for peptides in the intermediate molecular weight range where the NOE can be close to zero.[19]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the molecule, with one peak for each N-H group, and is highly sensitive to changes in chemical environment.[19]

  • Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Convert the volumes of NOE/ROE cross-peaks into upper distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Use software like CYANA or XPLOR-NIH to calculate a family of structures that satisfy the experimental restraints through protocols like restrained molecular dynamics and simulated annealing.[23]

Protocol 3: Receptor Binding Affinity via Fluorescence Polarization Assay

This non-radioactive method measures the binding of a fluorescently labeled peptide to its target receptor.[24][25]

  • Reagent Preparation:

    • Fluorescent Ligand: Synthesize the constrained peptide with a fluorescent label (e.g., fluorescein) at a position that does not interfere with binding.

    • Receptor: Purify the target receptor protein.

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA) to maintain protein stability and minimize non-specific binding.

  • Assay Procedure (Competition Binding):

    • In a multi-well plate (e.g., a black 384-well plate), add a fixed, low concentration of the fluorescently labeled peptide.

    • Add increasing concentrations of the unlabeled competitor peptide (the constrained amino acid variant being tested).

    • Add a fixed concentration of the target receptor to initiate the binding reaction.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with appropriate filters. FP is high when the fluorescent peptide is bound to the large receptor and low when it is free in solution.

  • Data Analysis:

    • Plot the measured FP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).

    • The IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent ligand) is determined from the curve.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation, which requires the known dissociation constant (Kₐ) of the fluorescent ligand.

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows and concepts in constrained peptide design.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Structural & Biophysical Analysis cluster_evaluation Phase 3: Biological Evaluation s1 Asymmetric Synthesis of Constrained Amino Acid s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Cleavage & HPLC Purification s2->s3 a1 NMR Spectroscopy (Conformational Analysis) s3->a1 a2 Circular Dichroism (Secondary Structure) s3->a2 a3 Mass Spectrometry (Identity Confirmation) s3->a3 b1 Receptor Binding Assay (Kd / Ki Determination) a1->b1 a2->b1 b2 Cell-Based Functional Assay (IC50 / EC50) b1->b2 b3 Proteolytic Stability Assay b2->b3

Caption: Experimental workflow for the design and evaluation of constrained peptides.

G cluster_types Constraint Strategies unconstrained Unconstrained Peptide High Conformational Entropy Multiple Low-Energy States Susceptible to Proteolysis constrained_parent Introduction of Constraint unconstrained->constrained_parent t1 Backbone Constraint (e.g., N-Methylation) constrained_parent->t1 t2 Side-Chain Constraint (e.g., DABA, Stapling) constrained_parent->t2 t3 Global Constraint (e.g., Cyclization) constrained_parent->t3 constrained_result Constrained Peptide Bioactive Conformation Stabilized Reduced Conformational Entropy Improved Potency & Stability t1->constrained_result t2->constrained_result t3->constrained_result

Caption: Logical relationship between conformational constraint and peptide properties.

G cluster_pathway Cellular Signaling Pathway Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds & Activates Signal Downstream Signaling Cascade Receptor->Signal Blocked X Receptor->Blocked Response Biological Response Signal->Response Inhibitor Constrained Peptide Antagonist Inhibitor->Receptor Binds & Blocks Blocked->Signal

Caption: Mechanism of action for a constrained peptide antagonist in a signaling pathway.

References

Comparative

A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Against Peptides Containing 2,3-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids, such as 2,3-diaminobutanoic acid (DABA), into synthetic peptides is a key strategy in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as 2,3-diaminobutanoic acid (DABA), into synthetic peptides is a key strategy in drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and create novel therapeutic candidates. However, the introduction of such modifications also presents a critical challenge: understanding the specificity and potential cross-reactivity of antibodies generated against these peptides. This guide provides a framework for comparing and evaluating the cross-reactivity of antibodies targeting DABA-containing peptides, offering detailed experimental protocols and data presentation strategies to support robust analysis.

The specificity of an antibody is difficult to predict, as cross-reactivity can occur with unrelated molecules.[1] Therefore, rigorous experimental validation is essential.

Quantitative Comparison of Antibody Cross-Reactivity

A systematic evaluation of antibody binding is crucial to determine the extent of cross-reactivity. The following table provides a template for summarizing key quantitative data from Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) experiments. This structured approach facilitates a clear comparison between the antibody's affinity for the target DABA-peptide and other relevant molecules.

Table 1: Comparative Binding Affinity and Specificity of Anti-DABA-Peptide Antibodies

Antibody LotTarget AntigenOff-Target AntigenTest MethodKD (M)ka (1/Ms)kd (1/s)ELISA EC50 (nM)Notes
Ab-DABA-001DABA-PeptideNative PeptideSPRDataDataDataDataCompare binding to the peptide with and without the DABA modification.
Ab-DABA-001DABA-PeptideScrambled PeptideSPRDataDataDataDataAssess specificity against a peptide with the same amino acid composition but a different sequence.
Ab-DABA-001DABA-PeptideUnrelated Protein (e.g., BSA)SPRDataDataDataDataNegative control to determine non-specific binding.
Ab-DABA-002DABA-PeptideNative PeptideELISAN/AN/AN/ADataELISA provides a measure of relative binding avidity.
Ab-DABA-002DABA-PeptideStructurally Similar PeptidesELISAN/AN/AN/ADataEvaluate cross-reactivity with peptides containing similar motifs.

KD (Dissociation Constant), ka (Association Rate), kd (Dissociation Rate), EC50 (Half-maximal effective concentration)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data. Below are methodologies for key experiments.

Production of Antibodies Against DABA-Containing Peptides

The generation of antibodies, whether polyclonal or monoclonal, begins with the synthesis and preparation of the immunogen.[2]

Protocol:

  • Antigen Design and Synthesis:

    • Synthesize the target peptide incorporating 2,3-diaminobutanoic acid at the desired position using solid-phase peptide synthesis (SPPS).[3]

    • Synthesize control peptides, including the corresponding native peptide (with the natural amino acid instead of DABA) and a scrambled version of the DABA-peptide.

  • Carrier Protein Conjugation:

    • To enhance immunogenicity, conjugate the synthetic peptides to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3] This is crucial as many peptides by themselves are not strongly immunogenic.[3]

    • Use a bifunctional cross-linker (e.g., glutaraldehyde or a carbodiimide) to form a stable covalent bond between the peptide and the carrier protein.[3]

  • Immunization:

    • Immunize laboratory animals (e.g., rabbits for polyclonal antibodies, mice for monoclonal antibodies) with the peptide-carrier conjugate mixed with an appropriate adjuvant.[2]

    • Follow a structured immunization schedule with booster injections to elicit a strong immune response.[2]

  • Antibody Purification:

    • For polyclonal antibodies, collect serum and purify the antibodies using affinity chromatography with the immobilized DABA-peptide as the ligand.

    • For monoclonal antibodies, create hybridoma cell lines from the spleen cells of immunized mice and screen for clones producing the desired antibody.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

ELISA is a high-throughput method to assess the binding of an antibody to various antigens.

Protocol:

  • Plate Coating:

    • Coat separate wells of a 96-well microplate with the DABA-peptide, the native peptide, the scrambled peptide, and an unrelated control protein (e.g., BSA), each at a concentration of 1-10 µg/mL in a suitable coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate to remove unbound antigen.

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Prepare serial dilutions of the purified anti-DABA-peptide antibody.

    • Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the enzyme substrate.

    • Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides quantitative data on binding affinity and kinetics (association and dissociation rates).

Protocol:

  • Chip Preparation:

    • Immobilize the purified anti-DABA-peptide antibody onto a sensor chip surface.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (DABA-peptide, native peptide, etc.) over the sensor surface.

  • Data Acquisition:

    • Measure the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized antibody. This change is recorded in real-time as a sensorgram.

  • Kinetic Analysis:

    • Fit the sensorgram data to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[4]

Visualizing Experimental Workflows and Potential Implications

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, outline the experimental workflow for assessing cross-reactivity and the potential signaling implications of such interactions.

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Assessment DABA-Peptide Synthesis DABA-Peptide Synthesis Carrier Conjugation Carrier Conjugation DABA-Peptide Synthesis->Carrier Conjugation Immunogen Immunogen Carrier Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Serum Collection / Spleen Harvest Serum Collection / Spleen Harvest Immunization->Serum Collection / Spleen Harvest Affinity Purification / Hybridoma Screening Affinity Purification / Hybridoma Screening Serum Collection / Spleen Harvest->Affinity Purification / Hybridoma Screening Purified Antibody Purified Antibody Affinity Purification / Hybridoma Screening->Purified Antibody ELISA Screening ELISA Screening Purified Antibody->ELISA Screening SPR Analysis SPR Analysis Purified Antibody->SPR Analysis Comparative Binding Data Comparative Binding Data ELISA Screening->Comparative Binding Data Binding Affinity & Kinetics (KD, ka, kd) Binding Affinity & Kinetics (KD, ka, kd) SPR Analysis->Binding Affinity & Kinetics (KD, ka, kd)

Workflow for Antibody Cross-Reactivity Assessment.

This workflow begins with the preparation of the DABA-peptide immunogen, followed by antibody production and purification. The purified antibody is then subjected to ELISA for initial screening and SPR for detailed kinetic analysis to determine its cross-reactivity profile.

G cluster_0 Antibody Interaction cluster_1 Potential Targets cluster_2 Cellular Outcomes Anti-DABA-Peptide Antibody Anti-DABA-Peptide Antibody Target DABA-Peptide Target DABA-Peptide Anti-DABA-Peptide Antibody->Target DABA-Peptide High Affinity Off-Target Protein (Native) Off-Target Protein (Native) Anti-DABA-Peptide Antibody->Off-Target Protein (Native) Potential Cross-Reactivity Unrelated Protein Unrelated Protein Anti-DABA-Peptide Antibody->Unrelated Protein Low/No Affinity Desired Therapeutic Effect Desired Therapeutic Effect Target DABA-Peptide->Desired Therapeutic Effect Unintended Pathway Activation/Inhibition Unintended Pathway Activation/Inhibition Off-Target Protein (Native)->Unintended Pathway Activation/Inhibition No Effect No Effect Unrelated Protein->No Effect

Potential Signaling Implications of Cross-Reactivity.

This diagram illustrates how an antibody raised against a DABA-peptide could interact with its intended target, leading to a therapeutic effect. However, it also highlights the potential for cross-reactivity with a native, off-target protein, which could trigger unintended signaling pathways. Minimal interaction is expected with unrelated proteins. Understanding these potential interactions is critical for predicting the safety and efficacy of peptide-based therapeutics.

References

Validation

Evaluating the Impact of 2,3-Diaminobutanoic Acid on Peptide-Protein Binding Affinity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic modification of peptides is a critical aspect of modern drug discovery, aimed at enhancing their therapeutic properties such as binding affini...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a critical aspect of modern drug discovery, aimed at enhancing their therapeutic properties such as binding affinity, stability, and bioavailability. The incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological profile of peptide-based therapeutics. This guide provides a comprehensive comparison of peptides incorporating 2,3-diaminobutanoic acid (DAB) against other common modifications and the parent unmodified peptide. We will explore the potential impact on peptide-protein binding affinity, supported by illustrative data and detailed experimental protocols for measuring these interactions.

The Rationale for Peptide Modification

Native peptides often face limitations as therapeutic agents due to their susceptibility to proteolytic degradation and poor membrane permeability. Chemical modifications are employed to overcome these drawbacks. 2,3-diaminobutanoic acid, a non-proteinogenic amino acid, introduces an additional amino group, which can alter the charge, hydrogen bonding capacity, and conformational properties of a peptide. These changes can significantly influence the peptide's interaction with its protein target.

Comparative Analysis of Peptide Modifications

The impact of incorporating DAB into a peptide sequence on its binding affinity is highly dependent on the specific peptide and protein target. The additional primary amine on the DAB side chain can engage in new hydrogen bonds or electrostatic interactions with the target protein, potentially increasing binding affinity. However, it could also introduce steric hindrance or unfavorable electrostatic interactions, leading to a decrease in affinity.

To illustrate a potential comparison, the following table presents hypothetical binding affinity data for a model peptide targeting the p53-MDM2 interaction. This interaction is a key regulator of the p53 tumor suppressor pathway and a prime target for cancer therapy.[1][2][3]

Table 1: Comparison of Binding Affinities of Modified Peptides Targeting the p53-MDM2 Interaction

Peptide VariantModificationDissociation Constant (Kd) (nM)Fold Change vs. UnmodifiedRationale for Affinity Change
Parent PeptideUnmodified5001.0Baseline affinity of the natural peptide sequence.
DAB-Peptide 2,3-diaminobutanoic acid substitution 150 3.3 The additional amine group on the DAB side chain may form a new hydrogen bond with a key residue in the MDM2 binding pocket, increasing affinity.
N-Me-PeptideN-methylation of a key amide bond2502.0N-methylation can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.[4][5]
D-Ala-PeptideSubstitution with a D-amino acid6000.83While increasing proteolytic stability, the change in stereochemistry may slightly disrupt the optimal binding conformation.[4]

Note: The Kd values presented in this table are for illustrative purposes to demonstrate potential trends and are not based on a specific experimental dataset for 2,3-diaminobutanoic acid.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for evaluating the effectiveness of any peptide modification. The following are standard biophysical techniques used to quantify peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.[6][7][8][9][10]

Protocol Outline:

  • Ligand Immobilization: The protein target (ligand) is typically immobilized on a sensor chip surface using amine coupling chemistry.

  • Analyte Injection: The peptide (analyte) is flowed over the sensor surface at various concentrations.

  • Data Acquisition: The binding is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.

  • Data Analysis: The kinetic parameters (kon and koff) and the dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[11][12][13][14][15]

Protocol Outline:

  • Sample Preparation: The protein is placed in the sample cell, and the peptide is loaded into the injection syringe. Both must be in the same buffer.

  • Titration: The peptide is injected into the protein solution in a series of small aliquots.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting binding isotherm is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[16][17][18][19][20]

Protocol Outline:

  • Ligand Immobilization: The protein target is immobilized on the biosensor tip.

  • Association: The biosensor tip is dipped into a solution containing the peptide at a specific concentration, and the change in interference is measured as the peptide binds.

  • Dissociation: The biosensor tip is moved to a buffer-only solution, and the dissociation of the peptide is monitored.

  • Data Analysis: The association and dissociation curves are used to calculate the kinetic constants and the Kd.

Visualizing the Context: The p53-MDM2 Signaling Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in cell cycle regulation and apoptosis.[1][2][3][21][22] Disrupting this interaction with high-affinity peptides is a promising strategy for cancer therapy. The following diagram illustrates the core components of this pathway.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 MDM2 MDM2 p53->MDM2 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits & Degrades

Caption: The p53-MDM2 autoregulatory feedback loop.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for evaluating the impact of peptide modifications on binding affinity.

Experimental_Workflow cluster_binding_assays Binding Affinity Measurement Peptide_Design Peptide Design & Synthesis (Unmodified, DAB, N-Me, D-Ala) SPR Surface Plasmon Resonance (SPR) Peptide_Design->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide_Design->ITC BLI Biolayer Interferometry (BLI) Peptide_Design->BLI Protein_Expression Protein Target Expression & Purification (e.g., MDM2) Protein_Expression->SPR Protein_Expression->ITC Protein_Expression->BLI Data_Analysis Data Analysis & Kd Determination SPR->Data_Analysis ITC->Data_Analysis BLI->Data_Analysis Comparative_Evaluation Comparative Evaluation of Binding Affinities Data_Analysis->Comparative_Evaluation

Caption: Workflow for evaluating modified peptide binding affinity.

References

Comparative

comparison of synthetic routes to 2,3-diaminobutanoic acid in terms of efficiency

A comprehensive guide to the synthetic strategies for producing 2,3-diaminobutanoic acid (DABA), a crucial non-proteinogenic amino acid found in various peptide antibiotics and biologically active molecules, is presented...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies for producing 2,3-diaminobutanoic acid (DABA), a crucial non-proteinogenic amino acid found in various peptide antibiotics and biologically active molecules, is presented here for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of the efficiency of prominent synthetic routes, supported by experimental data.

The synthesis of 2,3-diaminobutanoic acid, with its two stereocenters, presents a significant stereochemical challenge. Consequently, various diastereoselective and enantioselective methods have been developed. This comparison focuses on four major strategies: asymmetric hydrogenation of enamides, asymmetric conjugate addition to tert-butyl crotonate, synthesis from the chiral pool of threonine and allo-threonine, and a route involving aziridination of tert-butyl crotonate.

Comparison of Synthetic Route Efficiency

The efficiency of each synthetic route is evaluated based on the overall yield, number of synthetic steps, and the stereochemical control achieved (diastereomeric and enantiomeric excess). A summary of these quantitative metrics is provided in the table below for easy comparison.

Synthetic RouteKey StrategyStarting MaterialNumber of Steps (to protected DABA)Overall YieldStereoselectivity (de/ee)Key Proponent(s)
1Asymmetric HydrogenationIsomeric Enamides~3HighHigh (up to 99% ee)Robinson et al.
2Asymmetric Conjugate Additiontert-Butyl Crotonate~4Good>95% de, 98% eeDavies et al.
3Chiral Pool SynthesisThreonine / allo-Threonine~3ModerateHigh (dependent on starting material)Schmidt et al.
4Aziridinationtert-Butyl Crotonate~5GoodHighHan, Yoon, and Janda

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Asymmetric Hydrogenation of Enamides (Robinson et al.)

This method provides a practical and highly enantioselective pathway to all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid. The key step is the asymmetric hydrogenation of isomeric enamides catalyzed by a Rh(I)-phosphine complex.

Experimental Protocol Outline:

  • Enamide Synthesis: An appropriate N-acetylamino-crotonate is synthesized. The geometry of the enamide (E or Z) is crucial for controlling the stereochemical outcome. Isomerization between E and Z enamides can be achieved thermally or photochemically.

  • Asymmetric Hydrogenation: The enamide is hydrogenated using a chiral Rh(I)-phosphine catalyst (e.g., Rh(I)-DuPHOS) under a hydrogen atmosphere. The choice of catalyst ligand and enamide isomer dictates the stereochemistry of the product.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the desired 2,3-diaminobutanoic acid stereoisomer.

Route 2: Asymmetric Conjugate Addition (Davies et al.)

This strategy relies on the diastereoselective conjugate addition of a chiral lithium amide to tert-butyl crotonate, followed by electrophilic amination to introduce the second nitrogen atom.

Experimental Protocol Outline:

  • Formation of Chiral Lithium Amide: A chiral amine, such as N-benzyl-N-(α-methylbenzyl)amine, is deprotonated with n-butyllithium to form the chiral lithium amide.

  • Conjugate Addition: The chiral lithium amide is added to tert-butyl (E)-crotonate at low temperature (-78 °C) to form a chiral enolate.

  • Electrophilic Amination: The enolate is trapped in situ with an electrophilic aminating agent, such as trisyl azide, to introduce the second amino group as an azide.

  • Reduction and Deprotection: The azide is reduced to the amine (e.g., via Staudinger reduction or hydrogenation), followed by hydrogenolysis to remove the benzyl protecting groups and hydrolysis of the tert-butyl ester to afford the final product. This route furnishes the anti-(2S,3S)-diaminobutanoic acid with high stereoselectivity (>95% de, 98% ee)[1].

Route 3: Chiral Pool Synthesis from Threonine (Schmidt et al.)

This approach utilizes the readily available chiral starting materials L-threonine or L-allo-threonine to set the stereochemistry of the final product. A key transformation is the Mitsunobu reaction to invert the stereochemistry at C-3 and introduce the second amino group.

Experimental Protocol Outline:

  • Protection: The amino and carboxyl groups of L-threonine are protected (e.g., N-Boc, methyl ester).

  • Mitsunobu Reaction: The protected threonine is subjected to a Mitsunobu reaction with a nitrogen nucleophile like phthalimide or hydrazoic acid. This step proceeds with inversion of configuration at the hydroxyl-bearing carbon.

  • Deprotection: The protecting groups and the newly introduced nitrogen functionality are converted to amino groups to yield the desired DABA stereoisomer. This route is reliable, but access to syn isomers requires starting from the less common allo-threonine[2].

Route 4: Synthesis via Aziridination (Han, Yoon, and Janda)

This efficient stereoselective synthesis starts from the achiral tert-butyl crotonate and introduces the stereocenters through a sequence of reactions including Sharpless asymmetric dihydroxylation and formation of an intermediate aziridine.

Experimental Protocol Outline:

  • Asymmetric Dihydroxylation: tert-Butyl crotonate undergoes Sharpless asymmetric dihydroxylation to produce a chiral diol with high enantioselectivity.

  • Mesylation and Azide Displacement: The diol is selectively mesylated at the C-2 hydroxyl group, followed by nucleophilic substitution with sodium azide to introduce the first nitrogen functionality.

  • Aziridine Formation: The resulting azido alcohol is converted to an aziridine.

  • Aziridine Ring Opening: The aziridine is opened with an azide nucleophile (e.g., using trimethylsilyl azide) to introduce the second nitrogen atom. This step is highly regioselective.

  • Reduction and Deprotection: Both azide groups are reduced to amines, and the ester is hydrolyzed to give the final 2,3-diaminobutanoic acid. This method provides access to all four isomers from a common starting material[2].

Visualizing the Synthetic Pathways

The logical flow and relationship between the different synthetic strategies are illustrated in the diagram below.

G Comparison of Synthetic Routes to 2,3-Diaminobutanoic Acid cluster_start Common Starting Materials cluster_routes Synthetic Strategies cluster_intermediates Key Intermediates / Reactions Threonine / allo-Threonine Threonine / allo-Threonine Route3 Route 3: Chiral Pool Synthesis Threonine / allo-Threonine->Route3 tert-Butyl Crotonate tert-Butyl Crotonate Route2 Route 2: Asymmetric Conjugate Addition tert-Butyl Crotonate->Route2 Route4 Route 4: Aziridination tert-Butyl Crotonate->Route4 Isomeric Enamides Isomeric Enamides Route1 Route 1: Asymmetric Hydrogenation Isomeric Enamides->Route1 Hydrogenation Rh(I)-phosphine catalyzed hydrogenation Route1->Hydrogenation Conjugate_Addition Conjugate addition of chiral lithium amide Route2->Conjugate_Addition Mitsunobu Mitsunobu Reaction (inversion of stereocenter) Route3->Mitsunobu Aziridination Sharpless dihydroxylation, aziridine formation & opening Route4->Aziridination Final_Product 2,3-Diaminobutanoic Acid (DABA) (various stereoisomers) Hydrogenation->Final_Product Conjugate_Addition->Final_Product Mitsunobu->Final_Product Aziridination->Final_Product

Caption: Flowchart of synthetic routes to 2,3-diaminobutanoic acid.

References

Validation

Unveiling Molecular Architecture: A Comparative Guide to Validating 2,3-Diaminobutanoic Acid Derivatives with 2D NMR

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides an in-depth comparison of two-dimension...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 2,3-diaminobutanoic acid derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques to empower researchers in their structural elucidation endeavors.

The arrangement of atoms and their connectivity within a molecule dictates its function. For derivatives of 2,3-diaminobutanoic acid, subtle changes in stereochemistry or substituent positions can profoundly impact their biological activity. Therefore, unambiguous structural verification is paramount. 2D NMR spectroscopy has emerged as a powerful, non-destructive technique that provides a detailed roadmap of molecular structure through the interactions of atomic nuclei in a magnetic field.

The 2D NMR Workflow for Structural Validation

The process of validating the structure of a 2,3-diaminobutanoic acid derivative using 2D NMR follows a systematic workflow. This involves careful sample preparation, acquisition of a suite of 2D NMR spectra, and detailed analysis of the resulting correlation data to piece together the molecular puzzle. The primary experiments employed are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

G Figure 1: Workflow for 2D NMR Structure Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Derivative Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR ('H, 'C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Assignment->Structure COSY: 'H-'H Connectivity HSQC: 'H-'C (1-bond) HMBC: 'H-'C (2-3 bonds) Validation Structure Validation Structure->Validation

A streamlined workflow for validating molecular structures using 2D NMR.

Interpreting the Data: A Hypothetical Case Study

To illustrate the power of 2D NMR, let's consider a hypothetical N-terminally protected 2,3-diaminobutanoic acid derivative. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical N-protected 2,3-Diaminobutanoic Acid Derivative.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Hα (C2)~4.0~55.0
Hβ (C3)~3.5~50.0
Hγ (C4)~1.2 (d)~15.0
NH (C2)~7.5 (d)-
NH (C3)~7.0 (d)-
C1 (C=O)-~175.0
Protecting GroupVariesVaries

Table 2: Key 2D NMR Correlations for Structural Elucidation.

ExperimentCorrelationInformation Gained
COSY Hα ↔ HβConfirms the connectivity between the two chiral centers.
Hβ ↔ HγEstablishes the butanoic acid backbone.
Hα ↔ NH (C2)Links the alpha-proton to its directly attached nitrogen.
Hβ ↔ NH (C3)Links the beta-proton to its directly attached nitrogen.
HSQC Hα ↔ C2Directly assigns the carbon signal for the alpha-carbon.[1][2][3][4]
Hβ ↔ C3Directly assigns the carbon signal for the beta-carbon.[1][2][3][4]
Hγ ↔ C4Directly assigns the carbon signal for the methyl group.[1][2][3][4]
HMBC Hα ↔ C1Confirms the alpha-proton's proximity to the carbonyl carbon.[1][3][5]
Hβ ↔ C1Provides further evidence for the backbone structure.[1][3][5]
Hγ ↔ C2, C3Shows long-range coupling from the methyl protons to the backbone carbons.[1][3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Here, we provide a general protocol for the 2D NMR analysis of a 2,3-diaminobutanoic acid derivative.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified 2,3-diaminobutanoic acid derivative. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to determine the spectral width for subsequent experiments.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters to optimize include the number of scans and the spectral width in both dimensions.[1]

  • 2D HSQC: An edited HSQC experiment is highly recommended as it provides information about the multiplicity of the carbon atoms (CH, CH₂, CH₃).[1][6] This experiment correlates proton and carbon nuclei that are directly bonded.[1][2][3][4]

  • 2D HMBC: This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons.[1][3][5] The long-range coupling delay should be optimized based on the expected J-couplings.

Data Processing

The acquired free induction decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova). The general steps include:

  • Fourier Transformation: The time-domain data (FID) is converted into the frequency domain.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive structural analysis.

Table 3: Comparison of Structural Elucidation Techniques.

TechniqueAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) - Provides detailed atom-by-atom connectivity.[1][2][3][4][5] - Non-destructive. - Can provide information on stereochemistry and conformation in solution.- Relatively low sensitivity, requires more sample.[7] - Can be time-consuming to acquire and analyze complex spectra.
Mass Spectrometry (MS) - High sensitivity, requires very little sample.[7][8] - Provides accurate molecular weight and elemental composition. - Fragmentation patterns can give some structural information.- Does not provide detailed connectivity information. - Isomeric and stereoisomeric compounds can be difficult to distinguish.[9]
X-ray Crystallography - Provides an unambiguous 3D structure with high resolution.- Requires a single crystal of sufficient quality, which can be difficult to grow. - The solid-state structure may not represent the conformation in solution.

For the specific challenge of validating 2,3-diaminobutanoic acid derivatives, 2D NMR offers a distinct advantage in its ability to map out the complete bonding network and provide insights into the solution-state conformation, which is often more biologically relevant than the solid-state structure. While mass spectrometry is an excellent complementary technique for confirming the molecular formula, it cannot, on its own, definitively establish the intricate connectivity and stereochemistry that 2D NMR can elucidate.

Logical Relationships in 2D NMR Data Interpretation

The interpretation of 2D NMR spectra involves a logical process of connecting different pieces of information to build a coherent molecular structure.

G Figure 2: Logical Flow of 2D NMR Data Interpretation COSY COSY ('H-'H Correlations) Structure Proposed Structure COSY->Structure Identifies Spin Systems HSQC HSQC ('H-'C 1-bond Correlations) HSQC->Structure Assigns Protons to Carbons HMBC HMBC ('H-'C 2,3-bond Correlations) HMBC->Structure Connects Spin Systems OneD_H 1D 'H Spectrum OneD_H->COSY OneD_H->HSQC OneD_H->HMBC OneD_C 1D 'C Spectrum OneD_C->HSQC OneD_C->HMBC

Connecting the dots from different 2D NMR experiments to deduce the final structure.

References

Comparative

Comparative Cytotoxicity of 2,3-Diaminobutanoic Acid Stereoisomers: A Review of Available Data

Data Presentation: Lack of Comparative Quantitative Data Despite extensive searches for quantitative data such as IC50 values, apoptosis rates, or other measures of cell viability, no studies were identified that systema...

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Lack of Comparative Quantitative Data

Despite extensive searches for quantitative data such as IC50 values, apoptosis rates, or other measures of cell viability, no studies were identified that systematically compare the cytotoxicity of all four stereoisomers of 2,3-diaminobutanoic acid. The existing literature primarily focuses on the synthesis of these compounds or investigates the biological activity of related molecules, such as 2,4-diaminobutyric acid. Without direct experimental comparisons, a quantitative summary table cannot be constructed.

Experimental Protocols: Methodologies for Future Investigation

While specific protocols for the comparative analysis of 2,3-diaminobutanoic acid stereoisomers are absent, standard methodologies for assessing cytotoxicity are well-established. Future research in this area would likely employ the following techniques:

  • Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay would be crucial for determining the dose-dependent effect of each stereoisomer on cell proliferation and metabolic activity.

  • Apoptosis Assays: To understand the mechanism of cell death, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry would be employed to differentiate between apoptotic and necrotic cells.

  • Cell Line Selection: A panel of relevant cell lines, including cancerous and non-cancerous lines, would be necessary to assess the selectivity and potential therapeutic window of each stereoisomer.

Signaling Pathways and Experimental Workflow: A Proposed Framework

Although no specific signaling pathways have been elucidated for the differential cytotoxicity of 2,3-diaminobutanoic acid stereoisomers, a general experimental workflow can be proposed for future studies. This workflow would be essential to systematically investigate and compare their cytotoxic effects.

G cluster_0 Phase 1: Compound Preparation & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Analysis & Comparison Synthesis Synthesis of all four 2,3-DABA Stereoisomers Purification Purification & Structural Verification (NMR, Mass Spec, Chiral HPLC) Synthesis->Purification Cell_Culture Selection & Culture of Cancer & Normal Cell Lines Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) to determine IC50 values Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for caspases) Apoptosis_Assay->Pathway_Analysis Data_Analysis Comparative Analysis of IC50 & Apoptosis Data Pathway_Analysis->Data_Analysis Conclusion Conclusion on Stereoisomer-Specific Cytotoxicity Data_Analysis->Conclusion

Validation

Determining the Absolute Configuration of Synthesized 2,3-Diaminobutanoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing the absolute configuration of a synthesized chiral molecule like 2,3-diaminobutanoic acid is a critical step in ensuring its stereochemical in...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of a synthesized chiral molecule like 2,3-diaminobutanoic acid is a critical step in ensuring its stereochemical integrity and predicting its biological activity. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and data presentation to aid in method selection.

The principal methods for unambiguously determining the absolute configuration of a chiral molecule are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Additionally, chiral High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating enantiomers and, in some cases, aiding in their identification.

Comparative Analysis of Key Techniques

The selection of an appropriate method for determining the absolute configuration of 2,3-diaminobutanoic acid depends on several factors, including the physical form of the sample (e.g., crystalline vs. oil), the amount of sample available, and the instrumentation at hand. The following table summarizes the key aspects of each technique.

Technique Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map.[1][2]High-quality single crystal (typically >0.1 mm).[1]Provides unambiguous determination of absolute and relative stereochemistry.[1]Crystal growth can be challenging and time-consuming.[1] Not suitable for non-crystalline materials.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[3]Small amount of pure sample (~1-5 mg).Applicable to a wide range of functional groups in solution.[3] Relatively fast analysis once diastereomers are formed.Requires chemical derivatization, which may not be straightforward. Interpretation can be complex if conformational flexibility is high.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Pure sample in a suitable solvent (e.g., D₂O for amino acids).[5]Non-destructive and provides structural information in solution.[6] Can be coupled with quantum chemical calculations for ab initio configuration assignment.[5]Requires specialized instrumentation.[5] Spectral interpretation can be complex.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]Small amount of sample in a suitable solvent.Excellent for separating enantiomers and determining enantiomeric purity.[8] Can be used for preparative separation.[9]Does not directly provide absolute configuration without a known standard for comparison. Method development for baseline separation can be required.[10]

Experimental Protocols

Detailed methodologies for each of the key techniques are provided below. These protocols are intended as a general guide and may require optimization for specific samples of 2,3-diaminobutanoic acid.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the synthesized 2,3-diaminobutanoic acid derivative (e.g., an N-protected form to facilitate crystallization) in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer.[2] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group.[2] Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Absolute Configuration Determination: The absolute configuration can be determined from the anomalous dispersion of X-rays by the atoms in the crystal.[1] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This protocol describes the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) for the determination of the absolute configuration of the amino groups in 2,3-diaminobutanoic acid.

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the purified 2,3-diaminobutanoic acid derivative (e.g., the corresponding diamine obtained after carboxyl group reduction).

    • To one tube, add a slight molar excess of (R)-MTPA chloride, and to the other, add a slight molar excess of (S)-MTPA chloride.

    • Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to facilitate the reaction.

    • Allow the reactions to proceed to completion, monitoring by TLC or NMR.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric amides.[3]

    • Assign the proton signals for each diastereomer.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereogenic centers.

    • Based on the established Mosher's model, a consistent positive or negative sign for Δδ on either side of the stereocenter allows for the assignment of the absolute configuration.[4]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Dissolve the purified 2,3-diaminobutanoic acid in a suitable solvent that has minimal interference in the infrared region of interest. For amino acids, heavy water (D₂O) is often used.[5] The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer. This involves measuring the differential absorbance of left and right circularly polarized infrared light as a function of wavenumber.[6]

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both possible enantiomers of 2,3-diaminobutanoic acid.[5]

    • It is crucial to consider the likely conformations of the molecule in solution.

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectra for the (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S) isomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

While not a primary method for absolute configuration determination without a reference standard, chiral HPLC is invaluable for separating the stereoisomers of 2,3-diaminobutanoic acid and determining their relative amounts.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino acids and their derivatives.[7]

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the stereoisomers.[8]

  • Sample Analysis:

    • Dissolve the synthesized 2,3-diaminobutanoic acid mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Interpretation:

    • The different stereoisomers will elute at different retention times.

    • To assign the absolute configuration to a specific peak, it is necessary to analyze a standard of known configuration under the same conditions.

Visualization of Workflows

The following diagrams illustrate the general workflows for determining the absolute configuration of synthesized 2,3-diaminobutanoic acid using the described techniques.

Workflow for Absolute Configuration Determination by X-ray Crystallography cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesized 2,3-Diaminobutanoic Acid derivative Prepare Crystalline Derivative synthesis->derivative Protection/Modification crystal Grow Single Crystal derivative->crystal data_collection Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Determine Absolute Configuration structure_solution->abs_config Anomalous Dispersion Workflow for Absolute Configuration Determination by NMR with Chiral Derivatizing Agent cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_determination Determination synthesis Synthesized 2,3-Diaminobutanoic Acid react_R React with (R)-CDA synthesis->react_R react_S React with (S)-CDA synthesis->react_S nmr_R Acquire 1H NMR of (R)-diastereomer react_R->nmr_R nmr_S Acquire 1H NMR of (S)-diastereomer react_S->nmr_S compare Compare Spectra (Δδ = δS - δR) nmr_R->compare nmr_S->compare abs_config Assign Absolute Configuration compare->abs_config Mosher's Model Workflow for Absolute Configuration Determination by VCD cluster_synthesis Synthesis cluster_experimental Experimental cluster_computational Computational cluster_analysis Analysis synthesis Synthesized 2,3-Diaminobutanoic Acid sample_prep Prepare Solution synthesis->sample_prep vcd_measurement Measure VCD Spectrum sample_prep->vcd_measurement compare Compare Experimental and Calculated Spectra vcd_measurement->compare calc_R Calculate VCD for (R)-enantiomer calc_R->compare calc_S Calculate VCD for (S)-enantiomer calc_S->compare abs_config Assign Absolute Configuration compare->abs_config

References

Comparative

A Comparative Analysis of the Chelating Properties of 2,3-Diaminobutanoic Acid and Other Diamino Acids

For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and drug development, the ability of a molecule to chelate metal ions is a critical property that can influence its ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the ability of a molecule to chelate metal ions is a critical property that can influence its therapeutic efficacy and pharmacokinetic profile. Diamino acids, a class of amino acids containing two amine groups, are of particular interest due to their potential to form stable complexes with various metal ions. This guide provides a comparative analysis of the chelating properties of 2,3-diaminobutanoic acid against other structurally related diamino acids.

While direct experimental data on the stability constants of 2,3-diaminobutanoic acid with common divalent metal ions such as cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)) were not found in a comprehensive literature search, this guide presents a comparison with the closely related 2,3-diaminopropionic acid and 2,4-diaminobutyric acid. The data presented herein is derived from established experimental studies and serves as a benchmark for understanding the potential chelating capabilities of 2,3-diaminobutanoic acid. A detailed experimental protocol is also provided to enable researchers to determine the stability constants for 2,3-diaminobutanoic acid and expand upon the existing body of knowledge.

Quantitative Comparison of Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1 (ML) and 1:2 (ML₂) complexes between Co(II), Ni(II), and Cu(II) and the diamino acids 2,3-diaminopropionic acid and 2,4-diaminobutyric acid. This data was obtained through potentiometric titration at 25 °C and an ionic strength of 0.10 mol dm⁻³ (K[NO₃])[1].

Diamino AcidMetal Ionlog K₁ (ML)log K₂ (ML₂)
2,3-Diaminopropionic Acid Co(II)6.355.05
Ni(II)7.806.25
Cu(II)10.608.00
2,4-Diaminobutyric Acid Co(II)5.204.10
Ni(II)6.505.10
Cu(II)9.806.90

Data sourced from J. Chem. Soc., Dalton Trans., 1978, 295-299[1]

Experimental Protocol: Potentiometric Titration for Determination of Stability Constants

The following is a detailed methodology for the determination of stability constants of metal complexes with diamino acids, based on the well-established potentiometric titration technique.

1. Materials and Reagents:

  • Diamino acid (e.g., 2,3-diaminobutanoic acid) of high purity

  • Metal salts (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂) of analytical grade

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) solution

  • Potassium nitrate (KNO₃) for maintaining constant ionic strength

  • High-purity deionized water

2. Instrumentation:

  • A precise pH meter with a glass electrode and a reference electrode

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25 ± 0.1 °C)

  • A magnetic stirrer

  • A calibrated burette for the addition of the titrant

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the diamino acid in deionized water.

    • Prepare stock solutions of the metal salts in deionized water.

    • Prepare a stock solution of KNO₃ to be used as the supporting electrolyte.

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • In the thermostated vessel, place a known volume of a solution containing the diamino acid, nitric acid, and potassium nitrate.

    • Titrate this solution with the standardized KOH solution, recording the pH value after each addition of the titrant.

    • Repeat the titration with a solution that also contains a known concentration of the metal salt.

  • Data Analysis:

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of the diamino acid.

    • Using the data from the metal-ligand titration, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

    • From the formation curve, determine the stepwise stability constants (log K₁ and log K₂) using computational methods or graphical analysis (e.g., at n̄ = 0.5, pL = log K₁).

Visualizing Chelation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the chelation mechanism and the experimental workflow for determining stability constants.

ChelationProcess MetalIon Metal Ion (M²⁺) Chelate [M(L)]²⁺ Complex MetalIon->Chelate Coordination Bonds DiaminoAcid Diamino Acid (L) DiaminoAcid->Chelate ExperimentalWorkflow A Solution Preparation (Diamino Acid, Metal Salt, Acid, Electrolyte) B Potentiometric Titration with KOH A->B C Data Acquisition (pH vs. Volume of Titrant) B->C D Calculation of Proton-Ligand Stability Constants (pKa) C->D E Calculation of Metal-Ligand Stability Constants (log K) C->E F Comparative Analysis D->F E->F

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: Personal Protective Equipment Protocols for 2,3-Diaminobutanoic Acid

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) requirements for handling 2,3-Diaminobutanoic acid. Adherence to these guidelines is critical for en...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) requirements for handling 2,3-Diaminobutanoic acid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Researchers, scientists, and drug development professionals must familiarize themselves with these procedures before commencing any work with this compound. The following information provides a clear, step-by-step approach to safe handling, from initial preparation to final disposal.

Essential Personal Protective Equipment

When handling 2,3-Diaminobutanoic acid in a solid or solution form, the following personal protective equipment is mandatory. These recommendations are based on established safety data for similar diaminobutanoic acid compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are a minimum requirement.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully fastened lab coat should be worn to protect against spills. For larger quantities or splash risks, a chemical-resistant apron is advised.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure. Use is indicated if exposure limits are surpassed.

Operational Plan: Handling 2,3-Diaminobutanoic Acid

A systematic approach to handling 2,3-Diaminobutanoic acid is crucial for minimizing exposure risk. The following workflow must be followed:

Workflow for Handling 2,3-Diaminobutanoic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks and Review SDS Gather_PPE Gather All Necessary PPE Assess_Risks->Gather_PPE Proceed Don_PPE Don PPE Correctly Gather_PPE->Don_PPE Proceed Work_in_Ventilated_Area Work in a Ventilated Hood Don_PPE->Work_in_Ventilated_Area Start Work Handle_Carefully Handle Compound with Care Work_in_Ventilated_Area->Handle_Carefully During Operation Clean_Spills_Immediately Clean Spills Immediately Handle_Carefully->Clean_Spills_Immediately If Spill Occurs Decontaminate_Area Decontaminate Work Area Handle_Carefully->Decontaminate_Area After Use Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Proceed Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste Final Step

Workflow for Handling 2,3-Diaminobutanoic Acid

Disposal Plan: Waste Management for 2,3-Diaminobutanoic Acid

Proper disposal of 2,3-Diaminobutanoic acid and any contaminated materials is a critical final step to ensure safety and environmental protection. All waste must be treated as hazardous.

Waste StreamCollection ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and puncture-resistant containerDispose of through a licensed professional waste disposal service.[1]
Contaminated PPE Labeled, sealed plastic bagDispose of as hazardous waste in accordance with institutional and local regulations.
Contaminated Labware Designated and labeled containerDecontaminate if possible; otherwise, dispose of as hazardous waste.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with 2,3-Diaminobutanoic acid.

Disposal Workflow for 2,3-Diaminobutanoic Acid Start Waste Generated Decision Is the item contaminated? Start->Decision Non_Hazardous Dispose as Non-Hazardous Waste Decision->Non_Hazardous No Hazardous_Waste Segregate as Hazardous Waste Decision->Hazardous_Waste Yes Dispose_Properly Dispose via Approved Channels Non_Hazardous->Dispose_Properly Solid_Waste Solid Waste (Chemical, PPE) Hazardous_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solvents, etc.) Hazardous_Waste->Liquid_Waste Liquid Solid_Waste->Dispose_Properly Liquid_Waste->Dispose_Properly

Disposal Workflow for 2,3-Diaminobutanoic Acid

By strictly following these operational and disposal plans, laboratories can significantly mitigate the risks associated with handling 2,3-Diaminobutanoic acid, fostering a culture of safety and responsibility.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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